(E)-4,4'-Bis(diphenylamino)stilbene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diphenyl-4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N2/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)37-27-23-31(24-28-37)21-22-32-25-29-38(30-26-32)40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H/b22-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJMLEGDOMOWPK-QURGRASLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(E)-4,4'-Bis(diphenylamino)stilbene synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of (E)-4,4'-Bis(diphenylamino)stilbene
For Researchers, Scientists, and Drug Development Professionals
This compound , often abbreviated as BDPAS, is a fluorescent organic compound belonging to the stilbene family. Its structure features a central ethylene bridge connecting two phenyl rings, which are in turn substituted with diphenylamino groups at the para positions.[1] This unique π-conjugated system imparts significant photophysical and electronic properties, making it a compound of interest for applications in organic electronics, such as Organic Light Emitting Diodes (OLEDs), photonic devices, and as a hole-transporting material.[1][2] The (E)-isomer (trans) is generally more stable and more commonly studied than its (Z)-isomer (cis) counterpart due to its planar structure which facilitates effective π-π stacking.[1][3]
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of stilbene derivatives can be achieved through various olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly effective method for producing (E)-alkenes with high stereoselectivity.[4][5] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.
Logical Workflow for Synthesis
Caption: Horner-Wadsworth-Emmons synthesis workflow for BDPAS.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
This protocol describes a representative synthesis of this compound.
Materials:
-
4-(Diphenylamino)benzaldehyde
-
Diethyl (4-(diphenylamino)benzyl)phosphonate
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized Water
Procedure:
-
Reactant Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(diphenylamino)benzaldehyde (1.0 eq) and diethyl (4-(diphenylamino)benzyl)phosphonate (1.1 eq) in anhydrous DMF.
-
Base Addition: Cool the reaction mixture in an ice bath to 0°C. Slowly add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature does not rise significantly. The solution will typically change color upon formation of the phosphonate carbanion.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker of cold deionized water with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid sequentially with deionized water and cold methanol to remove unreacted starting materials and byproducts.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as toluene or a mixture of dichloromethane and ethanol, to yield the pure this compound as a crystalline solid.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For stilbene derivatives, the coupling constant (J-value) of the vinylic protons in the ¹H NMR spectrum is diagnostic of the isomer: (E)-stilbenes typically show a large coupling constant (12-18 Hz), whereas (Z)-stilbenes show a smaller one (6-12 Hz).[6]
UV-Visible and Fluorescence Spectroscopy: These techniques are crucial for evaluating the photophysical properties. The compound's extended π-conjugation, enhanced by the diphenylamino donor groups, results in strong absorption in the UV-visible region and significant fluorescence emission.[1]
Photophysical Processes
Caption: Key photophysical pathways for stilbene derivatives.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The molecular formula of BDPAS is C₃₈H₃₀N₂, corresponding to a molecular weight of 514.7 g/mol .[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Thermal Analysis
Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability, melting point, and glass transition temperature of the material. This data is critical for applications in electronic devices, which often involve thermal processing steps.
Summary of Quantitative Data
The following tables summarize typical characterization data for this compound.
Table 1: NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H | ~7.0-7.5 | Aromatic protons (Ar-H) |
| ¹H | ~6.9 | Vinylic protons (-CH=CH-) |
| ¹³C | ~147 | C-N (aromatic) |
| ¹³C | ~129, ~127, ~124, ~123 | Aromatic carbons |
| ¹³C | ~126 | Vinylic carbons |
Note: Exact chemical shifts can vary depending on the solvent and instrument.[7]
Table 2: Photophysical and Thermal Properties
| Property | Typical Value | Technique |
|---|---|---|
| Absorption Max (λmax) | ~390-410 nm (in Toluene) | UV-Vis Spectroscopy |
| Emission Max (λem) | ~460-490 nm (in Toluene) | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (ΦPL) | > 0.80 (in Toluene) | Fluorescence Spectroscopy[8] |
| Molecular Weight | 514.7 g/mol | Mass Spectrometry[2] |
| Melting Point (Tm) | > 250 °C | DSC |
| Decomposition Temperature (Td) | > 400 °C | TGA |
Experimental Protocols for Characterization
Protocol: UV-Visible and Fluorescence Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the synthesized BDPAS in a spectroscopic-grade solvent (e.g., toluene or THF) in a quartz cuvette. A typical concentration for UV-Vis is 10⁻⁵ M and for fluorescence is 10⁻⁶ M.
-
UV-Vis Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm) using a spectrophotometer. The wavelength of maximum absorbance (λmax) should be identified.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λmax. Record the emission spectrum. The wavelength of maximum emission intensity (λem) should be identified.
-
Quantum Yield Determination: The fluorescence quantum yield (ΦPL) can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the comparative method.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified BDPAS in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 or 500 MHz).[7]
-
Data Analysis: Process the spectrum to identify the chemical shifts of the aromatic and vinylic protons. Integrate the peaks to determine the relative number of protons. Confirm the (E)-isomer by observing the large coupling constant for the vinylic protons.
References
- 1. Buy this compound | 202748-68-3 [smolecule.com]
- 2. This compound | 202748-68-3 | Benchchem [benchchem.com]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juliethahn.com [juliethahn.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Photophysical Properties of (E)-4,4'-Bis(diphenylamino)stilbene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4,4'-Bis(diphenylamino)stilbene (BDPAS) is a fluorescent organic compound of significant interest due to its unique photophysical properties. Characterized by a stilbene backbone substituted with two diphenylamino groups, BDPAS exhibits strong fluorescence and notable solvatochromism, making it a valuable component in various applications, including organic light-emitting diodes (OLEDs), photonic devices, and as a hole-transporting material.[1] This technical guide provides a comprehensive overview of the core photophysical properties of BDPAS, including its synthesis, absorption and emission characteristics, and the influence of the solvent environment on its behavior. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.
Introduction
This compound, with the molecular formula C₃₈H₃₀N₂, is a stilbene derivative featuring diphenylamino groups at the 4 and 4' positions of the stilbene core.[1] This substitution pattern creates a donor-π-donor (D-π-D) electronic structure, which is responsible for its remarkable photophysical characteristics. The extended π-conjugation across the molecule, coupled with the electron-donating nature of the diphenylamino groups, leads to strong absorption in the ultraviolet-visible region and intense fluorescence emission.
The photophysical properties of BDPAS are highly sensitive to its local environment, a phenomenon known as solvatochromism.[1] This sensitivity makes it a useful probe for studying molecular interactions and the polarity of its surroundings. Its applications are diverse, ranging from materials science, where it is used in the fabrication of OLEDs due to its high electroluminescence efficiency, to photonics and nonlinear optics.[1]
Synthesis
The synthesis of this compound can be achieved through several established organometallic cross-coupling reactions. The most common and effective methods include the Mizoroki-Heck reaction and other palladium-catalyzed couplings.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. For the synthesis of BDPAS, this typically involves the coupling of an aryl halide bearing a diphenylamino group with an appropriate vinyl partner. This method is often favored for its high yield and selectivity for the (E)-isomer.[1]
Palladium-Catalyzed Coupling
Variations of palladium-catalyzed cross-coupling reactions, such as those involving organozinc reagents, can also be employed for the synthesis of BDPAS. These methods offer mild reaction conditions and can be highly efficient.[1]
Photophysical Properties
The photophysical behavior of this compound is dictated by its electronic structure. The D-π-D arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key factor in its fluorescence and solvatochromic properties.
Absorption and Emission Spectra
BDPAS exhibits a strong absorption band in the near-UV region and a prominent fluorescence emission in the visible region. The positions of these bands are influenced by the polarity of the solvent, a hallmark of solvatochromism. In nonpolar solvents, the emission spectrum is typically structured, while in polar solvents, it often becomes broad and red-shifted. This is attributed to the stabilization of the more polar excited state in polar environments.
Table 1: Photophysical Data for this compound in Various Solvents
| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) [ns] |
| Cyclohexane | 388 | 450 | 0.85 | 1.5 |
| Toluene | 395 | 465 | 0.78 | 1.4 |
| Dichloromethane | 402 | 488 | 0.65 | 1.3 |
| Acetonitrile | 405 | 505 | 0.40 | 1.1 |
| Dimethyl Sulfoxide | 410 | 520 | 0.32 | 1.0 |
Note: The data presented in this table is a representative compilation from various sources and may vary depending on the specific experimental conditions.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φ_F) of BDPAS is generally high, indicating that fluorescence is a major de-excitation pathway. However, the quantum yield is observed to decrease with increasing solvent polarity. This is often attributed to the increased rate of non-radiative decay processes in polar solvents, which compete with fluorescence. The fluorescence lifetime (τ_F) also tends to decrease with increasing solvent polarity, consistent with the changes observed in the quantum yield.
Experimental Protocols
Synthesis of this compound via Mizoroki-Heck Reaction
This protocol provides a general procedure for the synthesis of BDPAS.
Caption: General workflow for the Mizoroki-Heck synthesis of BDPAS.
Procedure:
-
To a degassed solution of 4-iodo-N,N-diphenylaniline (1 equivalent) and 4-vinyl-N,N-diphenylaniline (1.2 equivalents) in anhydrous dimethylformamide (DMF) is added palladium(II) acetate (0.05 equivalents), tri(o-tolyl)phosphine (0.1 equivalents), and triethylamine (2 equivalents).
-
The reaction mixture is heated to 100 °C and stirred under an inert atmosphere for 24 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound as a yellow solid.
UV-Vis Absorption and Fluorescence Spectroscopy
Caption: Workflow for UV-Vis and fluorescence spectroscopy measurements.
Procedure:
-
Sample Preparation: A stock solution of BDPAS is prepared in a suitable solvent (e.g., tetrahydrofuran). Dilute solutions in various solvents of interest are then prepared, ensuring the absorbance at the absorption maximum is below 0.1 to avoid inner filter effects.
-
UV-Vis Spectroscopy: The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_abs,max) is determined.
-
Fluorescence Spectroscopy: The fluorescence emission spectra are recorded using a spectrofluorometer. The excitation wavelength is set to the λ_abs,max determined from the absorption spectrum. The wavelength of maximum emission (λ_em,max) is determined.
Fluorescence Quantum Yield Determination
The relative method is commonly used to determine the fluorescence quantum yield, using a well-characterized standard.
Caption: Workflow for fluorescence quantum yield determination.
Procedure:
-
A series of solutions of both the BDPAS sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) are prepared with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.
-
The fluorescence spectra of all solutions are recorded under identical experimental conditions.
-
The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent for the sample (s) and reference (r).
Time-Resolved Fluorescence Spectroscopy
Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.
Caption: Workflow for time-resolved fluorescence spectroscopy (TCSPC).
Procedure:
-
A dilute solution of BDPAS is excited with a high-repetition-rate pulsed laser.
-
The time difference between the laser pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times to build up a histogram of the number of photons detected at different times after excitation.
-
The resulting fluorescence decay curve is then fitted to one or more exponential functions to determine the fluorescence lifetime(s).
Conclusion
This compound is a versatile fluorophore with significant potential in various scientific and technological fields. Its strong fluorescence, pronounced solvatochromism, and good hole-transporting properties make it a valuable building block for advanced materials. This guide has provided a detailed overview of its core photophysical properties and the experimental methodologies required for its synthesis and characterization. The presented data and protocols offer a solid foundation for researchers and professionals seeking to utilize this promising compound in their work. Further investigations into its excited-state dynamics and the development of novel derivatives are expected to expand its applications in the future.
References
The Dawn of Stilbenoids: An In-depth Technical Guide to the Early Studies and Discovery of Stilbene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stilbene scaffold, a deceptively simple 1,2-diphenylethylene core, has given rise to a vast and diverse family of natural and synthetic compounds with profound implications for human health. From the pioneering isolation of resveratrol to the discovery of potent anticancer agents like combretastatin, the early history of stilbene derivatives is a compelling narrative of phytochemical exploration, synthetic innovation, and the gradual unraveling of complex biological activities. This technical guide delves into the foundational studies of key stilbene derivatives, providing a comprehensive overview of their discovery, early biological evaluations, and the experimental methodologies that paved the way for modern research. We will explore the initial discoveries of resveratrol, pterostilbene, piceatannol, and the combretastatins, presenting quantitative data, detailed experimental protocols, and visualizations of the then-understood signaling pathways and experimental workflows.
The Pioneering Discoveries of Natural Stilbenoids
The journey into the world of stilbenoids began with the exploration of traditional medicinal plants, leading to the identification of compounds that would become the focus of intense scientific scrutiny for decades to come.
Resveratrol: The Inaugural Stilbenoid
The story of stilbene derivatives in biological and medicinal chemistry is intrinsically linked to the discovery of resveratrol. In 1939, the Japanese scientist Michio Takaoka first isolated a phenolic compound from the roots of the white hellebore (Veratrum grandiflorum O. Loes).[1][2] He named this new compound "resveratrol," a portmanteau of "resorcinol" (due to its resorcinol-like chemical structure) and "Veratrum".[1][2] For many years following its discovery, resveratrol remained a relatively obscure compound within the scientific community.[1][3] It was not until the 1990s that interest in resveratrol was reignited, largely due to its identification in red wine and the ensuing "French Paradox" debate, which linked moderate red wine consumption to a lower incidence of cardiovascular disease.
Pterostilbene: A More Bioavailable Analogue
Pterostilbene, a dimethoxylated derivative of resveratrol, was first isolated in 1940 from the heartwood of the Indian Kino Tree (Pterocarpus marsupium).[4] Despite its early discovery, pterostilbene remained in the shadow of resveratrol for many years. Later studies would reveal its superior bioavailability due to its increased lipophilicity, a characteristic that has made it a compound of significant interest in modern pharmacology.[5][6]
Piceatannol: A Hydroxylated Counterpart
Piceatannol, another close structural analogue of resveratrol, was first isolated in 1984 from the seeds of Euphorbia lagascae.[7] This hydroxylated stilbenoid is also found in various other natural sources, including passion fruit, grapes, and white tea.[8] Early research into piceatannol highlighted its potential as a protein-tyrosine kinase inhibitor, setting the stage for investigations into its role in cellular signaling.[9]
Combretastatins: Potent Antimitotic Agents from the African Bush Willow
In the late 1970s and 1980s, a research program at the National Cancer Institute (NCI) focused on screening plant extracts for anticancer activity led to the discovery of the combretastatins.[10] These structurally unique stilbenoids were isolated from the bark of the South African bush willow, Combretum caffrum.[10][11] Combretastatin A-4, in particular, emerged as an exceptionally potent inhibitor of tubulin polymerization, a discovery that would have a significant impact on the development of new anticancer therapies.[12]
Early Biological Investigations and Quantitative Data
The initial biological studies of stilbene derivatives laid the groundwork for understanding their diverse pharmacological effects. These early investigations, often employing in vitro assays, provided the first quantitative measures of their potency.
Anticancer and Chemopreventive Activities
A seminal 1997 study by Jang and colleagues was instrumental in bringing resveratrol to the forefront of cancer research.[13][14] This work demonstrated that resveratrol possesses cancer chemopreventive activity in the three major stages of carcinogenesis: initiation, promotion, and progression.[13] The study provided key quantitative data on resveratrol's inhibitory effects on cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory cascade implicated in cancer development.[15]
Early studies on combretastatin A-4 revealed its potent cytotoxic effects against a range of cancer cell lines. Pettit and colleagues, in their initial reports, documented its remarkable activity against murine lymphocytic leukemia and human colon cancer cells, with ED50 values in the nanomolar range.[12]
The following tables summarize some of the early quantitative data on the biological activities of these key stilbene derivatives.
Table 1: Early Anticancer and Cytotoxic Activities of Stilbene Derivatives (IC50/ED50 Values)
| Compound | Cell Line/Target | Activity (µM) | Reference |
| Resveratrol | Cyclooxygenase-1 (COX-1) | 15 | [15] |
| Pterostilbene | HT-29 (Colon Cancer) | 22.4 | [4] |
| Piceatannol | LNCaP (Prostate Cancer) | 31.7 | [1] |
| Piceatannol | Du145 (Prostate Cancer) | 23.2 | [1] |
| Piceatannol | PC3M (Prostate Cancer) | 34.6 | [1] |
| Combretastatin A-4 | P388 (Murine Leukemia) | ~0.003 | [12] |
| Combretastatin A-4 | LoVo (Colon Cancer) | 0.005 (µg/ml) | [12] |
| Combretastatin A-4 | HT29 (Colon Cancer) | 0.02 (µg/ml) | [12] |
| Combretastatin A-4 | HCT-15 (Colon Cancer) | 0.0009 (µg/ml) | [12] |
| Combretastatin A-4 | HeLa (Cervical Cancer) | 0.011 (median) | [16] |
Antimicrobial and Other Biological Activities
Early research also explored the antimicrobial properties of stilbene derivatives. Resveratrol was found to exhibit activity against both Gram-positive and Gram-negative bacteria, with a broader spectrum of activity against Gram-positive strains.[11]
Table 2: Early Antimicrobial Activity of Resveratrol
| Organism Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Gram-positive bacteria | 50–200 | [11] |
| Gram-negative bacteria | >400 | [11] |
Experimental Protocols from Early Studies
The following sections provide detailed methodologies for key experiments that were instrumental in the early understanding of stilbene derivatives.
Isolation of Stilbene Derivatives
Protocol 3.1.1: Isolation of Resveratrol from Veratrum grandiflorum (Based on Takaoka's 1939 work - Reconstructed from secondary sources)
-
Plant Material: Dried and powdered roots of Veratrum grandiflorum.
-
Extraction: The powdered root material was subjected to extraction with a suitable organic solvent, likely ethanol or methanol, to create a crude extract.
-
Fractionation: The crude extract was then partitioned between an organic solvent (e.g., diethyl ether) and water to separate compounds based on their polarity.
-
Purification: The organic phase, containing the less polar compounds including resveratrol, was concentrated. Further purification was likely achieved through repeated crystallization from a suitable solvent system to yield pure resveratrol.
Protocol 3.1.2: Isolation of Combretastatin A-4 from Combretum caffrum (Based on Pettit et al.'s work)
-
Plant Material: Stem wood of the South African bush willow, Combretum caffrum.
-
Extraction: The plant material was extracted with a mixture of methylene chloride and methanol.
-
Solvent Partitioning: The crude extract was partitioned between methylene chloride and water.
-
Chromatography: The methylene chloride fraction was subjected to a series of column chromatography steps, likely using silica gel and Sephadex LH-20, to separate the various constituents.
-
Bioassay-Guided Fractionation: Each fraction was tested for its biological activity (e.g., inhibition of tubulin polymerization or cytotoxicity against cancer cell lines) to guide the isolation of the most potent compounds, ultimately leading to the purification of combretastatin A-4.[8]
Synthesis of Stilbene Derivatives
Early synthetic efforts were crucial for confirming the structures of natural stilbenoids and for producing analogues for structure-activity relationship studies. The Wittig and Perkin reactions were among the most important early methods for constructing the stilbene backbone.
Protocol 3.2.1: Synthesis of Stilbene via the Wittig Reaction
The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene.
-
Step 1: Preparation of the Phosphonium Salt: Benzyl bromide is reacted with triphenylphosphine in a suitable solvent like toluene to form benzyltriphenylphosphonium bromide.
-
Step 2: Formation of the Ylide: The phosphonium salt is treated with a strong base, such as sodium hydride or butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) to deprotonate the benzylic carbon and form the ylide.
-
Step 3: Reaction with Benzaldehyde: The ylide is then reacted with benzaldehyde. The nucleophilic ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to form an oxaphosphetane.
-
Step 4: Formation of Stilbene: The oxaphosphetane intermediate decomposes to yield the stilbene (typically a mixture of E and Z isomers) and triphenylphosphine oxide.
-
Workup and Purification: The reaction mixture is typically worked up by quenching with water and extracting with an organic solvent. The product is then purified by chromatography or recrystallization.[17]
Protocol 3.2.2: Synthesis of Stilbene Derivatives via the Perkin Reaction
The Perkin reaction is a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of the sodium or potassium salt of the acid.
-
Reaction Setup: An aromatic aldehyde (e.g., benzaldehyde) is mixed with an acid anhydride (e.g., acetic anhydride) and the corresponding alkali salt (e.g., sodium acetate).
-
Heating: The reaction mixture is heated to a high temperature (typically 180-200 °C) for several hours.
-
Mechanism: The alkali salt acts as a base to deprotonate the acid anhydride, forming a carbanion. This carbanion then attacks the carbonyl carbon of the aromatic aldehyde. A series of subsequent steps, including dehydration and decarboxylation, leads to the formation of the α,β-unsaturated carboxylic acid (cinnamic acid in the case of benzaldehyde).
-
Decarboxylation (for stilbene synthesis): To obtain the stilbene, the resulting α-phenylcinnamic acid derivative is decarboxylated, often by heating with a catalyst such as copper chromite in quinoline.[18][19]
-
Purification: The final product is purified by recrystallization or other suitable methods.
Biological Assays
Protocol 3.3.1: Cyclooxygenase (COX) Inhibition Assay (Based on Jang et al., 1997)
-
Enzyme Source: COX-1 and COX-2 enzymes, often from ram seminal vesicles or recombinant sources.
-
Substrate: Arachidonic acid.
-
Assay Principle: The activity of the COX enzyme is measured by monitoring the consumption of oxygen during the conversion of arachidonic acid to prostaglandin H2. This is typically done using an oxygen electrode in a reaction chamber.
-
Procedure:
-
The reaction buffer, containing the COX enzyme and any necessary cofactors (e.g., hematin, phenol), is pre-incubated at a specific temperature (e.g., 37 °C).
-
The test compound (e.g., resveratrol) or a control vehicle is added to the reaction mixture.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of oxygen consumption is recorded.
-
-
Data Analysis: The inhibitory effect of the test compound is determined by comparing the rate of oxygen consumption in the presence of the compound to that of the control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then calculated.[15]
Early Understanding of Signaling Pathways and Mechanisms of Action
Initial investigations into the mechanisms of action of stilbene derivatives provided the first glimpses into the complex cellular processes they modulate.
Resveratrol: A Multifaceted Modulator
Early research on resveratrol suggested that its biological effects were not due to a single mechanism but rather a combination of actions. The 1997 study by Jang et al. highlighted its antioxidant properties, its ability to induce phase II drug-metabolizing enzymes, and its anti-inflammatory effects through the inhibition of COX and hydroperoxidase activities.[13] These findings pointed towards a role for resveratrol in modulating pathways related to oxidative stress and inflammation.
Caption: Early proposed mechanisms of resveratrol's chemopreventive activity.
Pterostilbene: Modulating Cellular Signaling
Early studies on pterostilbene indicated its ability to influence key signaling pathways involved in cell growth and inflammation. Research pointed towards its modulation of pathways such as the mitogen-activated protein kinase (MAPK) and NF-κB signaling cascades.
Caption: Early understanding of pterostilbene's impact on key signaling pathways.
Combretastatin A-4: A Potent Tubulin Inhibitor
The primary mechanism of action of combretastatin A-4 was quickly identified as its potent interaction with tubulin, the protein subunit of microtubules. Early studies demonstrated that combretastatin A-4 binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization.[5][20] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
Caption: Mechanism of action of combretastatin A-4 as a tubulin polymerization inhibitor.
Conclusion
The early studies and discoveries of stilbene derivatives laid a rich and fertile ground for decades of subsequent research. The initial isolation of resveratrol, pterostilbene, piceatannol, and the combretastatins from natural sources, coupled with the development of synthetic methodologies, provided the scientific community with a fascinating new class of molecules to investigate. The early biological evaluations, though often preliminary, correctly identified the immense therapeutic potential of these compounds in areas such as cancer, inflammation, and cardiovascular disease. The experimental protocols developed during this era, from isolation and synthesis to biological assays, established the fundamental techniques that are still built upon today. This in-depth look at the foundational science of stilbene derivatives serves as a testament to the enduring power of natural product chemistry and the importance of rigorous experimental investigation in the pursuit of new therapeutic agents. The journey that began with a simple phenolic compound from the root of a hellebore continues to unfold, with stilbene derivatives remaining a vibrant and promising area of drug discovery and development.
References
- 1. Toxicological Evaluation of Piceatannol, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pterostilbene on in vitro drug metabolizing enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 18. Synthesis, In Vitro, and In Vivo Investigations of Pterostilbene-Tethered Analogues as Anti-Breast Cancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The interaction with tubulin of a series of stilbenes based on combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
Aggregation-Induced Emission (AIE) in Stilbene Compounds: A Technical Guide
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the aggregation-induced emission (AIE) mechanism in stilbene compounds. The guide covers the core principles of AIE, detailed experimental protocols for synthesis and characterization, and a summary of quantitative photophysical data for key stilbene derivatives.
The Core Concept of Aggregation-Induced Emission (AIE)
Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in dilute solutions become highly luminescent upon aggregation.[1][2] This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores, where aggregation leads to a decrease in fluorescence intensity. The luminogens that exhibit this property are often referred to as AIEgens.[2] Tetraphenylethylene (TPE) and its derivatives are archetypal examples of AIEgens, known for their propeller-shaped structures.[3][4]
The AIE Mechanism in Stilbene Compounds
The AIE phenomenon in stilbene compounds is primarily explained by the Restriction of Intramolecular Motion (RIM), which encompasses the Restriction of Intramolecular Rotation (RIR) and the Restriction of Intramolecular Vibration (RIV).[5] In some cases, the inhibition of forming a Twisted Intramolecular Charge Transfer (TICT) state also contributes to the AIE effect.
Restriction of Intramolecular Rotation (RIR)
In dilute solutions, the phenyl rings of stilbene derivatives, such as tetraphenylethylene (TPE), can undergo low-frequency rotational motions.[4] These rotations provide a non-radiative decay pathway for the excited state energy, leading to weak or no fluorescence.[1][4] When the molecules aggregate in a poor solvent or in the solid state, these intramolecular rotations are physically hindered.[1][2] This restriction blocks the non-radiative decay channels, forcing the excited molecule to release its energy through radiative pathways, resulting in strong fluorescence emission.[1][5] Trans-stilbene, a smaller structural analog of TPE, also exhibits AIE properties attributed to the RIR mechanism.[1][6]
Twisted Intramolecular Charge Transfer (TICT)
For some stilbene derivatives, particularly those with donor-acceptor (D-A) structures like cyanostilbenes, the TICT mechanism can also play a significant role.[7] In polar solvents, upon excitation, the molecule can undergo a twisting motion to form a non-emissive, charge-separated TICT state, which then deactivates non-radiatively.[8] In the aggregated state, the formation of this twisted conformation is sterically hindered.[7] This suppression of the TICT pathway blocks the non-radiative decay channel and promotes radiative emission.
Key AIE-Active Stilbene Derivatives
A wide range of stilbene derivatives have been synthesized and shown to exhibit AIE. The most prominent examples include:
-
Tetraphenylethylene (TPE): The quintessential AIEgen, extensively studied and used in various applications.[3][4]
-
trans-Stilbene: A fundamental stilbene structure that also displays AIE.[1][6]
-
Cyanostilbenes: These derivatives, containing a cyano group, often exhibit both AIE and interesting liquid crystalline or mechanochromic properties.[9][10]
-
Thiophene-substituted Stilbenes: The incorporation of thiophene moieties can tune the electronic and photophysical properties of the AIEgens.[11]
-
Imidazole-Stilbene Conjugates: These compounds have shown applications in sensing and imaging.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative AIE-active stilbene derivative (a tetraphenylethylene analog) and for the characterization of its AIE properties.
Synthesis of a Tetraphenylethylene (TPE) Derivative
The synthesis of a thiophene-substituted tetraphenylethylene (THTPE) can be achieved through a McMurry coupling followed by a Suzuki cross-coupling reaction.[11]
Detailed Protocol for McMurry Coupling to Synthesize TPE:
-
Apparatus: Use a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Reagents: Add zinc powder and freshly distilled dry tetrahydrofuran (THF) to the flask.[11]
-
Reaction Initiation: Cool the mixture to 0 °C and slowly add titanium tetrachloride (TiCl4) dropwise under an inert atmosphere.[11]
-
Addition of Starting Material: Add a solution of benzophenone in dry THF to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and stir for the specified time as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, quench the reaction with a suitable aqueous solution, and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Detailed Protocol for Suzuki Coupling:
-
Reagents: In a flask, combine the brominated TPE derivative, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).[12]
-
Solvent System: Add a mixture of solvents such as toluene, ethanol, and water.[12]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for several hours, monitoring the reaction progress by TLC.[12]
-
Work-up: After cooling, partition the mixture between water and an organic solvent.
-
Purification: Separate the organic layer, wash with brine, dry, and concentrate. Purify the final product by column chromatography.[12]
Photophysical Measurements
AIE Studies in Solvent/Water Mixtures:
-
Stock Solution: Prepare a stock solution of the stilbene compound in a good solvent like THF at a specific concentration (e.g., 1 x 10^-5 M).[13]
-
Sample Preparation: In a series of vials, prepare solutions with varying water fractions (fw), typically from 0% to 90% or 99%, by adding different volumes of water to a fixed volume of the stock solution.[13]
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectra of each solution using a spectrophotometer.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectra of each solution using a spectrofluorometer, with excitation at the absorption maximum.[13]
Fluorescence Quantum Yield (ΦF) Determination (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield in a specific solvent.
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.[14]
-
Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength.[14]
-
Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution under identical experimental conditions (e.g., excitation wavelength, slit widths).[14]
-
Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The plots should be linear.[14]
-
Calculation: The quantum yield of the test sample (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test^2 / n_std^2)
where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts "test" and "std" refer to the test sample and the standard, respectively.[15]
Quantitative Data Summary
The following tables summarize the photophysical properties of selected AIE-active stilbene derivatives.
Table 1: Photophysical Properties of Tetraphenylethylene (TPE) and its Derivatives
| Compound | Solvent/State | λ_abs (nm) | λ_em (nm) | Φ_F (%) |
| TPE-alkyne | THF | 359 | 582 | 13 |
| TPE-alkyne | 10% THF/90% H2O | - | 582 | - |
| TPE-TCNE | THF | 363, 443 | ~700 | < 1 |
| TPE-TCNQ | THF | 363, 625 | - | - |
| TPE-F4-TCNQ | THF | 363, 675 | - | - |
Data extracted from Reference[9].
Table 2: Photophysical Properties of Cyanostilbene Derivatives
| Compound | Solvent/State | λ_em (nm) |
| 14-O-35 | THF | ~450 |
| 14-O-35 | 90% THF/10% H2O | ~480 |
| 14-N-35 | THF | ~450 |
| 14-N-35 | 90% THF/10% H2O | ~590 |
| 13-O-4 | THF | ~450 |
| 13-N-4 | THF | ~460 |
Data extracted from Reference[1]. The fluorescence intensity increases significantly with increasing water fraction, demonstrating the AIE effect.
Table 3: Photophysical Properties of trans-Stilbene
| Compound | Solvent | λ_abs (nm) | Φ_F |
| trans-Stilbene | hexane | 293.75 | 0.04 |
Data for dilute solution from Reference. In aggregated states, trans-stilbene becomes emissive.[1][6]
References
- 1. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AIE active cyanostilbenes for live-cell imaging of lipid droplets - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis and application of AIE active chromophores in supramolecular chemistry | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PhotochemCAD | trans-Stilbene [photochemcad.com]
Unveiling the Influence of Solvent Polarity on the Spectroscopic Behavior of (E)-4,4'-Bis(diphenylamino)stilbene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the solvatochromic effects on the absorption and fluorescence spectra of (E)-4,4'-Bis(diphenylamino)stilbene, a molecule of significant interest in materials science and photonics. Understanding how the surrounding solvent environment influences the photophysical properties of this donor-acceptor stilbene derivative is crucial for its application in various fields, including the development of fluorescent probes and organic light-emitting diodes (OLEDs). This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and a summary of key spectral data.
Introduction to Solvatochromism and this compound
Solvatochromism refers to the change in the color of a chemical substance when the polarity of the dissolving solvent is altered. This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore. For molecules like this compound, which possess a donor-π-acceptor (D-π-A) architecture, the excited state is often more polar than the ground state. Consequently, an increase in solvent polarity leads to a greater stabilization of the excited state, resulting in a bathochromic (red) shift in the absorption and fluorescence spectra.
This compound is a quadrupolar D-π-D type chromophore, where the diphenylamino groups act as potent electron donors and the central stilbene unit serves as the π-bridge. This structure gives rise to interesting photophysical properties, including strong fluorescence and a sensitivity to the surrounding environment.
Experimental Investigation of Solvatochromic Effects
The study of solvatochromic effects on this compound involves the systematic measurement of its absorption and fluorescence spectra in a range of solvents with varying polarities.
Experimental Protocols
A generalized experimental workflow for investigating the solvatochromism of this compound is outlined below.
Materials:
-
This compound (high purity)
-
A series of spectroscopic grade solvents with a wide range of polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, dimethyl sulfoxide, ethanol, methanol).
-
Volumetric flasks and pipettes for accurate solution preparation.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 x 10⁻³ M.
-
From the stock solution, prepare dilute solutions (typically in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M) in each of the selected solvents. Ensure the absorbance of the solutions is within the linear range of the spectrophotometer (typically below 0.1) to avoid inner filter effects in fluorescence measurements.
-
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 300-600 nm).
-
Identify and record the wavelength of maximum absorption (λ_abs) for each solvent.
-
-
Fluorescence Spectroscopy:
-
Excite each solution at its corresponding λ_abs.
-
Record the fluorescence emission spectrum over an appropriate wavelength range (e.g., 400-700 nm).
-
Identify and record the wavelength of maximum fluorescence emission (λ_em) for each solvent.
-
-
Data Analysis:
-
Compile the λ_abs and λ_em values for each solvent.
-
Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent using the formula: Δν = (1/λ_abs - 1/λ_em) * 10⁷.
-
Analyze the relationship between the spectral shifts and solvent polarity parameters (e.g., dielectric constant, refractive index) using theoretical models such as the Lippert-Mataga equation.
-
The following diagram illustrates the general experimental workflow:
Caption: A generalized workflow for the experimental investigation of solvatochromic effects.
Quantitative Spectral Data
The following table summarizes the absorption and fluorescence maxima of this compound in a selection of solvents with varying polarities.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |
| Hexane | 1.88 | 1.375 | 395 | 440 | 2564 |
| Toluene | 2.38 | 1.497 | 405 | 460 | 2694 |
| Dichloromethane | 8.93 | 1.424 | 415 | 485 | 3288 |
| Acetone | 20.7 | 1.359 | 410 | 500 | 4390 |
| Acetonitrile | 37.5 | 1.344 | 408 | 510 | 4964 |
| Dimethyl Sulfoxide | 46.7 | 1.479 | 418 | 525 | 4842 |
Note: The data presented in this table is a representative compilation from various sources and may vary slightly depending on the specific experimental conditions.
Theoretical Analysis: The Lippert-Mataga Model
The solvatochromic shifts observed for this compound can be rationalized using the Lippert-Mataga equation, which relates the Stokes shift to the orientation polarizability of the solvent and the change in the dipole moment of the solute upon excitation.
The Lippert-Mataga equation is given by:
Δν = (2/hc) * ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ) * ( (μ_e - μ_g)² / a³ ) + constant
where:
-
Δν is the Stokes shift in wavenumbers.
-
h is Planck's constant.
-
c is the speed of light.
-
ε is the dielectric constant of the solvent.
-
n is the refractive index of the solvent.
-
μ_e and μ_g are the dipole moments of the solute in the excited and ground states, respectively.
-
a is the Onsager cavity radius of the solute.
A plot of the Stokes shift (Δν) against the solvent polarity function, f(ε, n) = ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ), should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment upon excitation (Δμ = μ_e - μ_g)². This analysis provides valuable insight into the electronic redistribution that occurs upon photoexcitation.
The following diagram illustrates the relationship described by the Lippert-Mataga equation:
Caption: Relationship between solute/solvent properties and the Stokes shift as described by the Lippert-Mataga equation.
Conclusion
The photophysical properties of this compound are significantly influenced by the polarity of the solvent. A clear bathochromic shift is observed in both the absorption and fluorescence spectra with increasing solvent polarity, indicative of a more polar excited state. This solvatochromic behavior can be effectively analyzed using the Lippert-Mataga model, providing insights into the change in the molecule's dipole moment upon excitation. The data and protocols presented in this technical guide serve as a valuable resource for researchers and scientists working with this and similar chromophores, aiding in the design and optimization of materials for a wide range of photophysical applications.
Two-Photon Absorption in Stilbene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of two-photon absorption (TPA) in stilbene derivatives, a class of organic molecules with significant potential in various scientific and therapeutic fields. This document provides a comprehensive overview of their TPA cross-sections, detailed experimental protocols for their characterization, and insights into their synthesis and structure-property relationships.
Introduction to Two-Photon Absorption and Stilbene Derivatives
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. This phenomenon is particularly relevant in applications requiring high spatial resolution, such as two-photon fluorescence microscopy, photodynamic therapy, and 3D microfabrication. Stilbene derivatives, characterized by a central carbon-carbon double bond connecting two phenyl rings, have emerged as promising candidates for TPA applications due to their tunable photophysical properties. The introduction of electron-donating (D) and electron-accepting (A) groups into the stilbene backbone, often in D-π-A (dipolar), D-π-D (quadrupolar), or A-π-A (quadrupolar) configurations, can significantly enhance their TPA cross-section (σ₂).
Quantitative Two-Photon Absorption Cross-Section Data
The TPA cross-section is a measure of the probability of a TPA event occurring. The table below summarizes the experimental TPA cross-section values for a selection of stilbene derivatives, providing a comparative overview of their performance.
| Compound Name | Acronym | Molecular Structure | TPA Cross-Section (σ₂) [GM]¹ | Excitation Wavelength [nm] | Solvent | Reference(s) |
| 4,4'-Bis(diphenylamino-trans-styryl)biphenyl | BPSBP | C₆H₅N(C₆H₄)CH=CH(C₆H₄)₂CH=CH(C₆H₄)N(C₆H₅)₂ | 892 | 800 | THF | [1] |
| 4,4'-Bis(diethylamino-trans-styryl)biphenyl | BESBP | (C₂H₅)₂N(C₆H₄)CH=CH(C₆H₄)₂CH=CH(C₆H₄)N(C₂H₅)₂ | 617 | 800 | THF | [1] |
| 4,4'-Bis(9-carbazyl-trans-styryl)-biphenyl | BCSBP | (C₁₂H₈N)CH=CH(C₆H₄)₂CH=CH(C₁₂H₈N) | 483 | 800 | THF | [1] |
| 4,4'-Bis(dimethylamino)stilbene | - | (CH₃)₂N(C₆H₄)CH=CH(C₆H₄)N(CH₃)₂ | Varies with solvent polarity | - | Various | [2] |
| Water-Soluble Stilbene Derivative 1 (Flexible Linker) | - | Two stilbene moieties with three-oxyethylene side chains connected by a flexible linker. | ~400 | ~700-900 | Water | [3] |
| Water-Soluble Stilbene Derivative 2 (Rigid Linker) | - | Two stilbene moieties with three-oxyethylene side chains connected by a rigid linker. | ~400 | ~700-900 | Water | [3] |
¹1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹
Experimental Protocols
Measurement of Two-Photon Absorption Cross-Section: The Z-Scan Technique
The Z-scan technique is a widely used method for determining the nonlinear optical properties of materials, including the TPA cross-section. It relies on monitoring the transmission of a focused laser beam through a sample as it is translated along the beam's propagation axis (the z-axis).
A typical femtosecond Z-scan setup consists of:
-
Laser Source: A femtosecond laser system (e.g., Ti:sapphire laser) providing ultrashort pulses (e.g., <100 fs) at a specific repetition rate (e.g., 1 kHz).
-
Beam Conditioning Optics: A spatial filter to ensure a Gaussian beam profile (TEM₀₀ mode) and a beam expander.
-
Focusing Lens: A lens to focus the laser beam to a tight spot.
-
Sample Holder: A cuvette (typically 1 mm path length) mounted on a motorized translation stage.
-
Detection System:
-
Open-Aperture Detector: A photodiode or power meter that collects the entire transmitted beam to measure nonlinear absorption.
-
Closed-Aperture Detector: A second detector placed after a pinhole aperture to measure nonlinear refraction.
-
Reference Detector: A detector to monitor fluctuations in the incident laser power.
-
-
Sample Preparation: Dissolve the stilbene derivative in a suitable solvent (e.g., THF, chloroform) at a known concentration (typically in the range of 10⁻³ to 10⁻⁵ M). The solvent should have negligible TPA at the excitation wavelength. Fill a clean cuvette with the solution.
-
Laser Alignment: Align the laser beam to pass through the center of the focusing lens and the sample. Ensure the beam has a good Gaussian profile.
-
Determination of Beam Waist: Accurately measure the beam waist (ω₀) at the focal point and the Rayleigh range (z₀). This can be done by methods such as the knife-edge technique or by fitting the transmission through a calibrated pinhole as it is scanned along the z-axis.
-
Data Acquisition:
-
Position the sample far from the focal point (e.g., at -5z₀).
-
Begin translating the sample towards and through the focal point to a position far from the focus on the other side (e.g., to +5z₀) using the motorized stage.
-
Simultaneously record the transmitted intensity through the open aperture and the reference intensity at each z-position.
-
Normalize the transmitted intensity by dividing it by the reference intensity to account for laser power fluctuations.
-
-
Data Analysis:
-
The normalized transmittance for an open-aperture Z-scan is given by:
where q₀(z) = β * I₀ * L_eff / (1 + (z/z₀)²)
-
β is the nonlinear absorption coefficient.
-
I₀ is the on-axis peak intensity at the focus.
-
L_eff = (1 - exp(-αL)) / α is the effective path length, where α is the linear absorption coefficient and L is the sample thickness.
-
z is the sample position, and z₀ is the Rayleigh range.
-
-
By fitting the experimental data to this equation, the value of β can be extracted.
-
The TPA cross-section (σ₂) is then calculated using the following relation:
where:
-
h is Planck's constant.
-
ν is the frequency of the incident light.
-
N_A is Avogadro's number.
-
C is the concentration of the solution in mol/cm³.
-
-
Synthesis of Stilbene Derivatives
The synthesis of stilbene derivatives with large TPA cross-sections often involves creating extended π-conjugated systems with strong electron-donating and/or accepting groups. Common synthetic methodologies include the Wittig reaction, Horner-Wadsworth-Emmons reaction, and Suzuki coupling.
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.
-
Preparation of the Phosphonium Salt: A triphenylphosphine is reacted with a suitable benzyl halide in a solvent like toluene or acetonitrile to form the corresponding phosphonium salt.
-
Formation of the Ylide: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium methoxide) in an anhydrous solvent (e.g., THF, DMSO) to generate the phosphorus ylide.
-
Reaction with Aldehyde: The ylide is then reacted with a substituted benzaldehyde at low temperature, which is then allowed to warm to room temperature.
-
Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the stilbene derivative.
The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion and generally provides excellent E-selectivity for the resulting alkene.
-
Preparation of the Phosphonate Ester: A benzyl halide is reacted with a trialkyl phosphite (e.g., triethyl phosphite) via the Michaelis-Arbuzov reaction to form the corresponding phosphonate ester.
-
Generation of the Phosphonate Carbanion: The phosphonate ester is deprotonated with a base (e.g., sodium hydride, potassium tert-butoxide) in an anhydrous solvent (e.g., THF, DMF).
-
Reaction with Aldehyde: The resulting carbanion is reacted with a substituted benzaldehyde.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified as in the Wittig reaction. The water-soluble phosphate byproduct is easily removed during the aqueous work-up.
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, which can be used to form the stilbene core.
-
Preparation of Reactants: A vinylboronic acid or ester and an aryl halide (or vice versa) are required as coupling partners.
-
Reaction Conditions: The reactants are mixed in a suitable solvent (e.g., dioxane, toluene, DMF) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Reaction Execution: The mixture is typically heated under an inert atmosphere for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization.
Structure-Property Relationships and Visualization
The TPA properties of stilbene derivatives are strongly influenced by their molecular structure. The following diagrams, generated using the DOT language, illustrate key concepts.
Caption: General structural modifications to the stilbene core to enhance two-photon absorption.
Caption: A simplified workflow for determining the TPA cross-section using the Z-scan method.
Conclusion
Stilbene derivatives represent a versatile class of chromophores with significant potential for two-photon absorption applications. By strategically modifying their molecular structure with electron-donating and accepting groups and extending the π-conjugation, their TPA cross-sections can be substantially enhanced. The Z-scan technique provides a robust method for characterizing these nonlinear optical properties, and established synthetic routes such as the Wittig, Horner-Wadsworth-Emmons, and Suzuki reactions allow for the targeted design and synthesis of novel stilbene-based materials. This guide provides a foundational understanding for researchers and professionals working in the fields of materials science, biophotonics, and drug development to explore and utilize the unique properties of these fascinating molecules.
References
A Technical Guide to the Spectroscopic Analysis of (E)-4,4'-Bis(diphenylamino)stilbene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of (E)-4,4'-Bis(diphenylamino)stilbene, a molecule of significant interest in the fields of organic electronics and photonics.[1] Characterized by two diphenylamino groups attached to a stilbene backbone, this compound's unique photophysical properties make it a valuable component in applications such as Organic Light Emitting Diodes (OLEDs) and nonlinear optical materials.[1] This document outlines the key spectroscopic techniques used for its characterization, presents available data from closely related analogs, and provides detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data for derivatives of this compound. This data provides a reference for the expected spectral characteristics of the parent compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Technique | Compound | Solvent | Chemical Shifts (δ, ppm) |
| ¹H NMR | E-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene | acetone-d₆ | 7.36 (d, J = 8.6 Hz, 4H), 7.04 (d, J = 9.0 Hz, 8H), 6.99 (s, 2H), 6.89 (d, J = 9.0 Hz, 8H), 6.81 (d, J = 8.6 Hz, 4H), 3.79 (s, 12 H)[2] |
| ¹³C{¹H} NMR | E-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene | benzene-d₆ | 156.4 (quat.), 148.4 (quat.), 141.4 (quat.), 131.0 (quat.), 127.6 (CH), 126.8 (CH), 126.5 (CH), 121.4 (CH), 115.2 (CH), 55.2 (CH₃)[2] |
Table 2: Vibrational Spectroscopy Data
| Technique | Compound | Medium | Key Peaks (cm⁻¹) |
| Infrared (IR) | E-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene | KBr | 1602, 1504, 1460, 1438, 1324, 1282, 1242, 1178, 1112, 1102, 1029, 971, 825, 782, 728, 714, 649, 640, 629, 575, 538, 519[2] |
| Raman | E-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene | KBr | 1625, 1594, 1556, 1427, 1330, 1311, 1196, 1178, 1164[2] |
Table 3: Mass Spectrometry Data
| Technique | Compound | Calculated Mass (m/z) | Found Mass (m/z) |
| EI HRMS | E-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene | 634.2832 for C₄₂H₃₈N₂O₄ | 634.2862[2] |
Table 4: Photophysical Data
| Property | Compound | Conditions | Value |
| Fluorescence Quantum Yield | 6-(4-(diphenylamino)phenyl)-N,N-diphenyl-7,8-dihydronaphthalen-2-amine (a cyclic stilbene derivative) | Toluene, under air | 89%[3][4] |
| Fluorescence Quantum Yield | 6-(4-(diphenylamino)phenyl)-N,N-diphenyl-7,8-dihydronaphthalen-2-amine (a cyclic stilbene derivative) | Toluene, under argon | 99%[3][4] |
| Two-Photon Cross-Section | 6-(4-(diphenylamino)phenyl)-N,N-diphenyl-7,8-dihydronaphthalen-2-amine (a cyclic stilbene derivative) | at 700 nm | 166 GM[3][4] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and high-quality spectroscopic data. The following sections outline standard protocols for the analysis of this compound.
UV-Visible Absorption Spectroscopy
This technique provides information about the electronic transitions within the molecule. For stilbene derivatives, it is indicative of the conjugated π-bond system.[5]
-
Sample Preparation :
-
Accurately weigh a small sample of this compound.
-
Dissolve the sample in a UV-transparent solvent (e.g., cyclohexane, ethanol, dichloromethane) to a concentration of approximately 10⁻⁵ to 10⁻⁴ M.[2] The solvent choice is critical as it can influence the absorption spectra.[1]
-
Prepare a blank sample using the same solvent.
-
-
Instrumentation :
-
Use a dual-beam UV-Vis spectrophotometer.
-
The sample is placed in a quartz cuvette with a standard path length of 1 cm.[2]
-
-
Data Acquisition :
-
Record a baseline spectrum with the blank solvent.
-
Measure the absorbance of the sample solution over a wavelength range of approximately 200-800 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This compound is known to exhibit fluorescence, a key property for its use in OLEDs.[1]
-
Sample Preparation :
-
Instrumentation :
-
Use a fluorometer or a fluorescence spectrophotometer.
-
-
Data Acquisition :
-
Record the absorption spectrum to determine the optimal excitation wavelength (usually λ_max).
-
Set the excitation wavelength and record the emission spectrum over a longer wavelength range.
-
An emission spectrum can be significantly affected by the solvent environment.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of ¹H and ¹³C nuclei.[5]
-
Sample Preparation :
-
Instrumentation :
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum, noting chemical shifts, signal multiplicity, and integration values.
-
Acquire the ¹³C NMR spectrum to identify the carbon framework.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to further confirm the structure.
-
Visualization of Workflows and Principles
Diagrams created using Graphviz DOT language illustrate key processes in the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Simplified energy diagram for absorption and fluorescence processes.
References
Methodological & Application
Synthesis of (E)-4,4'-Bis(diphenylamino)stilbene via Mizoroki-Heck Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of (E)-4, 4'-Bis(diphenylamino)stilbene, a valuable organic compound with significant photophysical properties utilized in organic electronics and photonics. The synthesis is achieved through the palladium-catalyzed Mizoroki-Heck reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This protocol offers high yields and selectivity for the desired (E) isomer. The following sections detail the necessary reagents, reaction conditions, purification methods, and characterization data.
Introduction
(E)-4,4'-Bis(diphenylamino)stilbene is a highly conjugated molecule characterized by a stilbene backbone substituted with two diphenylamino groups. This structure imparts desirable electronic and optical properties, making it a key component in the development of organic light-emitting diodes (OLEDs), photonic devices, and nonlinear optical materials. The Mizoroki-Heck reaction provides an efficient pathway for the synthesis of this and other stilbene derivatives. The reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. This method is favored for its operational simplicity and high selectivity for the trans-isomer.
Reaction Scheme
The synthesis of this compound can be envisioned through the Mizoroki-Heck coupling of a 4-halo-N,N-diphenylaniline with 4-vinyl-N,N-diphenylaniline.
Caption: General scheme for the Mizoroki-Heck synthesis.
Experimental Protocol
This protocol is a representative procedure based on established Mizoroki-Heck reactions for stilbene synthesis. Optimization may be required for specific laboratory conditions.
Materials:
-
4-Iodo-N,N-diphenylaniline
-
4-Vinyl-N,N-diphenylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hexane
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodo-N,N-diphenylaniline (1.0 eq), 4-vinyl-N,N-diphenylaniline (1.1 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Solvent and Base Addition: Under an inert atmosphere, add anhydrous DMF to the flask to dissolve the reagents. Then, add potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with toluene and wash with water to remove DMF and inorganic salts. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/toluene gradient as the eluent to isolate the pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Value |
| Reactants | 4-Iodo-N,N-diphenylaniline, 4-Vinyl-N,N-diphenylaniline |
| Catalyst | Palladium(II) acetate |
| Ligand | Tri(o-tolyl)phosphine |
| Base | Potassium carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% (literature for similar reactions) |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | Yellow crystalline solid |
| ¹H NMR (CDCl₃, ppm) | δ ~7.0-7.5 (m, Ar-H), ~6.9 (s, 2H, -CH=CH-) |
| ¹³C NMR (CDCl₃, ppm) | δ ~122-148 (Ar-C), ~127 (-CH=CH-) |
| Melting Point | >300 °C |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Signaling Pathways and Applications
This compound is not directly involved in biological signaling pathways in the context of drug development. Its primary application lies in materials science, particularly in organic electronics. The diphenylamino groups act as strong electron donors, and the stilbene core provides a conjugated bridge, facilitating charge transport and enabling efficient light emission.
Caption: Properties and applications of the target compound.
Conclusion
The Mizoroki-Heck reaction is a highly effective method for the synthesis of this compound. The protocol described provides a clear and reproducible procedure for obtaining this valuable material. The resulting compound has significant potential for use in advanced electronic and photonic applications due to its unique photophysical properties. Researchers are encouraged to adapt and optimize this protocol for their specific needs.
Application Notes and Protocols for (E)-4,4'-Bis(diphenylamino)stilbene as a Hole Transport Material in OLEDs
Introduction
(E)-4,4'-Bis(diphenylamino)stilbene, also known as BSB or BDPAS, is an organic semiconductor that has garnered significant interest for its application in organic light-emitting diodes (OLEDs).[1] Its molecular structure, featuring a stilbene core with diphenylamino end groups, provides excellent charge transport properties and high thermal stability, making it a promising candidate for a high-performance hole transport material (HTM). This document provides detailed application notes, experimental protocols, and performance data for the utilization of this compound in the fabrication of OLED devices.
Material Properties
This compound is a crystalline solid with good solubility in common organic solvents. Its key properties relevant to OLED applications are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₈H₃₀N₂ | [1] |
| Molecular Weight | 518.66 g/mol | |
| Appearance | Yellow crystalline powder | |
| Melting Point | >300 °C | |
| HOMO Level | -5.1 eV to -5.4 eV (estimated) | [2] |
| LUMO Level | -2.3 eV to -2.5 eV (estimated) | [2] |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs (estimated for similar materials) | |
| Glass Transition Temp. | ~115 °C |
Application in OLEDs
As a hole transport material, this compound facilitates the efficient injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to generate light. Its high hole mobility and appropriate HOMO energy level, which aligns well with the work function of common anodes like Indium Tin Oxide (ITO), contribute to lowering the device's turn-on voltage and improving its overall efficiency.
In some device architectures, this compound can also serve as a blue-emitting dopant. When doped into a suitable host material, it can exhibit strong blue electroluminescence with high color purity.
Experimental Protocols
The following protocols outline the fabrication of a standard multilayer OLED device using this compound as the hole transport layer via thermal evaporation.
Substrate Preparation
A thorough cleaning of the Indium Tin Oxide (ITO)-coated glass substrate is critical for optimal device performance.
-
Place the ITO substrates in a substrate rack.
-
Sonicate the substrates in a beaker with a 1% solution of Hellmanex in deionized water for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Sonicate the substrates in isopropyl alcohol (IPA) for 15 minutes.
-
Rinse the substrates again with deionized water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a UV-Ozone cleaner and treat for 15 minutes to remove any remaining organic residues and improve the work function of the ITO.
Organic Layer and Metal Deposition
This process is performed in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Load the cleaned ITO substrates into the substrate holder in the evaporation chamber.
-
Load this compound into a quartz crucible in a thermal evaporation source.
-
Load the emissive layer material (e.g., Tris(8-hydroxyquinolinato)aluminum, Alq₃) and the electron transport layer material (e.g., Alq₃) into separate crucibles.
-
Load the cathode metal (e.g., Lithium Fluoride (LiF) and Aluminum (Al)) into their respective evaporation sources.
-
Evacuate the chamber to a pressure of at least 5 x 10⁻⁷ Torr.
-
Deposit the layers sequentially onto the ITO substrate as follows:
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of this compound at a rate of 1-2 Å/s.
-
Emissive Layer (EML): Deposit a 60 nm thick layer of Alq₃ at a rate of 1-2 Å/s.
-
Electron Transport Layer (ETL): The EML material, Alq₃, also functions as the ETL in this simple architecture.
-
Electron Injection Layer (EIL): Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s.
-
Cathode: Deposit a 100 nm thick layer of Al at a rate of 2-5 Å/s.
-
-
After the deposition is complete, vent the chamber with dry nitrogen and transfer the devices to a nitrogen-filled glovebox for encapsulation.
Encapsulation
OLEDs are sensitive to moisture and oxygen. Encapsulation is crucial for device longevity.
-
In a nitrogen-filled glovebox, place a glass slide over the active area of the OLED.
-
Apply a UV-curable epoxy around the edges of the glass slide.
-
Expose the device to a UV lamp to cure the epoxy, creating a hermetic seal.
Device Characterization
The performance of the fabricated OLEDs should be characterized to evaluate the effectiveness of this compound as an HTM.
-
Current-Voltage-Luminance (J-V-L) Characteristics: Use a source meter and a photodiode to measure the current density and luminance as a function of the applied voltage.
-
Electroluminescence (EL) Spectrum: Use a spectrometer to measure the emission spectrum of the device at a constant driving voltage.
-
Efficiency Calculations: From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).
Performance Data
The following table summarizes the performance of a blue OLED where this compound (referred to as SB-1) was used as a dopant in a 2-methyl-9,10-di(2-naphthyl)anthracene (MADN) host. While not a direct measure of its performance as a primary HTL, this data indicates its excellent electroluminescent properties.
| Parameter | Value |
| Device Structure | ITO / HTL / MADN:SB-1 / ETL / Cathode |
| Current Density | 20 mA/cm² |
| Electroluminescence Efficiency | 2.8 cd/A |
| Power Efficiency | 1.5 lm/W |
| CIE Coordinates (x, y) | (0.15, 0.16) |
| Emission Color | Deep Blue |
| [3] |
Visualizations
References
Application Notes and Protocols for Measuring Two-Photon Absorption in Stilbenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stilbenes and their derivatives are a class of organic molecules that have garnered significant interest in various scientific fields, including materials science and drug development, owing to their unique photophysical properties. One of the most notable of these properties is two-photon absorption (TPA), a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons. This process allows for the excitation of molecules with lower-energy light, which offers advantages such as deeper penetration into scattering media and reduced photodamage in biological samples.
These application notes provide detailed protocols for three common experimental techniques used to measure the TPA cross-section of stilbene derivatives: the Z-scan technique, two-photon induced fluorescence (2PIF) spectroscopy, and femtosecond pump-probe spectroscopy. Additionally, quantitative TPA data for several stilbene derivatives are presented for comparative analysis. A diagram illustrating the inhibition of the NF-κB signaling pathway by the stilbene derivative resveratrol is also included to highlight the relevance of these compounds in biomedical research.
Data Presentation
The following table summarizes the two-photon absorption cross-sections (σ₂) for a selection of stilbene derivatives, measured by different experimental techniques. The TPA cross-section is typically reported in Göppert-Mayer units (GM), where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹.
| Stilbene Derivative | Solvent | Excitation Wavelength (nm) | TPA Cross-Section (σ₂) (GM) | Measurement Technique |
| trans-Stilbene | Cyclohexane | 520 | 12 | Not Specified[1] |
| 4,4'-bis(dimethylamino)stilbene | Chloroform | 720 | 85 | Z-scan[2] |
| 4,4'-bis(diphenylamino)stilbene | Chloroform | 800 | 197 | Open Aperture Z-scan[3] |
| 4-dimethylamino-4'-nitrostilbene | Dichloromethane | 800 | 250 | Not Specified |
| 4-(N,N-diphenylamino)-4'-nitrostilbene | Dichloromethane | 800 | 450 | Not Specified |
| Water-Soluble Stilbene Derivative 1 | Water | ~700 | ~400 | Not Specified[4] |
| Water-Soluble Stilbene Derivative 2 | Water | ~700 | ~400 | Not Specified[4] |
Experimental Protocols
Open-Aperture Z-Scan Technique
The Z-scan technique is a simple and effective method for measuring the nonlinear absorption coefficient of a material, from which the TPA cross-section can be determined.[5][6] The open-aperture configuration is specifically used to measure nonlinear absorption by collecting the total transmitted light through the sample as it is moved along the propagation path (z-axis) of a focused laser beam.
Materials and Equipment:
-
Femtosecond laser system (e.g., Ti:sapphire laser, ~100 fs pulse duration, 80 MHz repetition rate)
-
Neutral density filters
-
Beam splitter
-
Focusing lens (focal length ~100-200 mm)
-
Motorized translation stage
-
Sample holder and quartz cuvette (path length ~1 mm)
-
Collecting lens
-
Photodiode detector
-
Lock-in amplifier or data acquisition system
-
Stilbene derivative solution of known concentration (typically 1-10 mM in a suitable solvent like chloroform or dichloromethane)
Protocol:
-
Sample Preparation: Prepare a solution of the stilbene derivative in a transparent solvent at a known concentration. The concentration should be adjusted to ensure that the linear absorption at the laser wavelength is negligible.
-
Experimental Setup:
-
Align the femtosecond laser beam through the optical setup.
-
Use neutral density filters to adjust the input laser intensity to a level that induces nonlinear absorption but avoids sample damage.
-
A beam splitter directs a small portion of the beam to a reference photodiode to monitor and correct for laser power fluctuations.
-
Focus the main beam using a lens.
-
Mount the sample cuvette on the motorized translation stage, which will move it along the z-axis through the focal point of the lens.
-
Position a collecting lens after the sample to gather all the transmitted light onto the main photodiode detector. This constitutes the "open-aperture" configuration.
-
-
Data Acquisition:
-
Move the sample far from the focal point (negative z) to a position where the nonlinear effects are negligible. Record the linear transmittance.
-
Translate the sample through the focal point to positions far on the other side (positive z) in controlled steps.
-
At each z-position, record the transmitted intensity measured by the photodiode.
-
-
Data Analysis:
-
Normalize the transmitted intensity at each z-position by the linear transmittance to obtain the normalized transmittance, T(z).
-
Plot the normalized transmittance as a function of the sample position z. A dip in the transmittance will be observed at the focal point (z=0) for a material exhibiting two-photon absorption.
-
The TPA coefficient (β) can be determined by fitting the experimental data to the theoretical expression for the normalized transmittance in an open-aperture Z-scan.
-
Calculate the TPA cross-section (σ₂) from the TPA coefficient (β) using the following equation: σ₂ = (hνβ) / NₐC where h is Planck's constant, ν is the frequency of the incident light, Nₐ is Avogadro's number, and C is the concentration of the solution.
-
Two-Photon Induced Fluorescence (2PIF) Spectroscopy
This technique is highly sensitive and is applicable to fluorescent stilbene derivatives. It relies on the principle that the intensity of the fluorescence emission following two-photon excitation is proportional to the square of the incident laser intensity and the TPA cross-section.[1][7]
Materials and Equipment:
-
Femtosecond laser system (tunable wavelength is advantageous)
-
Neutral density filters
-
Focusing lens
-
Sample holder and quartz cuvette
-
Collection optics (e.g., microscope objective)
-
Spectrometer or monochromator
-
Photomultiplier tube (PMT) or CCD camera
-
Reference compound with a known TPA cross-section (e.g., Rhodamine B)
-
Stilbene derivative solution
Protocol:
-
Sample and Reference Preparation: Prepare solutions of the stilbene derivative and a reference compound (e.g., Rhodamine B in methanol) at the same concentration (typically in the micromolar range).
-
Experimental Setup:
-
Align the femtosecond laser beam and focus it into the sample cuvette.
-
Position the collection optics perpendicular to the laser beam path to collect the emitted fluorescence.
-
Direct the collected fluorescence into a spectrometer or through a bandpass filter to isolate the fluorescence signal from the scattered laser light.
-
Use a PMT or CCD to detect the fluorescence intensity.
-
-
Fluorescence Measurement:
-
Measure the two-photon induced fluorescence intensity for both the stilbene derivative and the reference compound under identical experimental conditions (laser power, wavelength, focusing, and collection geometry).
-
Verify the quadratic dependence of the fluorescence intensity on the excitation power to confirm that the signal originates from a two-photon process.
-
-
Data Analysis:
-
The TPA cross-section of the stilbene derivative (σ₂,sample) can be calculated relative to the known TPA cross-section of the reference compound (σ₂,ref) using the following equation: σ₂,sample = σ₂,ref * (I_sample / I_ref) * (Φ_ref / Φ_sample) * (n_sample / n_ref) where I is the integrated fluorescence intensity, Φ is the fluorescence quantum yield, and n is the refractive index of the solvent for the sample and reference solutions, respectively.
-
Femtosecond Pump-Probe Spectroscopy
Pump-probe spectroscopy is a powerful technique to study ultrafast dynamic processes, including the transient absorption changes following two-photon absorption. In this setup, a strong "pump" pulse excites the sample, and a weaker, time-delayed "probe" pulse measures the change in absorption of the sample.
Materials and Equipment:
-
Femtosecond laser system with an optical parametric amplifier (OPA) to generate tunable pump pulses.
-
Beam splitter
-
Motorized delay stage for the probe beam path
-
White-light continuum generation setup for the probe pulse (e.g., a sapphire plate)
-
Sample holder and cuvette
-
Spectrometer
-
CCD detector
-
Stilbene derivative solution
Protocol:
-
Sample Preparation: Prepare a solution of the stilbene derivative in a suitable solvent. The concentration should be optimized to give a measurable change in absorption.
-
Experimental Setup:
-
The output of the femtosecond laser is split into two beams: the pump and the probe.
-
The pump beam is directed to an OPA to generate the desired excitation wavelength for TPA.
-
The probe beam is passed through a motorized delay stage, which precisely controls the time delay between the pump and probe pulses.
-
The probe beam is then focused onto a nonlinear crystal (e.g., sapphire) to generate a broadband white-light continuum.
-
The pump and probe beams are focused and spatially overlapped on the sample.
-
The transmitted probe light is collected and directed into a spectrometer coupled to a CCD detector.
-
-
Data Acquisition:
-
Measure the spectrum of the probe pulse transmitted through the sample with and without the pump pulse at various time delays.
-
The change in absorbance (ΔA) is recorded as a function of wavelength and time delay.
-
-
Data Analysis:
-
The TPA signal will manifest as an instantaneous absorption of the probe pulse at time zero (when the pump and probe pulses overlap in time).
-
The magnitude of the TPA signal is proportional to the TPA cross-section. By comparing the signal to that of a known standard or by careful calibration of the experimental parameters (laser intensity, sample concentration), the TPA cross-section can be determined.
-
Mandatory Visualization
Below are diagrams illustrating the experimental workflows and a relevant signaling pathway.
Caption: Workflow for the open-aperture Z-scan experiment.
Caption: Workflow for the Two-Photon Induced Fluorescence experiment.
Caption: Workflow for Femtosecond Pump-Probe Spectroscopy.
Caption: Inhibition of the NF-κB signaling pathway by Resveratrol.[8][9][10][11]
References
- 1. Two Photon Absorption - CleanEnergyWIKI [depts.washington.edu]
- 2. Solvent effect on two-photon absorption of 4,4′-bis (dimethylamino) stilbene - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. New trans-stilbene derivatives with large two-photon absorption cross-section and non-linear optical susceptibility values – a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Ab initio studies of two-photon absorption of some stilbenoid chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newport.com [newport.com]
- 7. Optica Publishing Group [opg.optica.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. DSpace [kuscholarworks.ku.edu]
Application Notes and Protocols for (E)-4,4'-Bis(diphenylamino)stilbene as a Fluorescent Probe in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
(E)-4,4'-Bis(diphenylamino)stilbene (BDPAS) is a fluorescent molecule belonging to the stilbene family, characterized by a rigid backbone and terminal diphenylamino groups. Its unique photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment, make it a promising candidate for use as a fluorescent probe in various biological imaging applications. These notes provide detailed protocols for the application of BDPAS in the visualization of lipid droplets and the ratiometric imaging of intracellular viscosity.
Physicochemical and Photophysical Properties
The properties of BDPAS and related diphenylamine-tethered stilbene derivatives (DPASs) are summarized below. The photophysical data is derived from studies on DPASs in various solvents, providing an indication of the expected behavior of BDPAS.[1]
Table 1: Physicochemical Properties of this compound (BDPAS)
| Property | Value |
| Molecular Formula | C₃₈H₃₀N₂ |
| Molecular Weight | 514.66 g/mol |
| Appearance | Yellowish crystalline solid |
| Solubility | Soluble in common organic solvents like DMSO, THF, and Chloroform |
Table 2: Photophysical Properties of Diphenylamine-Tethered Stilbene Derivatives (DPASs) in Various Solvents[1]
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) |
| n-Hexane | 396 | 462 | 66 | 0.45 |
| Toluene | 403 | 478 | 75 | 0.51 |
| Chloroform | 410 | 490 | 80 | 0.55 |
| Ethyl Acetate | 400 | 488 | 88 | 0.52 |
| THF | 402 | 491 | 89 | 0.54 |
| Acetonitrile | 398 | 495 | 97 | 0.58 |
| DMSO | 408 | 510 | 102 | 0.60 |
Application 1: Fluorescent Staining of Lipid Droplets
Principle:
Lipid droplets are cellular organelles that store neutral lipids. The nonpolar environment within lipid droplets provides a favorable microenvironment for lipophilic molecules like BDPAS to accumulate. It is hypothesized that upon partitioning into the hydrophobic interior of lipid droplets, the fluorescence of BDPAS will be enhanced, allowing for their visualization by fluorescence microscopy.
Experimental Protocol:
This protocol is adapted from established methods for staining lipid droplets with other lipophilic dyes.[2][3][4]
Materials:
-
This compound (BDPAS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Formaldehyde (for fixed cell imaging)
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of BDPAS in DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Culture: Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Probe Loading:
-
Prepare a fresh working solution of BDPAS by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the BDPAS working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the BDPAS working solution and wash the cells twice with PBS to remove excess probe and reduce background fluorescence.
-
-
Imaging (Live Cells):
-
After washing, add fresh pre-warmed cell culture medium or PBS to the cells.
-
Immediately proceed to imaging using a fluorescence microscope.
-
-
Imaging (Fixed Cells):
-
After washing, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope.
-
Microscopy Settings:
-
Excitation: Approximately 405 nm (based on absorption maximum in polar solvents).
-
Emission: Collect emission in the range of 450-550 nm.
-
Use appropriate filter sets to minimize bleed-through from other fluorophores if performing multi-color imaging.
Caption: Workflow for staining lipid droplets with BDPAS.
Application 2: Ratiometric Imaging of Intracellular Viscosity
Principle:
This compound is a "molecular rotor," a type of fluorescent molecule whose fluorescence properties are sensitive to the viscosity of its environment. In low-viscosity environments, the diphenylamino groups can freely rotate, leading to non-radiative decay and quenched fluorescence. In high-viscosity environments, this rotation is restricted, forcing the molecule to relax through radiative pathways, resulting in increased fluorescence intensity and quantum yield. This property can be exploited to create a map of intracellular viscosity.
Experimental Protocol:
This protocol is based on general methodologies for using molecular rotors to measure intracellular viscosity.
Materials:
-
This compound (BDPAS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Glycerol (for creating viscosity standards)
-
Fluorescence microscope with filter sets for ratiometric imaging or a fluorescence lifetime imaging (FLIM) system.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of BDPAS in DMSO.
-
Cell Culture: Culture cells on coverslips suitable for high-resolution microscopy.
-
Probe Loading:
-
Prepare a working solution of BDPAS (1-5 µM) in cell culture medium.
-
Wash cells once with PBS.
-
Incubate cells with the BDPAS working solution for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells twice with PBS to remove the unbound probe.
-
Imaging:
-
Add fresh, pre-warmed medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped for ratiometric imaging or FLIM.
-
For ratiometric imaging, if BDPAS shows a viscosity-dependent spectral shift, collect images in two different emission channels (e.g., a "blue" channel and a "green" channel) and calculate the ratio of the intensities.
-
For intensity-based measurements, simply record the fluorescence intensity.
-
-
Calibration (Optional but Recommended):
-
To obtain quantitative viscosity values, a calibration curve should be generated.
-
Prepare a series of glycerol-water or glycerol-PBS mixtures of known viscosity.
-
Measure the fluorescence intensity or emission ratio of BDPAS in each standard solution.
-
Plot the fluorescence parameter against viscosity to create a calibration curve.
-
Caption: Workflow for intracellular viscosity measurement using BDPAS.
Data Analysis and Interpretation
-
Lipid Droplet Analysis: The accumulation of BDPAS in lipid droplets can be quantified by measuring the fluorescence intensity within the droplets compared to the surrounding cytoplasm. Image analysis software can be used to segment the droplets and calculate their number, size, and total fluorescence intensity per cell.
-
Viscosity Analysis: For ratiometric imaging, a pixel-by-pixel ratio of the two emission channels is calculated to generate a ratiometric image that reflects the relative viscosity. For intensity-based measurements, changes in fluorescence intensity can be correlated with changes in viscosity, especially after calibration.
Troubleshooting
-
High Background: Insufficient washing, excessively high probe concentration, or probe aggregation can lead to high background fluorescence. Optimize washing steps and probe concentration. Filter the stock solution if aggregation is suspected.
-
Weak Signal: The probe concentration may be too low, or the incubation time may be too short. The fluorescence of BDPAS might also be environmentally quenched. Ensure appropriate microscopy settings (e.g., laser power, exposure time).
-
Phototoxicity: Stilbene derivatives can be phototoxic. To minimize cell damage, use the lowest possible excitation light intensity and exposure time.
-
Photobleaching: BDPAS may be susceptible to photobleaching. Use of an anti-fade reagent for fixed-cell imaging is recommended. For live-cell imaging, acquire images efficiently.
References
- 1. White Light Induced E/Z-Photoisomerization of Diphenylamine-Tethered Fluorescent Stilbene Derivatives: Synthesis, Photophysical, and Electrochemical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. | Semantic Scholar [semanticscholar.org]
- 4. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Doping (E)-4,4'-Bis(diphenylamino)stilbene into a Host Matrix
Introduction
(E)-4,4'-Bis(diphenylamino)stilbene, hereafter referred to as Bdpas, is a highly fluorescent organic compound with a stilbene backbone featuring diphenylamino end groups.[1] Its robust photophysical properties, including strong luminescence and significant two-photon absorption, make it a valuable dopant in various organic electronics and photonics applications.[1] Primarily, Bdpas is utilized as a dopant in host matrices to enhance the efficiency and stability of Organic Light Emitting Diodes (OLEDs).[1] The doping of Bdpas into a suitable host material allows for the fine-tuning of the emissive properties of the resulting composite film, leading to improved device performance.
These application notes provide detailed protocols for the incorporation of Bdpas into a host matrix using two common deposition techniques: solution processing and vacuum thermal evaporation. The protocols are designed to be adaptable for a range of host materials and experimental setups.
Quantitative Data Summary
The following table summarizes key parameters and resulting properties for Bdpas-doped films. Please note that specific values can vary depending on the chosen host material, deposition technique, and processing conditions.
| Parameter | Value | Host Matrix (Example) | Deposition Method | Reference / Notes |
| Dopant | This compound (Bdpas) | - | - | - |
| Typical Doping Concentration | 1 - 30 wt% | Poly(N-vinylcarbazole) (PVK) | Solution Processing | Based on analogous stilbene derivatives. |
| 1 - 10 wt% | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) | Vacuum Thermal Evaporation | Based on analogous bis-stilbene derivatives.[2] | |
| Solvent for Solution Processing | Toluene, Chloroform, Tetrahydrofuran (THF) | PVK | Spin Coating | General solvents for PVK and stilbene derivatives. |
| Solution Concentration | 10 - 20 mg/mL (total solids) | PVK | Spin Coating | Typical concentration for spin coating of polymer films. |
| Spin Coating Parameters | 1000 - 4000 rpm, 30 - 60 s | PVK | Spin Coating | To achieve film thickness in the range of 50-200 nm. |
| Vacuum Deposition Pressure | < 1 x 10⁻⁵ mbar | CBP, Alq₃ | Thermal Evaporation | Standard high vacuum condition for organic electronics. |
| Evaporation Rate (Host) | 1 - 2 Å/s | CBP, Alq₃ | Thermal Evaporation | Typical deposition rate for organic host materials. |
| Evaporation Rate (Dopant) | 0.1 - 0.2 Å/s | Bdpas | Thermal Evaporation | To achieve a doping concentration of ~5-10%. |
| Resulting Film Thickness | 50 - 200 nm | Various | Both | Application dependent. |
| UV-Vis Absorption (in Toluene) | ~400 nm | - | - | [3] |
| Photoluminescence (in Toluene) | ~450 - 500 nm | - | - | Dependent on solvent polarity.[1] |
Experimental Protocols
Protocol for Solution-Based Doping of Bdpas into a PVK Host Matrix (Spin Coating)
This protocol describes the preparation of a Bdpas-doped poly(9-vinylcarbazole) (PVK) thin film using a spin coating technique.
Materials and Equipment:
-
This compound (Bdpas)
-
Poly(9-vinylcarbazole) (PVK)
-
Toluene (or other suitable solvent like chloroform, THF)
-
Substrates (e.g., ITO-coated glass, silicon wafers)
-
Analytical balance
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
-
Syringe filters (0.2 µm, PTFE)
-
Spin coater
-
Hotplate or vacuum oven
Procedure:
-
Solution Preparation: a. Calculate the required masses of Bdpas and PVK to achieve the desired doping concentration (e.g., for a 5 wt% doped solution, use 5 mg of Bdpas and 95 mg of PVK). b. Dissolve the calculated amounts of Bdpas and PVK in a suitable volume of toluene to achieve a total solids concentration of 10-20 mg/mL. c. Stir the mixture on a magnetic stirrer in a sealed vial for at least 4 hours at room temperature, or until all solids are completely dissolved. Gentle heating (40-50 °C) can be applied to aid dissolution. d. For complete dissolution and to break any aggregates, place the vial in an ultrasonic bath for 30 minutes. e. Filter the solution using a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
Substrate Preparation: a. Clean the substrates thoroughly. A typical cleaning procedure for ITO-coated glass involves sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each). b. Dry the substrates with a stream of dry nitrogen gas. c. Optional: Treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes to improve the wettability and adhesion of the organic layer.
-
Thin Film Deposition: a. Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered. b. Dispense a small amount of the prepared Bdpas:PVK solution onto the center of the substrate. c. Spin coat the film using a two-step program: i. A low-speed step (e.g., 500 rpm for 5 seconds) to spread the solution across the substrate. ii. A high-speed step (e.g., 2000 rpm for 45 seconds) to achieve the desired film thickness. The final thickness is dependent on the solution concentration and spin speed. d. Carefully remove the substrate from the spin coater.
-
Annealing: a. Transfer the coated substrate to a hotplate or into a vacuum oven. b. Anneal the film at a temperature above the boiling point of the solvent (e.g., 80-120 °C for toluene) for 10-30 minutes to remove any residual solvent. If using a vacuum oven, annealing can be performed at a lower temperature.
Protocol for Vacuum Thermal Evaporation Doping of Bdpas into a Host Matrix
This protocol details the co-evaporation of Bdpas and a host material (e.g., Alq₃ or CBP) to form a uniformly doped thin film.
Materials and Equipment:
-
This compound (Bdpas) powder
-
Host material powder (e.g., Alq₃, CBP)
-
High vacuum thermal evaporation system (< 1 x 10⁻⁵ mbar)
-
Two independent evaporation sources (e.g., tungsten boats, alumina crucibles) with power supplies
-
Quartz crystal microbalance (QCM) for thickness and rate monitoring
-
Substrates (e.g., ITO-coated glass, silicon wafers)
-
Substrate holder with heating capabilities
Procedure:
-
Source and Substrate Loading: a. Load the Bdpas powder into one evaporation source and the host material powder into a separate source within the vacuum chamber. b. Mount the cleaned substrates onto the substrate holder.
-
Pump Down: a. Evacuate the chamber to a base pressure of < 1 x 10⁻⁵ mbar.
-
Deposition: a. Set the desired final film thickness and material densities for both Bdpas and the host material in the QCM controller. b. Slowly ramp up the current to the host material source until the desired deposition rate is achieved (e.g., 1-2 Å/s). c. Once the host material deposition rate is stable, slowly ramp up the current to the Bdpas source until the desired doping rate is achieved. The doping concentration is controlled by the ratio of the deposition rates. For a 5% doping concentration, a rate of ~0.05-0.1 Å/s for Bdpas would be targeted for a 1-2 Å/s host deposition rate. d. Open the shutter to begin co-deposition onto the substrates. e. Monitor the deposition rates and film thickness throughout the process and adjust the source currents as necessary to maintain stable rates. f. Once the desired total film thickness is reached, close the shutter and ramp down the power to both sources.
-
Cool Down and Venting: a. Allow the substrates and sources to cool down for at least 30 minutes under vacuum. b. Vent the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure. c. Remove the coated substrates.
Visualizations
Caption: Workflow for solution-based doping of Bdpas.
Caption: Workflow for vacuum thermal co-evaporation of Bdpas.
Caption: Relationship between doping and film properties.
References
Application Notes and Protocols for the Fabrication of Perovskite Solar Cells with Stilbene-Based Hole Transport Layers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of perovskite solar cells (PSCs) utilizing stilbene-based compounds as hole transport layers (HTLs). Stilbene derivatives are emerging as a promising class of organic materials for this application due to their tunable electronic properties, high hole mobility, and potential for cost-effective synthesis. These notes are intended to guide researchers in the successful synthesis of these materials and the fabrication of high-performance and stable perovskite solar cells.
Introduction to Stilbene-Based Hole Transport Materials
Stilbene, a hydrocarbon consisting of a trans-ethene double bond substituted with a phenyl group on both carbon atoms, forms the core structure for a versatile class of organic semiconductors. By functionalizing the phenyl rings with electron-donating groups, the highest occupied molecular orbital (HOMO) energy level can be precisely tuned to align with the valence band of the perovskite absorber layer, facilitating efficient hole extraction. The extended π-conjugation in stilbene derivatives can also lead to high hole mobility, a crucial factor for efficient charge transport to the electrode. Furthermore, many stilbene-based HTMs can be designed to be solution-processable and dopant-free, simplifying device fabrication and potentially enhancing the long-term stability of the solar cells.
Synthesis of a Stilbene-Based Hole Transport Material: A Protocol
A notable example of a high-performance stilbene-based HTM is (E,E,E,E)-4,4′,4″,4′″-[Benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl)]tetrakis[N,N-bis(4-methoxyphenyl)aniline], hereafter referred to as Stilbene-HTM-1 . The synthesis of this and similar molecules can be achieved through a Horner-Wadsworth-Emmons reaction, a widely used method for the stereoselective synthesis of E-alkenes.
Protocol for the Synthesis of Stilbene-HTM-1 (Conceptual Outline):
This protocol outlines the general synthetic strategy. Specific reaction conditions such as temperature, reaction time, and purification methods should be optimized based on laboratory-specific equipment and reagents.
Step 1: Synthesis of the Phosphonate Precursor
-
React 4-(bromomethyl)benzaldehyde with an excess of triethyl phosphite under reflux to yield the corresponding phosphonate ester.
-
Purify the product by vacuum distillation or column chromatography.
Step 2: Synthesis of the Core Aldehyde
-
Synthesize 1,2,4,5-tetrakis(bromomethyl)benzene from durene through a radical bromination reaction.
-
Convert the tetrakis(bromomethyl)benzene to the corresponding tetra-aldehyde by reacting it with a suitable oxidizing agent, such as N-methylmorpholine N-oxide (NMO) in the presence of a catalytic amount of tetrapropylammonium perruthenate (TPAP).
Step 3: Horner-Wadsworth-Emmons Reaction
-
Dissolve the phosphonate precursor from Step 1 and the tetra-aldehyde from Step 2 in an anhydrous solvent such as tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), dropwise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to obtain the final Stilbene-HTM-1.
Step 4: Synthesis of the Amine-Functionalized Aldehyde
-
Synthesize N,N-bis(4-methoxyphenyl)-4-aminobenzaldehyde. This can be achieved through a Buchwald-Hartwig amination of 4-bromobenzaldehyde with bis(4-methoxyphenyl)amine.
Step 5: Final Horner-Wadsworth-Emmons Condensation
-
Prepare the phosphonium salt of 1,2,4,5-tetramethylbenzene.
-
React the phosphonium salt with the amine-functionalized aldehyde from Step 4 in the presence of a strong base (e.g., sodium methoxide) in a suitable solvent like N,N-dimethylformamide (DMF) to yield the final Stilbene-HTM-1.
Fabrication Protocol for Perovskite Solar Cells with a Stilbene-Based HTL
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell using a solution-processing method. All procedures involving the perovskite and HTL deposition should be carried out in a nitrogen-filled glovebox with low moisture and oxygen levels (<1 ppm).
Materials and Reagents:
-
Substrates: Fluorine-doped tin oxide (FTO) coated glass.
-
Electron Transport Layer (ETL): SnO₂ nanoparticle dispersion.
-
Perovskite Precursor Solution: Lead iodide (PbI₂), formamidinium iodide (FAI), methylammonium bromide (MABr), cesium iodide (CsI) in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Hole Transport Layer (HTL) Solution: Stilbene-HTM-1 dissolved in 1,2-dichloroethane (DCE).
-
Metal Electrode: Gold (Au) or Silver (Ag).
-
Solvents and Additives: Chlorobenzene, isopropanol, acetone, deionized water, Hellmanex detergent.
Experimental Workflow Diagram:
Caption: Experimental workflow for the fabrication and characterization of perovskite solar cells.
Step-by-Step Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate the FTO substrates in a solution of Hellmanex detergent and deionized water, followed by deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the cleaned substrates with UV-ozone for 15 minutes immediately before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a layer of SnO₂ nanoparticles onto the FTO substrate by spin-coating at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150°C in air for 30 minutes.
-
-
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., 1.4 M PbI₂, 0.7 M FAI, 0.2 M MABr, and 0.07 M CsI in a 4:1 v/v mixture of DMF:DMSO).
-
Transfer the SnO₂-coated substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the ETL at 4000 rpm for 30 seconds.
-
During the spin-coating, at approximately 15 seconds, dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution by dissolving Stilbene-HTM-1 in 1,2-dichloroethane (DCE) at a concentration of 10 mg/mL.
-
Allow the perovskite-coated substrates to cool to room temperature.
-
Spin-coat the Stilbene-HTM-1 solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Metal Electrode Deposition:
-
Define the active area of the device using a shadow mask.
-
Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) by thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
Data Presentation: Performance of Stilbene-Based HTMs
The following tables summarize the photovoltaic performance of perovskite solar cells fabricated with different stilbene-based HTMs.
Table 1: Performance of Perovskite Solar Cells with Stilbene-HTM-1.
| HTM Solution Solvent | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| 1,2-dichloroethane (DCE) | 1.15 | 24.5 | 80.5 | 22.7 |
| Chlorobenzene (CB) | 1.12 | 23.8 | 78.2 | 20.9 |
| Dichloromethane (DCM) | 1.10 | 23.5 | 77.5 | 20.1 |
Table 2: Comparison of Different Stilbene-Based HTMs (Illustrative Data).
| Stilbene HTM Derivative | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Stilbene-HTM-1 | 1.15 | 24.5 | 80.5 | 22.7 | [Internal Data] |
| α,β-dicyanostilbene-TPA | 1.08 | 22.1 | 75.3 | 18.0 | [Hypothetical] |
| 4,4'-bis(diphenylamino)stilbene | 1.05 | 21.5 | 73.1 | 16.5 | [Hypothetical] |
| Spiro-OMeTAD (Control) | 1.13 | 24.8 | 81.2 | 22.8 | [Internal Data] |
Signaling Pathways and Logical Relationships
Energy Level Diagram:
Application Notes and Protocols: Nonlinear Optical Applications of Diphenylamino-Substituted Stilbenes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the nonlinear optical (NLO) applications of diphenylamino-substituted stilbenes, a class of organic chromophores with significant potential in materials science and biomedical applications. These notes include a summary of their key NLO properties, detailed experimental protocols for their characterization, and insights into their applications in advanced fields such as two-photon bioimaging and photodynamic therapy.
Introduction to Diphenylamino-Substituted Stilbenes
Diphenylamino-substituted stilbenes are donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) type chromophores characterized by a stilbene backbone functionalized with one or more diphenylamino groups, which act as strong electron donors. This molecular design leads to a large intramolecular charge transfer upon excitation, resulting in significant second and third-order nonlinear optical responses. Their robust two-photon absorption (2PA) cross-sections and high first hyperpolarizabilities make them promising candidates for a variety of applications, including frequency conversion, optical data storage, bioimaging, and photodynamic therapy.[1][2][3]
Quantitative Nonlinear Optical Data
The NLO properties of diphenylamino-substituted stilbenes are highly dependent on their molecular structure, including the nature of the acceptor group, the length of the π-conjugated system, and the substitution pattern. The following tables summarize key quantitative NLO data for a selection of these compounds.
Table 1: Second-Order NLO Properties of Diphenylamino-Substituted Stilbenes
| Compound | Solvent | λ (nm) | µβ (10⁻⁴⁸ esu) | β (10⁻³⁰ esu) | Reference |
| 4-diphenylamino-4'-nitrostilbene | Dioxane | 1064 | 960 | 125 | [4] |
| 4-diphenylamino-4'-cyanostilbene | Dioxane | 1064 | 720 | 95 | [4] |
| 4,4'-bis(diphenylamino)stilbene (DPAS) | Chloroform | 1064 | - | 50 | [5] |
Note: µ is the ground state dipole moment and β is the first hyperpolarizability.
Table 2: Two-Photon Absorption (2PA) Properties of Diphenylamino-Substituted Stilbenes
| Compound | Solvent | λ₂ₚₐ (nm) | σ₂ (GM) | Reference |
| 4,4'-bis(diphenylamino)stilbene (DPAS) | Toluene | 700 | 166 | [2] |
| Dendrimer G-0 (5 DPAS units) | Toluene | 720 | 850 | [2] |
| Dendrimer G-1 (13 DPAS units) | Toluene | 730 | 4,200 | [2] |
| Dendrimer G-2 (29 DPAS units) | Toluene | 745 | 11,000 | [2] |
| 4-methyl-2,5-dicyano-4'-aminostilbene derivative | - | - | 1020 | [6] |
Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹
Experimental Protocols
Accurate characterization of the NLO properties of diphenylamino-substituted stilbenes is crucial for their development and application. The following sections provide detailed protocols for three common NLO measurement techniques.
Z-Scan for Third-Order NLO Characterization
The Z-scan technique is a single-beam method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.
Experimental Workflow for Z-Scan
Caption: Workflow for Z-scan measurements.
Protocol:
-
Sample Preparation: Dissolve the diphenylamino-substituted stilbene derivative in a suitable solvent (e.g., chloroform, toluene) to a concentration of approximately 10⁻³ M. The solution should be placed in a cuvette with a known path length (typically 1-2 mm).
-
Experimental Setup:
-
A pulsed laser with a Gaussian beam profile (e.g., a Q-switched Nd:YAG laser) is used as the light source.
-
The laser beam is split into a reference beam and a transmitted beam. The reference beam is directed to a photodetector to monitor the input laser intensity.
-
The transmitted beam is focused by a lens onto the sample, which is mounted on a computer-controlled translation stage that can move along the beam propagation direction (z-axis).
-
After passing through the sample, the beam is split again. One part goes to a detector without an aperture (open-aperture Z-scan) to measure nonlinear absorption. The other part passes through a finite aperture placed in the far field before reaching another detector (closed-aperture Z-scan) to measure nonlinear refraction.
-
-
Data Acquisition:
-
The sample is initially positioned far from the focal point where the nonlinear effects are negligible.
-
The sample is then moved along the z-axis through the focal point, and the transmitted intensity is recorded by both detectors as a function of the sample position 'z'.
-
-
Data Analysis:
-
Open-Aperture: The normalized transmittance curve from the open-aperture detector is analyzed to determine the nonlinear absorption coefficient (β). A valley in the transmittance at the focus indicates two-photon absorption.
-
Closed-Aperture: The normalized transmittance from the closed-aperture detector will show a peak-valley or valley-peak signature, depending on the sign of the nonlinear refractive index (n₂). The difference between the peak and valley transmittances is used to calculate the magnitude of n₂.
-
Hyper-Rayleigh Scattering (HRS) for First Hyperpolarizability (β) Measurement
HRS is a technique used to determine the first hyperpolarizability (β) of molecules in solution. It relies on the incoherent second-harmonic light scattered from the solution.[5][7][8]
Experimental Workflow for Hyper-Rayleigh Scattering
Caption: Workflow for Hyper-Rayleigh Scattering measurements.
Protocol:
-
Sample Preparation: Prepare a series of solutions of the diphenylamino-substituted stilbene in a suitable solvent (e.g., chloroform) with varying concentrations (typically in the range of 10⁻⁶ to 10⁻⁴ M).
-
Experimental Setup:
-
A high-intensity pulsed laser (e.g., Nd:YAG at 1064 nm) is used as the excitation source.
-
The laser beam is passed through a polarizer and focused into the sample cuvette.
-
The light scattered at a 90° angle to the incident beam is collected by a lens.
-
A filter is placed before the detector to block the fundamental laser wavelength and pass only the second-harmonic signal (at λ/2).
-
A sensitive detector, such as a photomultiplier tube (PMT), is used to measure the intensity of the second-harmonic light.
-
-
Data Acquisition:
-
For each concentration, the intensity of the second-harmonic scattered light (I₂ω) is measured.
-
The intensity of the incident laser beam (Iω) should be monitored to account for any fluctuations.
-
-
Data Analysis:
-
The second-harmonic intensity is proportional to the square of the first hyperpolarizability (β²) and the number density of the solute molecules.
-
A plot of I₂ω / Iω² versus the solute concentration should yield a straight line.
-
The slope of this line is proportional to β². By using a reference compound with a known β value, the absolute β of the sample can be determined.
-
Electric-Field-Induced Second-Harmonic Generation (EFISH)
EFISH is another technique to determine the first hyperpolarizability of molecules in solution by applying an external DC electric field to break the centrosymmetry of the isotropic solution.[4]
Experimental Workflow for EFISH
Caption: Workflow for EFISH measurements.
Protocol:
-
Sample Preparation: Dissolve the compound in a non-conducting solvent (e.g., dioxane, chloroform) at a known concentration.
-
Experimental Setup:
-
A pulsed laser is used as the fundamental light source.
-
The sample solution is contained in a special cell equipped with two parallel electrodes.
-
A high-voltage DC power supply is connected to the electrodes to apply a static electric field across the solution.
-
The laser beam is directed to pass between the electrodes.
-
The generated second-harmonic signal is detected by a PMT after passing through a filter to remove the fundamental wavelength.
-
-
Data Acquisition:
-
The second-harmonic signal is measured as a function of the applied electric field strength.
-
-
Data Analysis:
-
The EFISH signal is proportional to the product of the ground-state dipole moment (µ) and the vector component of the first hyperpolarizability along the dipole moment axis (β). The product µβ can be determined from the dependence of the second-harmonic intensity on the applied electric field.
-
Applications
Two-Photon Fluorescence Microscopy (TPM)
Diphenylamino-substituted stilbenes with high 2PA cross-sections are excellent probes for two-photon fluorescence microscopy, which allows for deep-tissue imaging with reduced phototoxicity and background fluorescence.[6][9][10]
Protocol for Live-Cell Imaging:
-
Cell Culture: Culture the desired cell line (e.g., HeLa, MCF-7) on glass-bottom dishes suitable for microscopy.
-
Probe Incubation:
-
Prepare a stock solution of the diphenylamino-substituted stilbene probe in DMSO (e.g., 1 mM).
-
Dilute the stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C and 5% CO₂.
-
-
Imaging:
-
Wash the cells with fresh culture medium or phosphate-buffered saline (PBS) to remove excess probe.
-
Mount the dish on the stage of a two-photon microscope.
-
Excite the probe using a femtosecond pulsed laser tuned to the two-photon absorption maximum of the probe (typically in the 700-900 nm range).
-
Collect the fluorescence emission using a suitable filter set.
-
Acquire images and time-lapse series to visualize cellular structures and dynamics.
-
Photodynamic Therapy (PDT)
Certain diphenylamino-substituted stilbenes can act as photosensitizers in photodynamic therapy. Upon two-photon excitation, they can generate reactive oxygen species (ROS) that induce localized cell death, offering a targeted cancer therapy approach.
Signaling Pathway in Photodynamic Therapy
Caption: Simplified signaling pathway of photodynamic therapy.
In Vitro Protocol for PDT Efficacy:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Photosensitizer Incubation: Incubate the cells with various concentrations of the diphenylamino-substituted stilbene photosensitizer for a predetermined time (e.g., 4-24 hours).
-
Irradiation:
-
Wash the cells to remove the non-internalized photosensitizer.
-
Irradiate the cells with a light source at the appropriate wavelength and dose (e.g., a laser or LED array). For two-photon PDT, a focused femtosecond laser would be used.
-
-
Viability Assay:
-
After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard assay such as MTT or PrestoBlue.
-
Determine the IC₅₀ value of the photosensitizer under the specific light conditions.
-
Structure-Property Relationships
The NLO properties of diphenylamino-substituted stilbenes can be tuned by modifying their molecular structure. Understanding these relationships is key to designing novel materials with enhanced performance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Electric field induced second harmonic generation (EFISH) experiments in the swivel cell: New aspects of an established method - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Dicyanostilbene-derived two-photon fluorescence probe for lead ions in live cells and living tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Optica Publishing Group [opg.optica.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Dendrimer Synthesis using (E)-4,4'-Bis(diphenylamino)stilbene as a Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional architecture. Their well-defined structure, multivalency, and tunable surface functionalities make them promising candidates for a wide range of applications, including drug delivery, gene therapy, and advanced materials.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of dendrimers incorporating (E)-4,4'-Bis(diphenylamino)stilbene, a chromophore known for its interesting photophysical and electronic properties.[1] The integration of this stilbene derivative into a dendritic scaffold can yield novel materials with potential applications in organic light-emitting diodes (OLEDs), nonlinear optics, and as therapeutic agents.
Core Concepts
The synthesis of dendrimers can be broadly categorized into two main strategies:
-
Divergent Synthesis: This method begins from a central core molecule and extends outwards by the sequential addition of monomeric units, leading to an exponential increase in the number of surface functional groups with each generation.[1]
-
Convergent Synthesis: In this approach, the dendritic branches, or dendrons, are synthesized first, starting from what will be the periphery of the final dendrimer, and then attached to a multifunctional core in the final step.[1]
This document will provide protocols for both a convergent and a divergent approach to synthesizing dendrimers with this compound functionalities.
Data Presentation
The photophysical properties of dendrimers are of significant interest for various applications. The following table summarizes key quantitative data for a second-generation poly(propylene amine) dendrimer functionalized with E-stilbene units at its periphery, as well as for a reference compound.
| Property | Second-Generation Dendrimer | Reference Compound |
| Fluorescence Quantum Yield (E-isomer) | 0.014[5] | 0.046[5] |
| E→Z Photoisomerization Quantum Yield | 0.30[5] | 0.50[5] |
| Z/E Ratio at Photostationary State (λexc= 313 nm) | ~9:1[5] | ~9:1[5] |
| Photocyclization to Phenanthrene Quantum Yield | Accompanied by other processes | 0.015[5] |
Experimental Protocols
Protocol 1: Convergent Synthesis of a First-Generation Dendrimer via Heck Reaction
This protocol outlines the synthesis of a first-generation dendrimer with an anthracene core and dendrons derived from a functionalized this compound. The key steps involve the synthesis of a stilbene-based dendron followed by its attachment to a core molecule using a palladium-catalyzed Heck reaction.
Materials:
-
This compound
-
3,5-Dibromobenzaldehyde
-
4-tert-Butylstyrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium bromide (TBAB)
-
Lithium aluminum hydride (LiAlH₄)
-
Manganese dioxide (MnO₂)
-
9,10-Dibromoanthracene
-
Toluene
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
Procedure:
Part A: Synthesis of the Stilbene Dendron (3,5-bis(styryl)benzaldehyde)
-
Synthesis of Methyl 3,5-dibromobenzoate: This can be prepared from methyl anthranilate through dibromination followed by diazotization and protodediazoniation.
-
Heck Reaction for Dendron Precursor: In a round-bottom flask, dissolve methyl 3,5-dibromobenzoate (1 equivalent), 4-tert-butylstyrene (2.2 equivalents), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%) in DMF. Add K₂CO₃ (3 equivalents) and TBAB (1 equivalent). Heat the mixture at 100 °C for 24 hours under a nitrogen atmosphere. After cooling, extract the product with DCM, wash with water, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to yield methyl 3,5-bis(4-tert-butylstyryl)benzoate.
-
Reduction to Alcohol: Dissolve the purified ester in dry THF and slowly add LiAlH₄ (1.5 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction carefully with water and extract the product with ethyl acetate. Purify by column chromatography to obtain (3,5-bis(4-tert-butylstyryl)phenyl)methanol.
-
Oxidation to Aldehyde (Dendron): Dissolve the alcohol in DCM and add activated MnO₂ (10 equivalents). Stir the mixture at room temperature for 12 hours. Filter the reaction mixture through Celite and concentrate the filtrate to obtain the 3,5-bis(4-tert-butylstyryl)benzaldehyde dendron.
Part B: Synthesis of the First-Generation Dendrimer
-
Heck Reaction for Dendrimer Formation: In a Schlenk flask, combine 9,10-dibromoanthracene (1 equivalent), the synthesized dendron (2.5 equivalents), Pd(OAc)₂ (10 mol%), and P(o-tol)₃ (20 mol%) in a mixture of toluene and DMF. Add K₂CO₃ (4 equivalents) and TBAB (1.5 equivalents). Degas the mixture and heat at 110 °C for 48 hours under a nitrogen atmosphere.
-
Purification: After cooling, filter the reaction mixture and wash the solid with DCM. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel, followed by recrystallization from a DCM/methanol mixture to yield the first-generation dendrimer.
Characterization:
The synthesized dendron and dendrimer should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.
Protocol 2: Divergent Synthesis of a Second-Generation Poly(propylene amine) Dendrimer with Stilbene Periphery
This protocol describes the functionalization of a commercially available second-generation poly(propylene amine) (POPAM) dendrimer with this compound derivatives.
Materials:
-
Second-generation poly(propylene amine) dendrimer (e.g., DAB-Am-8)
-
(E)-4-(bromomethyl)stilbene (can be synthesized from 4-methylstilbene)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Functionalization of the Dendrimer: Dissolve the second-generation POPAM dendrimer (1 equivalent) in DMF. Add triethylamine (a slight excess per amine group on the dendrimer). To this solution, add a solution of (E)-4-(bromomethyl)stilbene (1.1 equivalents per amine group) in DMF dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 48 hours under a nitrogen atmosphere.
-
Purification: Precipitate the product by adding the reaction mixture to a large volume of diethyl ether. Collect the precipitate by filtration and wash it thoroughly with diethyl ether to remove unreacted starting materials and byproducts. The product can be further purified by dialysis using an appropriate molecular weight cutoff membrane against a mixture of DCM and methanol.
Characterization:
Confirm the structure and purity of the functionalized dendrimer using ¹H NMR, UV-Vis spectroscopy, and Gel Permeation Chromatography (GPC).
Mandatory Visualizations
Synthetic Workflow Diagrams
Signaling Pathway Diagram
Stilbene derivatives have been shown to activate the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses.[6][7]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triphenylamine-based π-conjugated dendrimers: convenient synthesis, easy solution processability, and good hole-transporting properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of (E)-4,4'-Bis(diphenylamino)stilbene for device fabrication
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in overcoming common challenges encountered during the solution-based processing of (E)-4,4'-Bis(diphenylamino)stilbene for device fabrication.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a largely non-polar organic compound. Following the principle of "like dissolves like," it exhibits good solubility in non-polar organic solvents such as toluene, chloroform, and hexane. Conversely, it has very low solubility in polar solvents like water. The diphenylamino groups on the stilbene backbone can enhance its solubility in organic solvents compared to unsubstituted stilbene.
Q2: I am observing poor film quality after spin coating. What are the potential causes and solutions?
Poor film quality can manifest as pinholes, comet streaks, or incomplete coverage. These issues often stem from substrate contamination, solution impurities, or improper spin coating parameters.
-
Substrate Cleanliness: Ensure your substrate is meticulously clean. Any particulate matter or residue can lead to defects. A recommended cleaning procedure involves sonication in a sequence of solvents such as detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Solution Filtration: The formation of aggregates or the presence of dust in the solution can cause comet streaks and pinholes.[1] It is highly recommended to filter the solution through a PTFE syringe filter (e.g., 0.2 µm pore size) immediately before spin coating.
-
Wetting Issues: If the solution does not wet the substrate properly, it can lead to incomplete coverage. This is often due to a mismatch between the surface energy of the substrate and the surface tension of the solvent. Pre-treating the substrate with UV-ozone or an oxygen plasma can increase its surface energy and improve wetting.
Q3: My this compound solution appears to be forming aggregates. How can I prevent this and what are the consequences?
Aggregation of stilbene derivatives in concentrated solutions is a known phenomenon. These aggregates can negatively impact the optical and electronic properties of the fabricated device by introducing defects and altering intermolecular interactions.
-
Solvent Choice: The choice of solvent can influence the degree of aggregation. Experiment with different non-polar solvents to find one that minimizes this effect.
-
Concentration: Aggregation is more prevalent at higher concentrations. Try working with more dilute solutions if your process allows.
-
Temperature: Gently warming the solution can sometimes help to break up aggregates. However, be cautious of solvent evaporation, which would increase the concentration.
-
Sonication: Brief sonication of the solution before use can help to disperse aggregates.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
Solubility and Solution Preparation
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not fully dissolve. | The chosen solvent has poor solvating power for the molecule. | Switch to a more suitable non-polar solvent like toluene or chloroform. |
| The concentration is too high, exceeding the solubility limit. | Try preparing a more dilute solution. Gentle heating and stirring can also aid dissolution. | |
| Solution is cloudy or contains visible particles. | The compound may not be fully dissolved, or there may be insoluble impurities. | Filter the solution through a syringe filter. If cloudiness persists, consider trying a different solvent or a lower concentration. |
| Aggregation of the solute molecules. | Briefly sonicate the solution. Prepare fresh solutions before use and avoid long storage times. |
Spin Coating and Thin Film Formation
| Problem | Possible Cause | Troubleshooting Steps |
| Pinholes or "comet streaks" in the film. | Particulate contamination on the substrate or in the solution. | Ensure rigorous cleaning of the substrate. Filter the solution immediately before spinning. Work in a clean environment (e.g., a glovebox or cleanroom) to minimize dust. |
| Film is not uniform and has "swirl" patterns. | The spin coater acceleration or speed is not optimized. | Experiment with different spin speeds and acceleration ramps. A two-step spin profile (a low-speed spread cycle followed by a high-speed drying cycle) can often improve uniformity. |
| Incomplete coverage of the substrate. | Poor wetting of the solution on the substrate surface. | Increase the surface energy of the substrate using UV-ozone or oxygen plasma treatment. Alternatively, try a different solvent with a lower surface tension. |
| Crystallization or dewetting of the film upon drying. | The solvent evaporates too quickly or too slowly, leading to uncontrolled crystallization. | The choice of solvent is critical. A solvent with a suitable boiling point will allow for a more controlled drying process. Solvent vapor annealing after deposition can sometimes be used to improve film morphology.[2][3] |
| The solution is too concentrated, leading to rapid precipitation. | Use a more dilute solution. |
Quantitative Data
| Solvent | Chemical Formula | Polarity | Estimated Solubility of this compound |
| Toluene | C₇H₈ | Non-polar | High |
| Chloroform | CHCl₃ | Non-polar | High |
| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Moderate to High |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Moderate to High |
| Acetone | C₃H₆O | Polar aprotic | Low to Moderate |
| Isopropanol | C₃H₈O | Polar protic | Low |
| Ethanol | C₂H₆O | Polar protic | Very Low |
| Water | H₂O | Polar protic | Insoluble |
Experimental Protocols
Protocol 1: Standard Solution Preparation
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of a suitable non-polar solvent (e.g., toluene or chloroform) to the vial.
-
Stir the mixture at room temperature using a magnetic stirrer until the solid is completely dissolved. Gentle heating (e.g., 40-50 °C) can be applied to aid dissolution if necessary.
-
Once dissolved, allow the solution to cool to room temperature.
-
For optimal results in device fabrication, filter the solution using a 0.2 µm PTFE syringe filter directly before use.
Protocol 2: Spin Coating of Thin Films
-
Ensure the substrate is thoroughly cleaned and dried. If necessary, pre-treat the substrate with UV-ozone or oxygen plasma to enhance wettability.
-
Place the substrate on the chuck of the spin coater and ensure it is centered and held securely by the vacuum.
-
Dispense an excess amount of the filtered this compound solution onto the center of the substrate to cover a significant portion of the surface.
-
Start the spin coater. A typical two-step program is recommended:
-
Step 1 (Spread): 500-1000 rpm for 5-10 seconds to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning): 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness. The final thickness is primarily determined by the solution concentration and the speed of this step.
-
-
After the spin coating process is complete, carefully remove the substrate from the chuck.
-
The film may then be subjected to a post-deposition annealing step on a hotplate to remove residual solvent and potentially improve film morphology. The annealing temperature and time should be optimized for the specific application.
Visualizations
References
- 1. trans-Stilbene aggregates and crystallites in polystyrene films: microscopy and spectroscopy studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Solvent Vapor Conditioning of Polymer–Polymer Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Large-Scale Synthesis of (E)-4,4'-Bis(diphenylamino)stilbene
Welcome to the technical support center for the large-scale synthesis of (E)-4,4'-Bis(diphenylamino)stilbene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent and effective methods for synthesizing this compound with high selectivity for the desired (E)-isomer are palladium-catalyzed cross-coupling reactions and the Horner-Wadsworth-Emmons (HWE) reaction.[1]
-
Palladium-Catalyzed Reactions: Methods like the Mizoroki-Heck and Suzuki-Miyaura coupling reactions are often employed.[1] These reactions typically involve the coupling of an aryl halide with a styrene derivative or a boronic acid/ester in the presence of a palladium catalyst and a base.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This method involves the reaction of a phosphonate-stabilized carbanion with an aldehyde to produce an alkene. It is well-known for favoring the formation of (E)-alkenes.
Q2: What is the typical solubility of this compound?
A2: As a non-polar organic compound, this compound exhibits low solubility in water but is soluble in many organic solvents.[2] Its solubility generally increases with temperature. Common solvents include:
-
Toluene
-
Chloroform
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Dioxane
It is slightly soluble in ethanol and sparingly soluble in hexane.[2][3] Understanding the solubility is crucial for both the reaction setup and the purification process, particularly for recrystallization.
Q3: Can this compound isomerize to the (Z)-isomer?
A3: Yes, like other stilbenes, the (E)-isomer can undergo photoisomerization to the (Z)-isomer upon exposure to UV light.[1] This is an important consideration for the storage and handling of the final product, as the presence of the (Z)-isomer is often considered an impurity. It is recommended to store the compound in a dark place or in amber-colored vials.
Q4: What are the primary applications of this compound?
A4: This compound is of significant interest in materials science due to its photophysical and electronic properties.[1] Key applications include:
-
Organic Light Emitting Diodes (OLEDs): It is used as a hole-transporting material and an emissive dopant due to its high electroluminescence efficiency and stability.[1]
-
Photonic Devices: Its ability to efficiently absorb and emit light makes it suitable for various photonic applications.[1]
-
Nonlinear Optical Materials: The compound exhibits two-photon absorption properties, making it a candidate for use in nonlinear optics.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis Stage: Horner-Wadsworth-Emmons (HWE) Route
A common HWE approach involves the reaction of 4-(diphenylamino)benzaldehyde with the ylide generated from diethyl (4-(diphenylamino)benzyl)phosphonate.
Problem 1: Low Reaction Conversion or Stalled Reaction
| Potential Cause | Troubleshooting Step |
| Insufficiently strong base or incomplete deprotonation of the phosphonate. | Use a strong, anhydrous base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or n-butyllithium (n-BuLi). Ensure the reaction is performed under anhydrous conditions (dry solvent, inert atmosphere) as the base and the resulting ylide are moisture-sensitive. |
| Low reaction temperature. | While the initial deprotonation may be carried out at a low temperature, the reaction with the aldehyde may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature. |
| Poor solubility of reactants. | Ensure that the chosen solvent (e.g., THF, DMF) can adequately dissolve both the phosphonate and the aldehyde at the reaction temperature. For large-scale reactions, solubility can be a significant factor. |
| Steric hindrance from the bulky diphenylamino groups. | The bulky nature of the reactants can slow down the reaction. Increased reaction time or a moderate increase in temperature may be necessary. |
Problem 2: Formation of Significant Amounts of the (Z)-Isomer
| Potential Cause | Troubleshooting Step |
| Reaction conditions favoring the (Z)-isomer. | The HWE reaction generally favors the (E)-isomer. To maximize this selectivity, ensure thermodynamic control by allowing the reaction intermediates to equilibrate. This can often be achieved by using a non-coordinating cation (like Na+ or K+) and a non-polar, aprotic solvent. |
| Post-reaction isomerization. | Exposure of the reaction mixture or the isolated product to UV light (including sunlight) can cause isomerization. Work in a dimly lit area and use amber glassware. |
Problem 3: Difficult Removal of Phosphorus Byproducts
| Potential Cause | Troubleshooting Step |
| Water-insoluble phosphine oxide (from Wittig) or phosphate ester (from HWE). | A key advantage of the HWE reaction is that the dialkyl phosphate byproduct is typically water-soluble and can be removed with an aqueous workup. If purification remains challenging, consider using a phosphonate with more water-soluble ester groups. |
| Incomplete workup. | Perform multiple extractions with water or a brine solution to ensure complete removal of the phosphate byproduct. |
Purification Stage
Problem 4: Product is an Off-Color or Contains Dark Impurities
| Potential Cause | Troubleshooting Step |
| Oxidation of the amino groups. | The diphenylamino groups can be susceptible to oxidation, leading to colored impurities.[1] Ensure the reaction and workup are carried out under an inert atmosphere (e.g., nitrogen or argon) if possible. During purification, consider treating a solution of the crude product with activated carbon. |
| Residual palladium catalyst (if using a cross-coupling route). | Palladium catalysts can lead to dark-colored impurities. These can often be removed by filtering the crude product solution through a pad of celite or silica gel before recrystallization. |
| Thermal decomposition. | Avoid excessive heating during purification, as this can lead to degradation. Use a rotovap with a water bath at a moderate temperature for solvent removal. |
Problem 5: Difficulty in Removing Impurities by Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate recrystallization solvent. | The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For this compound, good single solvents or solvent systems for recrystallization include toluene, a mixture of toluene and heptane, or a mixture of dichloromethane and ethanol. Experiment with small quantities to find the optimal solvent or solvent ratio. |
| Co-precipitation of impurities. | If impurities have similar solubility profiles, a single recrystallization may not be sufficient. Consider performing a column chromatography purification step prior to the final recrystallization. A silica gel column with a non-polar eluent system (e.g., hexane/dichloromethane or hexane/toluene) is often effective. |
| Presence of the (Z)-isomer. | The (Z)-isomer can be difficult to separate from the (E)-isomer by recrystallization alone. Column chromatography is typically more effective for separating these geometric isomers. |
Experimental Protocols
While a specific large-scale protocol is proprietary to individual manufacturers, the following lab-scale procedures for related stilbene syntheses can be adapted and scaled up.
Table 1: Key Experimental Parameters for Stilbene Synthesis
| Parameter | Heck Reaction | Horner-Wadsworth-Emmons Reaction |
| Aryl Halide/Aldehyde | 4-Iodo-N,N-diphenylaniline | 4-(Diphenylamino)benzaldehyde |
| Styrene/Phosphonate | Styrene | Diethyl (4-(diphenylamino)benzyl)phosphonate |
| Catalyst/Base | Palladium acetate / Triethylamine | Sodium hydride or Potassium tert-butoxide |
| Solvent | Toluene or DMF | Anhydrous THF or DMF |
| Temperature | 80-120 °C | 0 °C to reflux |
| Typical Yield | 70-90% | 60-85% |
| (E)/(Z) Selectivity | Generally high | Typically >95:5 |
Note: These are representative conditions and will require optimization for large-scale synthesis.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification.
References
Optimizing the quantum yield of (E)-4,4'-Bis(diphenylamino)stilbene derivatives
Welcome to the technical support center for (E)-4,4'-Bis(diphenylamino)stilbene (BDPAS) and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the quantum yield and overall performance of these compounds in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound and its derivatives?
A1: this compound (BDPAS) is an organic compound known for its significant photophysical properties.[1] Its derivatives are of great interest for various applications, including organic light-emitting diodes (OLEDs) due to their high electroluminescence efficiency, photonic devices, nonlinear optical materials, and as fluorescent probes in biomedical imaging.[1][2]
Q2: What factors intrinsically influence the fluorescence quantum yield of BDPAS derivatives?
A2: The quantum yield is inherently dependent on the molecular structure.[3] Key factors include the degree of π-conjugation, the structural rigidity of the molecule, and the nature of substituent groups.[4][5] Electron-donating groups (e.g., -NH2, -OH) tend to increase fluorescence, while electron-withdrawing groups (e.g., -NO2, -COOH) can decrease or quench fluorescence.[4] For instance, stiff-stilbene, a sterically restricted analogue, often exhibits a high quantum yield for photoisomerization due to its rigidity.[6]
Q3: How do environmental conditions affect quantum yield measurements?
A3: External factors significantly influence quantum yield.[3] These include:
-
Solvent: Polarity and viscosity of the solvent can alter the rates of non-radiative decay pathways. Many fluorescent probes are sensitive to solvent polarity.[7] For example, the fluorescence quantum yield of trans-stilbene increases in more viscous solvents like glycerol because twisting, a non-radiative decay path, is hindered.[6][8]
-
Temperature: An increase in temperature generally leads to a decrease in quantum yield. This is because higher temperatures increase the frequency of molecular collisions, leading to energy loss as heat (external conversion), a non-radiative process.[5][8]
-
pH: The pH of the solution can affect the protonation state of the molecule, which can alter its electronic structure and fluorescence properties.[4][5]
-
Dissolved Oxygen: Dissolved molecular oxygen can quench fluorescence through photochemical oxidation or by promoting intersystem crossing from the excited singlet state to the triplet state.[5]
Q4: My BDPAS derivative is showing poor solubility. What can I do?
A4: Poor solubility is a common issue. You can address this by modifying the peripheral diphenylamino groups or the stilbene core with solubilizing chains, such as alkyl or alkoxy groups.[1] These modifications can improve solubility in common organic solvents without drastically altering the core photophysical properties.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Fluorescence Quantum Yield
A common and critical problem is observing a lower-than-expected quantum yield. This can be caused by a number of factors related to the molecule's environment, purity, or structure.
Troubleshooting Steps:
-
Verify Sample Purity: Impurities can act as quenchers. Re-purify your compound using techniques like column chromatography or recrystallization. Confirm purity with HPLC and NMR.
-
Solvent Selection: The choice of solvent is critical.
-
Polarity: Test a range of solvents with varying polarities. Some stilbene derivatives show positive solvatochromic properties, meaning their fluorescence can be enhanced in more polar solvents.[2]
-
Viscosity: Non-radiative decay through molecular rotation or twisting is a primary competitor to fluorescence. Increasing the solvent viscosity (e.g., using glycerol or ethylene glycol) can restrict these motions and enhance the quantum yield.[8]
-
-
Deoxygenate the Solution: Remove dissolved oxygen, a known fluorescence quencher, by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes prior to measurement.[5]
-
Check for Aggregation: At high concentrations, molecules can form aggregates (π-π stacking), which often leads to fluorescence quenching, a phenomenon known as Aggregation-Caused Quenching (ACQ).[9]
-
Action: Measure the absorption and emission spectra at various concentrations. If aggregation is occurring, you will observe changes in the spectral shape. Dilute the sample to a concentration where the absorbance is typically below 0.1 at the excitation wavelength to minimize this effect.[3]
-
-
Investigate Photoisomerization: Stilbenes can undergo trans-cis (E/Z) photoisomerization upon UV irradiation.[1][2] The cis (Z) isomer is often non-fluorescent or weakly fluorescent.
Caption: A troubleshooting flowchart for diagnosing and resolving low quantum yield.
Data Presentation: Photophysical Properties
The following table summarizes the photophysical properties of representative (E)-stilbene derivatives to illustrate the effect of substituents and environment. Note: These are example values; actual results will vary based on specific molecular structure and experimental conditions.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| BDPAS Derivative 1 | DMSO | 390 | 495 | ~0.53 - 0.60 | [2] |
| BDPAS Derivative 2 | Toluene | 385 | 480 | ~0.45 | Fictional |
| Nitro-Stilbene (Acceptor) | CH₂Cl₂ | 420 | 600 | < 0.1 | [10] |
| TPA-Stilbene (Donor) | THF | 360 | 450 | ~0.85 | [9] |
| ANS (Probe Example) | Aqueous Buffer | 350 | 515 | ~0.002 | [7] |
| ANS (Probe Example) | Bound to Albumin | 350 | 480 | ~0.40 | [7] |
Experimental Protocols
Protocol 1: Synthesis of BDPAS Derivatives via Heck Coupling
The Mizoroki-Heck reaction is a common and efficient palladium-catalyzed method for synthesizing stilbene derivatives.[1]
Materials:
-
Aryl halide (e.g., 4-iodo-N,N-diphenylaniline)
-
Styrene derivative
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tolyl)₃)
-
Base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
Procedure:
-
Setup: To a dry, argon-flushed round-bottom flask, add the aryl halide (1.0 eq), styrene derivative (1.2 eq), palladium acetate (0.02 eq), and phosphine ligand (0.04 eq).
-
Solvent and Base: Add anhydrous solvent (e.g., DMF) and triethylamine (2.0 eq) to the flask.
-
Reaction: Heat the mixture to 80-100 °C and stir under argon. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure (E)-stilbene derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A general workflow from synthesis to photophysical characterization.
Protocol 2: Relative Quantum Yield Measurement
The relative method is the most common approach for determining fluorescence quantum yield, comparing the sample's fluorescence to a well-characterized standard.[3][7][11]
Materials:
-
Fluorophore sample of unknown quantum yield.
-
Quantum yield standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).[7]
-
High-purity spectroscopic grade solvent.
-
UV-Vis spectrophotometer and a fluorescence spectrometer.
-
Quartz cuvettes.
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution. Note the absorbance (A) at the chosen excitation wavelength (λ_ex). The λ_ex should be a wavelength where both the sample and standard absorb light.[3]
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer to λ_ex.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
Maintain identical instrument settings (e.g., slit widths, detector gain) for both the sample and standard measurements.[3]
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve (I) for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts s and r refer to the sample and the reference standard, respectively. If the same solvent is used for both, the refractive index term (n_s²/n_r²) cancels out.
-
-
Caption: Key intrinsic and extrinsic factors that influence fluorescence quantum yield.
References
- 1. Buy this compound | 202748-68-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 4. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum yield - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. What is Quantum Yield? - Edinburgh Instruments [edinst.com]
Technical Support Center: (E)-4,4'-Bis(diphenylamino)stilbene (BDPAS) Degradation in Optoelectronic Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of (E)-4,4'-Bis(diphenylamino)stilbene (BDPAS) in optoelectronic devices.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of BDPAS degradation.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent Device Performance/Rapid Degradation | - Presence of impurities in the BDPAS material.- Residual solvent in the thin film.- Exposure to ambient oxygen and moisture.- Non-optimal device architecture. | - Purify BDPAS using techniques like sublimation or recrystallization.- Anneal the device at an appropriate temperature to remove residual solvent.- Encapsulate the device to protect it from environmental factors.[1]- Optimize the thickness of the BDPAS layer and ensure proper energy level alignment with adjacent layers. |
| Difficulty in Identifying Degradation Byproducts | - Low concentration of degradation products.- Co-elution of byproducts with the parent compound in chromatography.- Insufficient ionization of byproducts in mass spectrometry. | - Employ sensitive analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).- Optimize the HPLC gradient and column chemistry to improve separation.- Use different ionization techniques (e.g., APCI, ESI) in the mass spectrometer to enhance the signal of potential byproducts.[2] |
| Irreproducible Accelerated Aging Results | - Inconsistent temperature and humidity control in the aging chamber.- Variations in the light source intensity for photodegradation studies.- Lack of a standardized testing protocol. | - Calibrate and monitor the temperature and humidity of the aging chamber regularly.- Use a calibrated light source with consistent output for photodegradation experiments.- Follow established accelerated aging standards, such as ASTM F1980, adapting the conditions for organic electronic materials.[3][4] |
| Ambiguous XPS Spectra | - Surface contamination of the sample.- X-ray induced damage to the organic material.- Incorrect peak fitting and interpretation. | - Handle samples in a clean environment and consider a brief, gentle surface sputtering to remove adventitious carbon.- Use a monochromatic X-ray source and minimize exposure time to reduce sample damage.- Utilize appropriate software for peak fitting and consult XPS databases for reference binding energies of relevant functional groups. |
Frequently Asked Questions (FAQs)
Q1: What are the primary suspected degradation pathways for BDPAS in optoelectronic devices?
A1: While specific studies on BDPAS are limited, based on the degradation of similar stilbene and triphenylamine derivatives, the primary degradation pathways are believed to be:
-
Photodegradation: This can involve trans-cis isomerization of the stilbene double bond, followed by photocyclization to form phenanthrene-like structures. The presence of oxygen can also lead to the formation of oxidative cleavage products at the double bond.[5]
-
Thermal Degradation: At elevated temperatures, cleavage of the C-N bonds in the triphenylamine moieties can occur, leading to the formation of various aromatic amine fragments.
-
Electrochemical Degradation: Under electrical stress, oxidation of the triphenylamine units can lead to the formation of radical cations, which can subsequently undergo further reactions, potentially leading to polymerization or fragmentation.
Q2: What are the likely degradation byproducts of BDPAS?
A2: Based on the fragmentation patterns of stilbene and triphenylamine compounds, potential degradation byproducts of BDPAS that could be identified by techniques like mass spectrometry include fragments corresponding to the loss of phenyl groups, cleavage of the stilbene bridge, and various oxidized species.
Q3: How can I monitor the degradation of BDPAS in a working device?
A3: Monitoring the degradation of BDPAS in-situ can be challenging. However, you can track the degradation indirectly by measuring the device's performance over time under stress conditions (e.g., continuous illumination or electrical bias). Key performance metrics to monitor include:
-
Luminance Decay: For OLEDs, a decrease in brightness over time is a primary indicator of degradation.
-
Efficiency Roll-off: An increase in the efficiency roll-off at higher current densities can suggest the formation of quenching sites due to degradation.[6][7][8][9][10]
-
Change in Current-Voltage (I-V) Characteristics: Shifts in the I-V curve can indicate changes in charge injection or transport properties due to material degradation.
Q4: What are the recommended conditions for accelerated aging studies of BDPAS-based devices?
A4: The conditions for accelerated aging should be chosen to accelerate the degradation mechanisms relevant to the device's intended operating environment. A common starting point for organic electronic devices is elevated temperature and humidity. For instance, testing at 45°C has been shown to provide a meaningful acceleration of failure modes in OLEDs.[3] For photodegradation studies, exposure to a specific wavelength of light (e.g., UV or blue light) at a controlled intensity is necessary.[11][12] It is crucial to conduct these tests in a controlled atmosphere (e.g., inert gas or ambient air) depending on the degradation mechanism being investigated.
Quantitative Data Summary
The following tables summarize typical performance degradation data for optoelectronic devices containing hole transport materials similar to BDPAS.
Table 1: OLED Lifetime Under Accelerated Aging
| Device Structure | Stress Condition | Initial Luminance (cd/m²) | LT50 (hours) | Reference |
| Standard Phosphorescent OLED | 45°C, continuous operation | 1000 | < 1500 | [3] |
| Blue Phosphorescent OLED | 25°C, continuous operation | 5000 | ~200 | [4] |
| Commercial OLED Panels | 8-10 hours/day usage | Not specified | 30,000 - 50,000 | [13][14] |
Table 2: Perovskite Solar Cell Stability
| HTL Material | Stress Condition | Initial PCE (%) | PCE after 180h (%) | Reference |
| PTAA | 85°C, 40% RH | 15.4 | ~9.2 (60% retention) | [15] |
| Spiro-OMeTAD | 85°C, ambient | ~18 | ~8 (45% retention) | [15] |
Experimental Protocols
1. Protocol for HPLC-MS Analysis of BDPAS Degradation Products
This protocol outlines a general procedure for identifying degradation byproducts of BDPAS from a stressed solution or a disassembled device.
-
Sample Preparation:
-
If analyzing a solution, dilute the stressed sample in a suitable solvent (e.g., acetonitrile or tetrahydrofuran) to a concentration of approximately 1-10 µg/mL.
-
If analyzing a device, carefully disassemble the device in an inert atmosphere. Dissolve the organic layers in a minimal amount of a suitable solvent.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 15-20 minutes to elute compounds with increasing hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurements.
-
Fragmentation: Perform MS/MS analysis on the parent ions of interest to obtain fragmentation patterns for structural elucidation.
-
2. Protocol for XPS Analysis of a Degraded BDPAS Film
This protocol provides a general workflow for analyzing the surface chemistry of a BDPAS film before and after degradation.
-
Sample Preparation:
-
Prepare a thin film of BDPAS on a conductive substrate (e.g., ITO-coated glass or silicon wafer).
-
Expose the film to the desired stress conditions (e.g., heat, UV light).
-
Mount the sample on the XPS sample holder, ensuring good electrical contact.
-
-
XPS Measurement:
-
Vacuum: Ultra-high vacuum (UHV) conditions (< 10⁻⁸ mbar).
-
X-ray Source: Monochromatic Al Kα (1486.6 eV).
-
Analysis Area: Define the area of interest on the sample.
-
Survey Scan: Acquire a wide scan (0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire detailed scans for the C 1s, N 1s, and O 1s regions to determine the chemical states of these elements.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Perform peak fitting on the high-resolution spectra to deconvolute different chemical states.
-
Compare the elemental composition and chemical states of the pristine and degraded samples to identify chemical changes.
-
Visualizations
References
- 1. lab.semi.ac.cn [lab.semi.ac.cn]
- 2. Atmospheric Pressure Chemical Ionization Q-Orbitrap Mass Spectrometry Analysis of Gas-Phase High-Energy Dissociation Routes of Triarylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. energy.gov [energy.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Quantum Efficiency Roll-Off Effect in Near-Infrared Organic Electroluminescent Devices with Iridium Complexes Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. journals.aps.org [journals.aps.org]
- 10. engineering-efficiency-roll-off-in-organic-light-emitting-devices - Ask this paper | Bohrium [bohrium.com]
- 11. Constant-Stress Accelerated Degradation Life Test of an Organic Light-Emitting Diode Display under Violet Light [scirp.org]
- 12. withnellsensors.co.uk [withnellsensors.co.uk]
- 13. blog.panoxdisplay.com [blog.panoxdisplay.com]
- 14. blog.panoxdisplay.com [blog.panoxdisplay.com]
- 15. Hole-Transport Material Engineering in Highly Durable Carbon-Based Perovskite Photovoltaic Devices [mdpi.com]
Technical Support Center: Enhancing the Thermal Stability of (E)-4,4'-Bis(diphenylamino)stilbene-Based Materials
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and frequently asked questions related to the thermal stability of (E)-4,4'-Bis(diphenylamino)stilbene (BDPAS) and its derivatives.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis, purification, and characterization of BDPAS-based materials.
Synthesis Troubleshooting
Issue 1: Low or No Yield in Wittig Reaction for Stilbene Synthesis
-
Question: I am attempting to synthesize a BDPAS derivative using a Wittig reaction, but I am getting a very low yield or no product at all. What are the possible causes and solutions?
-
Answer:
-
Incomplete Ylide Formation: The phosphonium salt may not be fully deprotonated to form the ylide. Ensure you are using a sufficiently strong and fresh base (e.g., n-BuLi, NaH, or freshly sublimed t-BuOK). The reaction should be conducted under strictly anhydrous and inert conditions (e.g., dry THF under argon or nitrogen).
-
Side Reactions of the Ylide: The ylide can be sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
-
Steric Hindrance: Highly substituted aldehydes or phosphonium salts can hinder the reaction. If possible, consider alternative synthetic routes like the Mizoroki-Heck reaction.
-
Poor Solubility: The phosphonium salt or the aldehyde may not be sufficiently soluble in the reaction solvent. Try a different solvent or a co-solvent system.
-
Incorrect Reaction Conditions: The reaction temperature may be too low. While ylide formation is often done at low temperatures, the reaction with the carbonyl compound may require warming to room temperature or gentle heating.
-
Issue 2: Formation of Side Products in Mizoroki-Heck Reaction
-
Question: I am using a Mizoroki-Heck reaction to synthesize a BDPAS derivative and observing significant side products. How can I improve the selectivity?
-
Answer:
-
Homocoupling of the Aryl Halide: This can occur if the oxidative addition of the aryl halide to the palladium catalyst is faster than the reaction with the alkene. To minimize this, you can try:
-
Using a higher concentration of the alkene.
-
Adding the aryl halide slowly to the reaction mixture.
-
Using a different palladium catalyst or ligand system.
-
-
Isomerization of the Alkene: The double bond in the stilbene product can sometimes isomerize from the desired (E)-isomer to the (Z)-isomer. To favor the (E)-isomer, you can:
-
Use a palladium catalyst that promotes the formation of the trans-product.
-
Optimize the reaction time and temperature.
-
-
Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene. This is more likely to occur if there are sources of hydride in the reaction mixture. Ensure all reagents and solvents are pure and dry.
-
Purification Troubleshooting
Issue 3: Difficulty in Separating Product from Starting Materials or Byproducts by Column Chromatography
-
Question: I am having trouble purifying my BDPAS derivative using column chromatography. The fractions are either mixed or the product does not elute properly. What can I do?
-
Answer:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal. Perform thorough TLC analysis with different solvent systems to find the one that gives the best separation. A good starting point for nonpolar compounds is a hexane/ethyl acetate or hexane/dichloromethane mixture.
-
Compound Tailing: Tailing on the column can lead to poor separation. This can be caused by the compound being too polar for the eluent or interacting too strongly with the silica gel. You can try:
-
Gradually increasing the polarity of the eluent during the chromatography.
-
Using a different stationary phase, such as alumina.
-
-
Product Insolubility: The product may be precipitating on the column. Ensure the chosen eluent is a good solvent for your compound.
-
Decomposition on Silica: Some organic materials can decompose on acidic silica gel. You can deactivate the silica gel by treating it with a base like triethylamine before packing the column.
-
Issue 4: Low Recovery After Recrystallization
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the recovery rate?
-
Answer:
-
Using Too Much Solvent: Dissolve the crude product in the minimum amount of hot solvent required to achieve complete dissolution. Using excess solvent will keep more of your product in solution upon cooling.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Choosing the Wrong Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a variety of solvents on a small scale to find the best one.
-
Product is Highly Soluble Even at Low Temperatures: If the product remains soluble even after cooling, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Thermal Analysis Troubleshooting
Issue 5: Inconsistent TGA/DSC Results
-
Question: My TGA and DSC results for the same BDPAS derivative are not reproducible. What could be the cause?
-
Answer:
-
Sample Preparation: Ensure the sample is homogenous and representative of the bulk material. Grind the sample into a fine powder for consistent results.
-
Sample Mass: Use a consistent sample mass for all measurements. Typically, 5-10 mg is used for TGA and DSC.
-
Heating Rate: The heating rate can significantly affect the measured transition temperatures. Use the same heating rate for all experiments to ensure comparability. A common heating rate is 10 °C/min.
-
Atmosphere: The atmosphere in the TGA/DSC instrument (e.g., nitrogen, air) can influence the thermal events. Ensure the same gas and flow rate are used for all measurements.
-
Thermal History: The thermal history of the sample can affect its properties. To erase the thermal history, it is common practice to perform a heat-cool-heat cycle in DSC and analyze the second heating scan.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for enhancing the thermal stability of BDPAS-based materials?
A1: The primary motivation is to improve the operational lifetime and reliability of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), where these materials are often used as hole transport layers. High temperatures generated during device operation can lead to morphological changes like crystallization in the thin films, which can degrade device performance over time. Materials with higher thermal stability, characterized by high glass transition temperatures (Tg) and decomposition temperatures (Td), are more resistant to these changes.
Q2: What are the common strategies to increase the thermal stability of BDPAS derivatives?
A2: Common strategies include:
-
Introducing Bulky Substituents: Attaching bulky groups to the stilbene core or the diphenylamino moieties can increase steric hindrance, which disrupts crystal packing and raises the glass transition temperature.
-
Creating Asymmetric Molecules: Asymmetric molecular structures tend to have lower melting points and are less prone to crystallization compared to their symmetric counterparts, which can improve morphological stability.
-
Increasing Molecular Weight and Rigidity: Synthesizing larger, more rigid molecules, for instance by creating oligomers or polymers of BDPAS units, can significantly enhance thermal stability.
-
Cross-linking: Introducing reactive groups that can be cross-linked after film deposition can create a robust network that is highly resistant to thermal stress.
Q3: How do I know if my synthesized BDPAS derivative is pure enough for device fabrication?
A3: High purity is crucial for optimal device performance, as impurities can act as charge traps or quenching sites, leading to reduced efficiency and lifetime.[1][2] A combination of analytical techniques should be used to assess purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the material. For OLED applications, a purity of >99.9% is often required.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Q4: What is the difference between decomposition temperature (Td) and glass transition temperature (Tg)?
A4:
-
Decomposition Temperature (Td): This is the temperature at which a material chemically decomposes, leading to a loss of mass. It is typically measured using Thermogravimetric Analysis (TGA) and is often reported as the temperature at which 5% weight loss occurs.
-
Glass Transition Temperature (Tg): This is a property of amorphous or semi-crystalline materials. It is the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state. It is a reversible transition and is measured using Differential Scanning Calorimetry (DSC). A high Tg is desirable for morphological stability in thin films.
Q5: Can I use sublimation for the final purification of my BDPAS derivative?
A5: Yes, vacuum sublimation is a highly effective technique for the final purification of organic small molecules for electronic applications.[3] It is particularly good at removing non-volatile impurities and residual solvents. The process involves heating the material under high vacuum, causing it to sublime (transition from solid to gas) and then condense as a highly pure solid on a cold surface.
Data Presentation
| Material Class | Example Compound | Td (°C, 5% weight loss) | Tg (°C) | Reference Class |
| Stilbene Derivative | 4,4′-Bis[(N-carbazole)styryl]biphenyl (BSBCz) | > 400 | ~130 | Stilbene-based Emitter |
| Diphenylamino Derivative | 1,4-Bis(diphenylamino)benzene | ~350-400 | ~110 | Hole Transport Material |
| Triphenylamine-Carbazole | 4-(9H-carbazol-9-yl)triphenylamine derivative | > 450 | 148-165 | Hole Transport Material |
| Spiro-OMeTAD | State-of-the-art HTM | ~400 | ~125 | Hole Transport Material |
Note: The values presented are approximate and can vary depending on the specific molecular structure and measurement conditions.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) of a BDPAS-based material.
Methodology:
-
Sample Preparation: Ensure the sample is dry and in a fine powder form.
-
Instrument Setup:
-
Place an empty TGA crucible on the microbalance and tare it.
-
Accurately weigh 5-10 mg of the sample into the crucible.
-
Place the crucible in the TGA furnace.
-
-
Experimental Parameters:
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, e.g., 30 °C.
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition, e.g., 600 °C.
-
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of a BDPAS-based material.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the powdered sample into an aluminum DSC pan.
-
Instrument Setup:
-
Crimp the pan with a lid to encapsulate the sample.
-
Place the sealed sample pan and an empty reference pan (used for baseline correction) into the DSC cell.
-
-
Experimental Parameters:
-
Atmosphere: Purge the DSC cell with an inert gas like nitrogen.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 20 °C to 300 °C) at a rate of 10 °C/min. This step erases the sample's previous thermal history.
-
Cooling Scan: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again at the same rate as the first scan.
-
-
-
Data Analysis:
-
Analyze the data from the second heating scan.
-
The glass transition (Tg) will appear as a step-like change in the heat flow curve.
-
The melting point (Tm) will be observed as an endothermic peak.
-
Mandatory Visualizations
Caption: Workflow for enhancing thermal stability of BDPAS materials.
Caption: Troubleshooting logic for experimental issues.
References
Technical Support Center: Overcoming Aggregation-Caused Quenching in Stilbene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stilbene derivatives and encountering aggregation-caused quenching (ACQ).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with stilbene derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: My stilbene derivative is highly fluorescent in dilute solution (e.g., toluene, THF), but the fluorescence is completely gone when I prepare a solid-state sample (thin film or powder). What is happening?
A1: This is a classic case of Aggregation-Caused Quenching (ACQ). In dilute solutions, your stilbene molecules are well-dissolved and exist as individual, highly fluorescent entities. In the solid state, the molecules are forced into close proximity, leading to aggregation. This aggregation often results in strong intermolecular interactions, such as π-π stacking, which create non-radiative decay pathways for the excited state, thus quenching the fluorescence.
Q2: How can I confirm that ACQ is the cause of the fluorescence quenching in my solid-state stilbene derivative?
A2: You can perform a simple experiment by preparing a series of solutions of your stilbene derivative in a good solvent (e.g., THF) with increasing fractions of a poor solvent (e.g., water). As you increase the poor solvent fraction, the stilbene derivative will start to aggregate. If you observe a decrease in fluorescence intensity with increasing aggregation, it is a strong indication of ACQ.
Q3: I have confirmed ACQ in my stilbene derivative. What are the main strategies to overcome this issue?
A3: There are several effective strategies to mitigate or even eliminate ACQ in stilbene derivatives:
-
Introduce Steric Hindrance: By chemically modifying your stilbene derivative to include bulky substituents, you can physically prevent the molecules from getting too close to each other, thus disrupting the π-π stacking that leads to quenching.
-
Induce Aggregation-Induced Emission (AIE): Certain molecular rotors, like tetraphenylethylene (TPE), can be incorporated into the stilbene structure. These AIE-active molecules are non-emissive in solution due to intramolecular rotations, but become highly emissive upon aggregation, as these rotations are restricted.
-
Utilize Host-Guest Chemistry: Encapsulating your stilbene derivative within the cavity of a host molecule, such as a cyclodextrin, can isolate it from other stilbene molecules, preventing aggregation and preserving its fluorescence in the solid state.
-
Co-assembly with Molecular Barriers: Co-assembling your stilbene derivative with an inert "molecular barrier" can disrupt the packing of the stilbene molecules and reduce quenching.
-
Control Molecular Stacking: In some cases, controlling the crystallization conditions can favor the formation of J-aggregates over H-aggregates. J-aggregates can exhibit enhanced fluorescence compared to the quenched H-aggregates.[1][2]
Q4: I want to try introducing bulky groups to my stilbene derivative. What are some common synthetic approaches?
A4: Standard cross-coupling reactions are often employed to introduce bulky substituents onto the stilbene core. The Wittig reaction, Heck coupling, and Suzuki coupling are all powerful methods for this purpose. For example, you can use a Suzuki coupling to attach bulky aryl groups to a halogenated stilbene precursor.
Q5: My stilbene derivative is intended for a biological application, and I am observing quenching in aqueous media. What can I do?
A5: For applications in aqueous environments, host-guest chemistry with water-soluble hosts like β-cyclodextrin is an excellent strategy. The hydrophobic inner cavity of the cyclodextrin can encapsulate the stilbene derivative, protecting it from the aqueous environment and preventing aggregation-induced quenching. This can lead to a significant enhancement of fluorescence.[3][4][5]
Data Presentation
The following tables summarize quantitative data on the fluorescence properties of stilbene derivatives where ACQ has been successfully overcome.
Table 1: Photophysical Properties of Methoxy-trans-Stilbene Derivatives with Varying Substitution Patterns
| Compound | Substitution Pattern | Fluorescence Quantum Yield (ΦPL) in Solid State | Fluorescence Lifetime (τ) in Solid State (ns) |
| MTS-3 | 3,4,5-trimethoxy | 0.07 | 1.23 |
| MTS-4 | 4-methoxy | 0.69 | 2.15 |
| MTS-7 | 4,4'-dimethoxy | 0.58 | 2.31 |
| MTS-1 | 2,4,6-trimethyl-4'-methoxy | 0.45 | 1.98 |
Data sourced from a study on methoxy-trans-stilbene analogs, highlighting the impact of substitution on solid-state fluorescence.[6]
Table 2: Conversion of Aggregation-Caused Quenching (ACQ) to Aggregation-Induced Emission (AIE) in a Stilbene Derivative
| Compound | State | Fluorescence Quantum Yield (ΦF) |
| ACQ Precursor | Dilute THF Solution | 0.75 |
| ACQ Precursor | Solid Film | < 0.01 |
| AIE Derivative | Dilute THF Solution | 0.004 |
| AIE Derivative | Solid Film | 0.92 |
This table illustrates a typical example of how the introduction of an AIE-active moiety can dramatically increase the solid-state fluorescence quantum yield.
Experimental Protocols
This section provides detailed methodologies for key experiments related to overcoming ACQ in stilbene derivatives.
Protocol 1: Synthesis of a Sterically Hindered Stilbene Derivative via Suzuki Coupling
This protocol describes a general procedure for introducing a bulky aryl group onto a stilbene backbone to inhibit π-π stacking.
Materials:
-
Brominated stilbene derivative
-
Bulky arylboronic acid (e.g., 2,4,6-trimethylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the brominated stilbene derivative (1.0 eq) and the bulky arylboronic acid (1.2 eq) in the anhydrous solvent.
-
Add the base (2.0 eq) to the reaction mixture.
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the sterically hindered stilbene derivative.
Protocol 2: Preparation of a Host-Guest Complex of a Stilbene Derivative with β-Cyclodextrin
This protocol outlines the preparation of an inclusion complex to enhance the fluorescence of a stilbene derivative in aqueous solution.
Materials:
-
Stilbene derivative
-
β-Cyclodextrin
-
Deionized water
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of the stilbene derivative in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol).
-
Prepare an aqueous solution of β-cyclodextrin. The concentration will depend on the desired host-guest ratio and the solubility of the cyclodextrin.
-
While vigorously stirring the β-cyclodextrin solution, add the stilbene derivative stock solution dropwise.
-
Continue stirring the mixture for several hours at room temperature to facilitate the formation of the inclusion complex.
-
For poorly soluble stilbene derivatives, sonication of the mixture for 30-60 minutes can improve complex formation.
-
The resulting solution containing the host-guest complex can be directly used for fluorescence measurements. The formation of the complex can be confirmed by observing an enhancement in the fluorescence intensity of the stilbene derivative.
Mandatory Visualizations
This section provides diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: Troubleshooting workflow for addressing ACQ.
Caption: Conceptual comparison of ACQ and AIE phenomena.
Caption: H-aggregation vs. J-aggregation in stilbene derivatives.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. research.tue.nl [research.tue.nl]
- 3. β-Cyclodextrin Polymer-Based Fluorescence Enhancement Strategy via Host-Guest Interaction for Sensitive Assay of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. β-Cyclodextrin Polymer-Based Host–Guest Interaction and Fluorescence Enhancement of Pyrene for Sensitive Isocarbophos Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (E)-4,4'-Bis(diphenylamino)stilbene Photo-isomerization
This technical support guide provides researchers, scientists, and drug development professionals with strategies to troubleshoot and reduce the photo-isomerization of (E)-4,4'-Bis(diphenylamino)stilbene. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample is showing significant spectral changes upon exposure to light. What is happening?
A1: The observed spectral changes are likely due to the photo-isomerization of the (E)-isomer to the (Z)-isomer. Stilbene and its derivatives are known to undergo this reversible transformation when exposed to light, particularly UV irradiation.[1][2][3] This process can alter the material's photophysical properties, such as its absorption and fluorescence spectra.
Q2: How can I minimize the E-to-Z photo-isomerization of my compound during experiments?
A2: Several strategies can be employed to minimize photo-isomerization:
-
Light Exclusion: The most straightforward method is to protect the sample from light.[2][3] Conduct experiments in a dark room or use amber-colored glassware or vials wrapped in aluminum foil. Store solutions and solid samples in the dark at low temperatures (e.g., -20 °C) to maintain the stability of the trans isomer.[2][3]
-
Solvent Selection: The choice of solvent can influence the rate of photo-isomerization.[4][5][6][7][8] In some cases, increasing solvent viscosity can hinder the conformational changes required for isomerization.[6] However, the specific effect of a solvent is complex and can also depend on polarity.[5][7] It is advisable to test a range of solvents with varying viscosities and polarities to identify the optimal conditions for your specific derivative.
-
Use of Triplet Quenchers: If the isomerization proceeds through a triplet state, the addition of a triplet quencher can be effective. Azulene is a known quencher for the stilbene triplet state.[9]
-
Structural Modification: For long-term stability, chemical modification of the stilbene backbone can be considered. Introducing bulky substituents or creating cyclic stilbene derivatives can sterically hinder the rotation around the central double bond, thus reducing the likelihood of isomerization.[10][11]
Q3: I suspect my sample has isomerized. How can I confirm the presence of the (Z)-isomer?
A3: You can use standard analytical techniques to confirm the presence of the (Z)-isomer:
-
HPLC: High-Performance Liquid Chromatography (HPLC) is an excellent method to separate and quantify the (E) and (Z) isomers. The two isomers will typically have different retention times.
-
NMR Spectroscopy: Proton NMR (¹H NMR) spectroscopy can distinguish between the two isomers. The chemical shifts of the vinylic protons are characteristically different for the (E) and (Z) configurations.
-
UV-Vis Spectroscopy: While not definitive on its own, a change in the absorption spectrum, such as a blue shift or a change in the shape of the absorption bands, can indicate the formation of the (Z)-isomer.
Q4: What is the role of a triplet sensitizer in photo-isomerization, and should I be concerned about it?
A4: A triplet sensitizer is a molecule that can absorb light and then transfer its energy to another molecule, in this case, your stilbene derivative, promoting it to an excited triplet state.[12][13][14][15] This triplet state can then decay to either the (E) or (Z) isomer. If your experimental system contains other molecules that can act as sensitizers (e.g., certain solvents, impurities, or co-solutes like para-benzoquinone), they could be inadvertently promoting the isomerization of your compound.[12][13][15] To avoid this, use pure, degassed solvents and be mindful of any other components in your solution.
Data Summary: Factors Influencing Stilbene Photo-isomerization
The following table summarizes the general effects of various experimental parameters on the photo-isomerization of stilbenes. Note that the specific effects on this compound may vary.
| Parameter | General Effect on Photo-isomerization | Rationale |
| Light Exposure | Increases isomerization | Provides the energy required for the E-to-Z transition.[2][3] |
| Solvent Viscosity | Higher viscosity can decrease isomerization | Restricts the molecular motion necessary for the conformational change.[6][8] |
| Solvent Polarity | Effect is complex and compound-dependent | Can stabilize or destabilize the excited states involved in the isomerization pathway.[5][7] |
| Triplet Sensitizers | Can increase isomerization and alter the E/Z ratio | Provides an alternative pathway for isomerization via the triplet excited state.[12][13][14][15] |
| Triplet Quenchers | Can decrease triplet-mediated isomerization | Deactivates the excited triplet state before it can isomerize.[9] |
| Temperature | Higher temperature can increase isomerization | Provides thermal energy that can contribute to overcoming the activation barrier for isomerization. |
| Oxygen | Can act as a quencher or participate in side reactions | Can quench the triplet state, potentially reducing isomerization, but can also lead to photo-oxidation. |
Experimental Protocols
General Protocol for Determining Photo-isomerization Quantum Yield
The quantum yield (Φ) of photo-isomerization is a measure of the efficiency of the process and is defined as the number of molecules that isomerize per photon absorbed.[16][17][18][19][20]
Materials:
-
This compound solution of known concentration in a suitable solvent.
-
UV-Vis spectrophotometer.
-
Light source with a known and stable photon flux (e.g., a calibrated LED or a lamp with a monochromator and actinometer).[16][20]
-
Quartz cuvette.
-
Chemical actinometer (e.g., potassium ferrioxalate) for light source calibration.[16]
Procedure:
-
Prepare the Sample: Prepare a dilute solution of this compound in a chosen solvent. The concentration should be adjusted so that the absorbance at the irradiation wavelength is typically between 0.1 and 0.2 to ensure uniform light absorption.
-
Measure Initial Absorbance: Record the initial UV-Vis absorption spectrum of the solution.
-
Irradiate the Sample: Irradiate the sample in the cuvette with the calibrated light source at a specific wavelength for a short, defined period.
-
Measure Post-Irradiation Absorbance: Record the UV-Vis absorption spectrum of the solution again after irradiation.
-
Repeat Irradiation and Measurement: Repeat steps 3 and 4 for several time intervals.
-
Data Analysis:
-
Determine the change in the concentration of the (E)-isomer from the change in absorbance at a wavelength where the (E) and (Z) isomers have significantly different molar extinction coefficients.
-
Determine the number of photons absorbed by the sample during each irradiation interval. This can be calculated from the known photon flux of the light source and the absorbance of the sample.
-
The quantum yield (Φ) can then be calculated using the following formula: Φ = (Number of molecules isomerized) / (Number of photons absorbed)
-
A more detailed numerical analysis of the rate equations may be necessary, especially if the (Z)-isomer also absorbs at the irradiation wavelength.[16]
Visualizations
Caption: Direct photo-isomerization pathway of a stilbene derivative.
Caption: Sensitized photo-isomerization pathway of a stilbene derivative.
References
- 1. Buy this compound | 202748-68-3 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [1204.2142] Is photoisomerization of stilbene in solution directly promoted by solvent collisions? [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. portal.fis.tum.de [portal.fis.tum.de]
- 11. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 14. Supramolecular control during triplet sensitized geometric isomerization of stilbenes encapsulated in a water soluble organic capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] A convenient method of measuring quantum yields of photoisomerization of trans-stilbene | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
Technical Support Center: (E)-4,4'-Bis(diphenylamino)stilbene (BDPAS) Interface
Welcome to the technical support center for researchers working with (E)-4,4'-Bis(diphenylamino)stilbene (BDPAS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve charge injection at the BDPAS interface and optimize your device performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BDPAS) and what are its primary applications in organic electronics?
This compound, also known as BDPAS, is an organic compound with the molecular formula C₃₈H₃₀N₂.[1] It is characterized by a stilbene backbone with two diphenylamino groups. This structure gives it significant photophysical properties, making it a valuable material in organic electronics and photonics.[1]
Its primary applications include:
-
Hole-Transporting Material (HTM): BDPAS is frequently used for its excellent hole-transporting capabilities, crucial for the efficient functioning of many organic devices.[1]
-
Emissive Material: BDPAS exhibits strong fluorescence and is used as an emissive layer in Organic Light-Emitting Diodes (OLEDs), often as a dopant in a host material to enhance electroluminescence efficiency and stability.[1]
-
Nonlinear Optics: It shows potential for applications in second-harmonic generation.[1]
Q2: I am observing poor hole injection from the ITO anode to the BDPAS layer. What are the common causes and solutions?
Poor hole injection is a common issue that can significantly limit device performance. The primary causes are a high energy barrier between the Indium Tin Oxide (ITO) work function and the Highest Occupied Molecular Orbital (HOMO) of the BDPAS, as well as surface contamination on the ITO.
Here are some common troubleshooting steps:
-
ITO Surface Treatment: The surface of the ITO anode is critical for efficient hole injection. Various treatments can be employed to clean the surface and increase its work function.
-
Solvent Cleaning: A standard procedure involves sequential ultrasonication in acetone and isopropyl alcohol.[2]
-
UV-Ozone Treatment: Exposing the ITO surface to UV-ozone can remove organic contaminants and increase the work function, leading to improved device performance.[3][4] A typical treatment time is 20-30 minutes.[2]
-
Oxygen Plasma Treatment: This is another effective method for cleaning the ITO surface and enhancing hole injection.[2]
-
-
Insertion of a Hole Injection Layer (HIL): A thin interlayer between the ITO and BDPAS can reduce the hole injection barrier. Common HIL materials include:
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS)
-
Transition metal oxides like Molybdenum Trioxide (MoO₃) or Vanadium Oxide (V₂O₅).[5]
-
Self-Assembled Monolayers (SAMs).
-
Q3: My OLED device with BDPAS shows low efficiency and a high turn-on voltage. How can I improve this?
Low efficiency and high turn-on voltage are often related to imbalanced charge injection and transport, as well as inefficient energy transfer.
-
Optimize Layer Thickness: The thickness of each layer in your OLED stack is crucial. An unoptimized BDPAS layer thickness can lead to poor charge balance.
-
Doping of BDPAS: When used as an emissive layer, doping BDPAS into a suitable host material can significantly enhance electroluminescent properties.[1]
-
Improve Electron Injection: Ensure that the electron injection and transport layers are functioning optimally to achieve a good balance of holes and electrons in the emissive layer. Using a thin layer of materials like Lithium Fluoride (LiF) at the cathode interface can improve electron injection.[3]
-
Host Material Selection: The choice of the host material for BDPAS is critical. The host should have a suitable energy level alignment with BDPAS to facilitate efficient energy transfer.
Q4: I am experiencing device degradation and the formation of dark spots in my BDPAS-based OLEDs. What could be the cause?
Device degradation and the appearance of dark spots are common failure modes in OLEDs.
-
Environmental Factors: Exposure to oxygen and moisture can lead to the degradation of organic materials and the cathode, causing the formation of non-emissive dark spots.[6] Ensure that device fabrication and encapsulation are performed in an inert environment (e.g., a glove box).
-
Material Purity: The purity of BDPAS and other organic materials is critical. Impurities can act as charge traps or quenching sites, leading to reduced efficiency and lifetime.
-
ITO Surface Roughness: Spikes on the ITO surface can lead to short circuits and device failure. Proper cleaning and treatment of the ITO can mitigate this.
-
Thermal Effects: High operating temperatures can accelerate the degradation of the organic layers.[6]
Troubleshooting Guides
Issue 1: Inconsistent Film Quality of BDPAS
| Symptom | Possible Cause | Suggested Solution |
| Non-uniform film, "coffee rings" after spin-coating | Improper solvent choice or evaporation rate. | Experiment with different solvents or solvent mixtures to control the evaporation rate. A higher boiling point solvent might be beneficial. |
| Hydrophobic substrate surface. | Ensure the substrate (e.g., ITO-coated glass) is hydrophilic. Perform UV-ozone or oxygen plasma treatment before spin-coating.[7] | |
| Crystallization or aggregation in the film | The solution is too concentrated or has poor solubility. | Optimize the concentration of the BDPAS solution. Gentle heating or sonication of the solution might improve solubility. |
| Incompatible host material. | If using a host, ensure good miscibility with BDPAS. | |
| Pinholes or defects in the evaporated film | Contamination on the substrate or in the evaporation source. | Thoroughly clean the substrate. Ensure the purity of the BDPAS source material. |
| Incorrect evaporation rate or substrate temperature. | Optimize the deposition rate and substrate temperature to promote uniform film growth. |
Issue 2: Poor Device Performance
| Symptom | Possible Cause | Suggested Solution |
| High Turn-on Voltage | Large hole injection barrier from anode to BDPAS. | Treat the ITO surface (UV-ozone, O₂ plasma) to increase its work function.[2][3] Insert a suitable Hole Injection Layer (HIL). |
| Poor electron injection from the cathode. | Use a low work function cathode or insert an Electron Injection Layer (EIL) like LiF.[3] | |
| Low Luminous Efficiency | Imbalanced charge carriers in the emissive layer. | Adjust the thickness of the hole and electron transport layers to balance charge injection. |
| Inefficient energy transfer from host to BDPAS (if doped). | Select a host material with appropriate energy levels for efficient Förster or Dexter energy transfer. | |
| Quenching of excitons by impurities or defects. | Use high-purity materials and ensure a clean fabrication process. | |
| Efficiency Roll-off at High Current Density | Exciton-exciton annihilation. | Optimize the doping concentration of BDPAS. |
| Charge imbalance at high driving voltages. | Improve the charge injection and transport properties of the charge transport layers. |
Quantitative Data
The following table summarizes typical performance data for blue OLEDs, which can serve as a benchmark for devices utilizing BDPAS and its derivatives. Note that specific performance will depend on the exact device architecture and materials used.
| Device Parameter | Value | Reference Material/Device Structure | Source |
| Turn-on Voltage | 2.5 V | Blue fluorescent OLED | [5] |
| Operating Voltage (at 1000 cd/m²) | 3.3 V | Blue fluorescent OLED | [5] |
| Maximum External Quantum Efficiency (EQE) | > 5.8% | Pyrene-based blue emitter | [8] |
| 16.9% - 32.2% | Deep-blue emitters (TBPDP, ν-DABNA) | [5] | |
| Maximum Current Efficiency | > 8.2 cd/A | Pyrene-based blue emitter | [8] |
| Hole Mobility | 2.6 × 10⁻³ cm²/Vs | Triphenylamine-functionalized tetraphenylethene | [9] |
| HOMO Level (Typical for amine-containing HTLs) | -5.3 to -5.6 eV | Determined by Cyclic Voltammetry | [10][11] |
Experimental Protocols
Protocol 1: Standard ITO Substrate Cleaning
-
Place ITO-coated glass substrates in a substrate rack.
-
Sequentially sonicate the substrates in the following solvents for 15 minutes each:
-
Deionized water with detergent
-
Deionized water (rinse)
-
Acetone
-
Isopropyl alcohol[2]
-
-
After the final sonication, dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately transfer the substrates to the next processing step (e.g., UV-ozone treatment or into a vacuum chamber) to minimize re-contamination.
Protocol 2: UV-Ozone Treatment of ITO
-
Place the cleaned and dried ITO substrates into a UV-ozone cleaner.
-
Ensure the substrates are within the effective treatment distance from the UV lamp (refer to the instrument manual).
-
Turn on the UV lamp. The UV radiation in the presence of ambient oxygen will generate ozone.
-
Treat the substrates for 20-30 minutes.[2][4] This process removes organic residues and increases the ITO work function.
-
After treatment, use the substrates for device fabrication as soon as possible.
Protocol 3: Determining the HOMO Level of BDPAS using Cyclic Voltammetry
-
Prepare a solution of BDPAS in a suitable solvent (e.g., dichloromethane or acetonitrile) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram by scanning the potential towards positive values to observe the oxidation peak of BDPAS.
-
Determine the onset oxidation potential (E_ox_onset).
-
Calibrate the potential against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple by adding ferrocene to the solution and recording its cyclic voltammogram.
-
Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_ox_onset (vs Fc/Fc⁺) + 4.8] [12]
Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level. This value can vary slightly in the literature.
Visualizations
References
- 1. Buy this compound | 202748-68-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High hole mobility of 1,2-bis[4′-(diphenylamino)biphenyl-4-yl]-1,2-diphenylethene in field effect transistor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Efficiency in OLEDs with Stilbene Hole Transport Layers
This technical support center provides researchers, scientists, and professionals in drug development with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low efficiency in Organic Light-Emitting Diodes (OLEDs) that utilize stilbene-based hole transport layers (HTLs).
Troubleshooting Guide & FAQs
This section is designed to help you diagnose and resolve common issues encountered during your OLED experiments with stilbene HTLs.
Q1: My OLED device shows low current efficiency and brightness. What are the potential causes related to the stilbene HTL?
A1: Low current efficiency and brightness can stem from several factors related to the stilbene HTL:
-
Poor Film Morphology: Stilbene derivatives, like many organic materials, can be prone to crystallization, leading to rough films with grain boundaries. These defects can act as charge traps and non-radiative recombination centers, reducing the efficiency of hole transport to the emissive layer.[1] The formation of polycrystalline regions is a known degradation factor in OLEDs.
-
Energy Level Mismatch: An inefficient hole injection or transport can occur if the Highest Occupied Molecular Orbital (HOMO) of your stilbene HTL is not well-aligned with the work function of the anode (e.g., ITO) and the HOMO level of the emissive layer. This creates an energy barrier that impedes the flow of holes.
-
Imbalance of Charge Carriers: The hole mobility of the stilbene HTL might be significantly different from the electron mobility of the electron transport layer (ETL). An imbalance in charge carriers can lead to an accumulation of one type of charge in the emissive layer, resulting in exciton quenching and reduced efficiency.
-
Incorrect HTL Thickness: The thickness of the stilbene HTL is a critical parameter. If the layer is too thin, it may not provide adequate coverage, leading to short circuits. Conversely, an excessively thick layer can increase the device's series resistance and driving voltage, which in turn lowers the power efficiency.[2]
Q2: I'm observing a rapid decrease in the luminance of my device (short operational lifetime). Could the stilbene HTL be the culprit?
A2: Yes, the stability of the stilbene HTL is crucial for the operational lifetime of an OLED. Potential causes for rapid degradation include:
-
Morphological Instability: Stilbene HTLs with low glass transition temperatures (Tg) can be susceptible to crystallization over time, especially under thermal stress from device operation (Joule heating).[3] This change in morphology can disrupt the interfaces with adjacent layers and create pathways for current leakage, leading to device failure. Diamine-cored tetrastilbene (DTS) derivatives have been designed with high glass transition temperatures to ensure a stable morphology.[3]
-
Electrochemical Degradation: The stilbene molecules themselves can degrade under electrical stress, forming chemical species that act as luminescence quenchers.
-
Exciton-Induced Degradation: If the triplet energy of the stilbene HTL is lower than that of the emissive material, excitons can diffuse from the emissive layer into the HTL and decay non-radiatively, contributing to degradation.
Q3: My device has a high turn-on voltage. How can the stilbene HTL be contributing to this?
A3: A high turn-on voltage is often related to inefficient charge injection. The primary causes linked to the stilbene HTL are:
-
Large Hole Injection Barrier: A significant energy barrier between the anode's work function and the HOMO level of the stilbene HTL will impede the injection of holes, requiring a higher voltage to initiate current flow.
-
High Bulk Resistance: A thick stilbene HTL or a material with inherently low hole mobility can increase the overall series resistance of the device, leading to a higher voltage drop across the HTL and thus a higher turn-on voltage.
Q4: How do I know if my stilbene HTL is crystallizing?
A4: Detecting crystallization in your stilbene HTL can be challenging in a fully fabricated device. However, you can look for these signs:
-
In-situ Monitoring: If you have the capability, monitoring the device under an optical microscope during operation might reveal the formation of crystalline domains, which often appear as dark spots that grow over time.
-
Film Characterization: To proactively assess the material's tendency to crystallize, you can prepare thin films of the stilbene HTL on a substrate and analyze them using techniques like Atomic Force Microscopy (AFM) for surface morphology and X-ray Diffraction (XRD) to identify crystalline structures. Annealing the films at temperatures relevant to device operation can reveal their thermal stability.
Q5: What are the key material properties to consider when selecting a stilbene HTL?
A5: To achieve high efficiency and stability, consider the following properties for your stilbene HTL:
-
High Hole Mobility: Facilitates efficient transport of holes to the emissive layer. For example, some diamine-cored tetrastilbene derivatives have hole mobilities around 10⁻⁵ cm²V⁻¹s⁻¹.[3]
-
Appropriate HOMO Level: Should be aligned with the anode and emissive layer to ensure efficient hole injection.
-
High Glass Transition Temperature (Tg): A high Tg indicates good morphological stability, preventing crystallization during device operation. DTS derivatives have been shown to have high Tg, maintaining a smooth surface morphology up to 180 °C.[3]
-
High Triplet Energy: Should be higher than that of the emissive material to confine excitons within the emissive layer and prevent exciton-induced degradation of the HTL.
-
Good Solubility (for solution-processed devices): Ensures the formation of uniform, defect-free thin films.
Quantitative Data Summary
The following tables summarize key performance metrics for OLEDs utilizing stilbene-based HTLs compared to standard materials.
Table 1: Performance Comparison of OLEDs with Stilbene-based HTL vs. Standard NPB HTL
| HTL Material | Deposition Method | Maximum Luminance Efficiency (cd/A) | Accelerated Half-life (relative to NPB) | Hole Mobility (cm²V⁻¹s⁻¹) |
| Diamine-cored tetrastilbene (DTS) derivative[3] | Solution-processed | 11.5 | ~2x | ~10⁻⁵ |
| NPB (N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine)[3] | Vacuum-deposited | 10.01 | 1x | ~10⁻⁵ |
Experimental Protocols
This section provides detailed methodologies for the fabrication and characterization of OLEDs with stilbene HTLs.
Protocol 1: Solution-Processed OLED Fabrication
This protocol is suitable for stilbene HTLs that are soluble in common organic solvents.
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the ITO surface with UV-ozone for 10-15 minutes to improve the work function and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) onto the cleaned ITO substrate. A typical spin-coating speed is 3000-5000 rpm for 30-60 seconds to achieve a thickness of 30-40 nm.
-
Anneal the PEDOT:PSS layer on a hotplate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Stilbene HTL Deposition:
-
Prepare a solution of the stilbene HTL material in a suitable organic solvent (e.g., toluene, chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).
-
Spin-coat the stilbene HTL solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired thickness (typically 20-50 nm).
-
Anneal the stilbene HTL film at a temperature below its glass transition temperature (Tg) to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive material (and dopants, if applicable) in a suitable solvent.
-
Spin-coat the EML solution onto the stilbene HTL. Ensure the solvent for the EML is orthogonal to the solvent used for the HTL to prevent dissolution of the underlying layer.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit the ETL (e.g., TPBi) with a thickness of 30-50 nm.
-
Deposit a thin layer of an electron injection material (e.g., LiF, ~1 nm).
-
Deposit the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip in a nitrogen environment to prevent degradation from moisture and oxygen.
-
Protocol 2: OLED Characterization
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Use a source measure unit (SMU) and a calibrated photodetector to simultaneously measure the current density, voltage, and luminance of the OLED.
-
The measurements should be performed in a dark box to avoid interference from ambient light.
-
-
External Quantum Efficiency (EQE) Calculation:
-
Measure the electroluminescence (EL) spectrum of the device using a spectrometer.
-
Calculate the EQE from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile.
-
-
Lifetime Measurement:
-
Operate the device at a constant initial luminance (e.g., 1000 cd/m²) and monitor the luminance as a function of time.
-
The lifetime (e.g., LT50) is defined as the time it takes for the luminance to decrease to 50% of its initial value.
-
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low efficiency in OLEDs with stilbene HTLs.
Experimental Workflow for Solution-Processed OLED Fabrication
Caption: Experimental workflow for fabricating solution-processed OLEDs.
Energy Level Diagram and Charge Injection/Transport
Caption: Energy level diagram illustrating charge injection and transport in an OLED.
References
Purification techniques for high-purity (E)-4,4'-Bis(diphenylamino)stilbene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the purification of high-purity (E)-4,4'-Bis(diphenylamino)stilbene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common impurities depend on the synthetic route used. For palladium-catalyzed methods like the Mizoroki-Heck or Suzuki coupling, you should anticipate:
-
Residual Palladium Catalyst: This is a very common impurity that can be difficult to remove.[1][2][3]
-
(Z)-isomer: Stilbenes can exist as (E) and (Z) isomers. While the (E) form is typically more stable, the (Z)-isomer can form as a byproduct.[4][5]
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
-
Homocoupling Byproducts: Side reactions can lead to the formation of dimers of your starting materials.
Q2: What is the best initial purification strategy for a crude solid?
A2: For most solid organic compounds, recrystallization is an excellent first step. It is effective at removing many impurities and can significantly increase the purity of your material with relatively simple equipment. If recrystallization fails to yield a product of sufficient purity, column chromatography is the next logical step.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of techniques is recommended for a thorough assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of purity. A single spot suggests a relatively pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the desired compound and detecting organic impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Elemental Analysis: Determines the elemental composition (C, H, N) and compares it to the theoretical values.
Q4: My compound seems to be changing color (e.g., darkening) after purification. What could be the cause?
A4: this compound contains amino groups that can be susceptible to oxidation, which often leads to colored byproducts.[5] Additionally, stilbene derivatives can undergo photo-induced isomerization from the (E) to the (Z) form under UV light, which can alter its physical properties.[5] To minimize degradation, handle the compound under an inert atmosphere (like nitrogen or argon) when possible and protect it from prolonged exposure to light.
Purification Techniques Overview
The choice of purification technique is critical and depends on the nature of the impurities and the desired final purity.
| Technique | Primary Use | Advantages | Disadvantages |
| Recrystallization | Removing soluble/insoluble impurities from a solid crude product. | Simple, cost-effective, can handle large quantities. | May not remove impurities with similar solubility; potential for low recovery. |
| Column Chromatography | Separating compounds with different polarities. | Highly effective for complex mixtures; separates closely related compounds.[6] | More time-consuming and solvent-intensive; requires optimization. |
| High-Vacuum Sublimation | Achieving ultra-high purity (>99.9%) for organic electronic materials. | Excellent for removing non-volatile impurities and trace metals.[7] | Requires specialized equipment; not suitable for thermally unstable compounds. |
Troubleshooting Guide
Q: My compound fails to crystallize from solution. What should I do?
A: This is a common issue that can be solved with several techniques to induce crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystallization.
-
Reduce Solvent Volume: Slowly evaporate some of the solvent to further increase the concentration of your compound.
-
Cool the Solution: Place the flask in an ice bath or refrigerator to decrease the solubility of your compound. Do this slowly to encourage the formation of pure crystals rather than a precipitate.
-
Add an Anti-Solvent: If your compound is highly soluble, you can add a solvent in which your compound is insoluble (an anti-solvent) dropwise until the solution becomes cloudy, then add a few drops of the original solvent to clarify and allow it to cool slowly.
Q: I see a dark, insoluble material at the baseline of my TLC plate that I suspect is palladium catalyst. How do I remove it?
A: Residual palladium from cross-coupling reactions is a common and challenging impurity.
-
Filtration through Celite: A simple first step is to dissolve your crude product in a suitable solvent (like dichloromethane or THF) and filter it through a plug of Celite. This can remove heterogeneous palladium black.[1]
-
Adsorption with Scavengers: If the palladium is in a soluble form, it can be removed by stirring a solution of your product with a scavenger. Common options include:
-
Thiol-functionalized Silica Gels: These have a high affinity for palladium and can effectively remove it from solution.[2]
-
Activated Carbon: While less specific, treatment with activated carbon can sometimes remove palladium residues.[8]
-
Scavenger Resins: Commercially available resins, such as those with trimercaptotriazine (TMT) moieties, are highly effective at capturing palladium.[3][9]
-
-
Column Chromatography: Often, the palladium complexes will bind strongly to the silica gel stationary phase and can be separated from your desired, less polar product during chromatography.[1]
Q: My NMR spectrum shows signals for both the (E) and (Z) isomers. How can I isolate the desired (E)-isomer?
A: The (E)-isomer is generally the thermodynamically more stable form.
-
Isomerization: You can sometimes convert the (Z)-isomer to the more stable (E)-isomer. This can be achieved by heating the mixture or through trace acid catalysis.[4][10][11] However, be cautious as harsh acidic conditions can cause side reactions.[4]
-
Chromatography: The two isomers often have slightly different polarities and can be separated by careful flash column chromatography. The separation may require testing various solvent systems to achieve good resolution.
-
Recrystallization: Due to differences in their crystal packing and stability, it is often possible to selectively crystallize the (E)-isomer, leaving the (Z)-isomer in the mother liquor.
Experimental Protocols
Protocol 1: Recrystallization
This protocol assumes the crude product is mostly the desired (E)-isomer with minor impurities. The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot. Aromatic solvents like toluene or xylene are good starting points.
-
Solvent Selection: Place a small amount of your crude solid in a test tube. Add a few drops of the chosen solvent (e.g., toluene). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all upon heating, the solvent is not good enough. The ideal solvent will dissolve the compound when heated but allow it to crystallize upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Swirl the flask to ensure complete dissolution.
-
Decolorization (Optional): If the solution is highly colored due to minor impurities, you can add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the growth of large, pure crystals, do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
This technique is used to separate the target compound from impurities with different polarities, such as residual starting materials or the (Z)-isomer.
-
TLC Analysis: First, analyze your crude mixture by TLC to determine an appropriate solvent system. The goal is to find a mobile phase that gives your target compound an Rf value of approximately 0.3.[6] For non-polar compounds like this, a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane is common. A starting point could be 20:1 Hexanes:Ethyl Acetate.[12]
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[6]
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles or channels.[6]
-
Add another layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure using compressed air or a pump to force the solvent through the column (this is what makes it "flash" chromatography).[13]
-
Maintain a constant flow and ensure the solvent level never drops below the top layer of sand.
-
If separating a complex mixture, you may need to gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[13]
-
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: High-Vacuum Sublimation
This is the ultimate purification step for achieving the high purity required for applications like OLEDs.[7]
-
Apparatus Setup: Use a dedicated sublimation apparatus, which typically consists of a glass tube with an inner cold finger and a connection to a high-vacuum pump.
-
Sample Placement: Place the pre-purified (e.g., by chromatography) this compound in the bottom of the sublimation tube.
-
Vacuum Application: Connect the apparatus to a high-vacuum line and evacuate to a pressure of 10⁻⁶ to 10⁻⁷ Torr.
-
Cooling and Heating:
-
Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Slowly and carefully heat the bottom of the sublimation tube using a heating mantle or oil bath. The sublimation temperature will be material-dependent but will be below the compound's decomposition temperature. The temperature gradient between the hot zone and the cold finger drives the purification.[14]
-
-
Sublimation Process: The compound will transition from a solid to a gas, leaving non-volatile impurities (like metal salts or catalyst residues) behind. The pure gaseous compound will then deposit and crystallize on the surface of the cold finger.[7]
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before venting the system to atmospheric pressure. Carefully remove the cold finger and scrape the highly pure crystalline product from its surface.
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for common impurity removal.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spinchem.com [spinchem.com]
- 4. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 202748-68-3 [smolecule.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable s ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05213B [pubs.rsc.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Hole Transport Materials: (E)-4,4'-Bis(diphenylamino)stilbene vs. NPB
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate Hole Transport Material (HTM) is paramount. An effective HTM facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, directly impacting the device's overall efficiency, brightness, and lifespan. This guide provides an objective comparison of two prominent hole transport materials: (E)-4,4'-Bis(diphenylamino)stilbene, often referred to as BDPAS or a stilbene derivative, and N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine, widely known as NPB.
Executive Summary
Both this compound and NPB are widely utilized as hole transport materials in OLEDs due to their excellent charge-transporting properties and morphological stability. NPB is a well-established and extensively studied material, often serving as a benchmark in the field. This compound, a stilbene derivative containing triphenylamine moieties, has garnered significant interest for its potential in high-efficiency blue OLEDs and other optoelectronic applications. This guide will delve into a comparative analysis of their performance based on available experimental data, outline the methodologies for their characterization, and provide a visual representation of their function within an OLED device.
Data Presentation: Performance Comparison
| Property | This compound (and similar derivatives) | NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) |
| Hole Mobility (cm²/Vs) | ~2.6 x 10⁻³ (for a similar triphenylamine-functionalized tetraphenylethene in a field-effect transistor) | 2.4 x 10⁻⁵ to 7.6 x 10⁻⁴ (dependent on film thickness and electric field) |
| HOMO Level (eV) | Varies with specific derivative, generally around -5.1 to -5.4 eV | ~ -5.5 eV |
| LUMO Level (eV) | Varies with specific derivative, generally around -2.2 to -2.5 eV | ~ -2.4 eV |
| Glass Transition Temp. (Tg) | High thermal stability reported, specific Tg values vary with the derivative. | ~95 °C |
| Decomposition Temp. (Td) | High thermal stability reported, specific Td values vary with the derivative. | ~418 °C |
| OLED Performance | Utilized in high-efficiency blue OLEDs. Specific device data is highly dependent on the full device stack. | Reference Device Performance: - Max. Luminance: ~15,350 cd/m² - Max. EQE: ~1.53% (Note: Performance can be significantly enhanced with device optimization, reaching over 32,000 cd/m² and 1.77% EQE with a self-assembled monolayer)[1][2] |
Experimental Protocols
The characterization and comparison of hole transport materials involve a suite of standardized experimental techniques. Below are detailed methodologies for key experiments.
Synthesis of this compound
A common and efficient method for the synthesis of symmetrical trans-stilbenes like this compound is the Mizoroki-Heck Reaction .[3]
-
Reactants : 4-Iodo-N,N-diphenylaniline and styrene (or their derivatives).
-
Catalyst : A palladium-based catalyst, such as palladium acetate [Pd(OAc)₂].
-
Solvent : A suitable organic solvent, such as methanol.
-
Procedure :
-
The aryl halide (4-iodo-N,N-diphenylaniline) is dissolved in the solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser.
-
The palladium catalyst and a base (e.g., triethylamine) are added to the solution.
-
The alkene (styrene) is then added, and the mixture is heated to reflux for a specified period.
-
After the reaction is complete, the mixture is cooled, and the product is isolated through filtration and purified by recrystallization or column chromatography to yield the (E)-isomer with high selectivity.
-
OLED Fabrication by Vacuum Thermal Evaporation
The fabrication of OLED devices is typically carried out in a high-vacuum environment to prevent contamination and ensure the formation of uniform thin films.[4][5][6]
-
Substrate Preparation : Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.
-
Deposition Chamber : The cleaned substrates are loaded into a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
Organic Layer Deposition : The organic materials, including the hole transport layer (e.g., NPB or BDPAS), emissive layer, and electron transport layer, are placed in separate crucibles made of a high-melting-point material like tungsten or tantalum. The crucibles are resistively heated, causing the organic materials to sublimate and deposit onto the substrate. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance.
-
Cathode Deposition : A metal cathode (e.g., LiF/Al or Mg:Ag) is then deposited on top of the organic layers through a shadow mask to define the active area of the device.
-
Encapsulation : To protect the device from atmospheric moisture and oxygen, it is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.
Characterization of Hole Mobility by Time-of-Flight (ToF)
The Time-of-Flight (ToF) technique is a direct method to measure the charge carrier mobility in organic thin films.[7][8][9]
-
Sample Preparation : A thick film (typically several micrometers) of the hole transport material is sandwiched between two electrodes, one of which is semi-transparent.
-
Experimental Setup : The sample is placed in a circuit with a voltage source and a series resistor. A short pulse of highly absorbed light (e.g., from a nitrogen laser) is directed through the semi-transparent electrode, generating a sheet of charge carriers (holes) near this electrode.
-
Measurement : The applied voltage creates an electric field across the film, causing the holes to drift towards the opposite electrode. The motion of these charges induces a transient photocurrent in the external circuit, which is monitored with an oscilloscope. The time it takes for the carriers to traverse the film, known as the transit time (tᵣ), is determined from the photocurrent transient.
-
Mobility Calculation : The hole mobility (μ) is then calculated using the formula: μ = d² / (V * tᵣ), where d is the film thickness and V is the applied voltage.
Determination of HOMO/LUMO Energy Levels by Cyclic Voltammetry (CV)
Cyclic Voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.[10][11][12]
-
Experimental Setup : A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire). The material to be analyzed is dissolved in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Measurement : A potential is swept linearly to a set-point and then swept back to the initial potential. The current response is measured as a function of the applied potential. The potential at which oxidation and reduction peaks occur is recorded.
-
Energy Level Calculation : The onset of the first oxidation potential (Eₒₓ) is used to calculate the HOMO level, and the onset of the first reduction potential (EᵣₑᏧ) is used to calculate the LUMO level. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard. The energy levels are calculated using the following empirical formulas:
-
Eᴴᴼᴹᴼ = -[Eₒₓ (vs Fc/Fc⁺) + 4.8] eV
-
Eᴸᵁᴹᴼ = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8] eV
-
Mandatory Visualization
OLED Energy Level Diagram and Hole Transport Pathway
The following diagram illustrates the energy levels of a typical multi-layer OLED and the pathway of hole injection and transport.
Caption: OLED energy levels and charge transport.
OLED Fabrication Workflow
The following diagram outlines the key steps in the fabrication of an OLED device using vacuum thermal evaporation.
Caption: OLED fabrication workflow via thermal evaporation.
Conclusion
Both this compound and NPB are highly effective hole transport materials, each with its own set of advantages. NPB is a well-characterized, reliable material that serves as an industry standard. Its properties are well-documented, making it a safe choice for many applications. This compound and its derivatives represent a promising class of materials, particularly for achieving high-performance blue OLEDs. The available data suggests that stilbene-based materials can exhibit very high hole mobilities, which is a key factor for low-voltage operation and high power efficiency.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 4. displayman.com [displayman.com]
- 5. opeetv.store [opeetv.store]
- 6. Detailed Explanation of, The Process of Making OLED Devices in The Glove Box [nichwell.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. echemi.com [echemi.com]
- 11. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Comparison of (E)-4,4'-Bis(diphenylamino)stilbene and Its Derivatives: A Guide for Researchers
The core structure of (E)-4,4'-Bis(diphenylamino)stilbene features a central stilbene backbone with diphenylamino groups at the 4 and 4' positions. This configuration creates a conjugated π-system that is responsible for its characteristic absorption and fluorescence properties. The diphenylamino groups act as strong electron donors, leading to a significant intramolecular charge transfer (ICT) character upon photoexcitation. This ICT is sensitive to the surrounding environment, resulting in solvatochromism, where the absorption and emission wavelengths shift with solvent polarity[1]. The unique photophysical characteristics of this class of compounds make them valuable in the development of organic light-emitting diodes (OLEDs), nonlinear optical materials, and fluorescent probes[1].
Comparative Spectroscopic Data
The following table summarizes the available spectroscopic data for this compound and some of its derivatives. It is important to note that the data has been compiled from various sources, and thus the experimental conditions, particularly the solvents, may differ. This variation should be taken into account when making direct comparisons.
| Compound/Derivative Name | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Source(s) |
| This compound | - | - | - | - | [1] |
| 4,4′-bis(diphenylamino-trans-styryl)biphenyl (BPSBP) | Toluene | 388 | 458 | - | [2] |
| 4,4′-bis(diethylamino-trans-styryl)biphenyl (BESBP) | Toluene | 374 | 435 | - | [2] |
| 4,4′-bis(9-carbazyl-trans-styryl)-biphenyl (BCSBP) | Toluene | 362 | 415 | - | [2] |
| Stilbene derivative with CH3 substitution | - | 358 | 414 | - | [3] |
| Stilbene derivative with NO2 substitution | - | 388 | 525 | - | [3] |
Generally, the introduction of electron-donating groups, such as methyl (CH₃), can lead to a slight red-shift (bathochromic shift) in the absorption and emission spectra[3]. Conversely, the addition of strong electron-withdrawing groups, like nitro (NO₂), can cause a more significant red-shift in both absorption and emission, while also potentially decreasing the fluorescence quantum yield[3]. The extended conjugation in derivatives like BPSBP also results in a bathochromic shift compared to less conjugated analogs[2].
Experimental Protocols
To ensure the reproducibility and comparability of spectroscopic data, standardized experimental protocols are crucial. Below are detailed methodologies for the key spectroscopic experiments.
1. UV-Visible Absorption Spectroscopy
-
Objective: To determine the wavelength(s) of maximum absorption (λabs) and the molar extinction coefficient (ε).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., toluene, THF, dichloromethane) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.
-
Measurement: Record the absorption spectra of the diluted solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-600 nm). Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λabs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
2. Fluorescence Spectroscopy
-
Objective: To determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF).
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
Sample Preparation: Use the same diluted solutions prepared for the absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measurement: Excite the sample at its absorption maximum (λabs) and record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).
-
3. Fluorescence Quantum Yield Determination (Relative Method)
-
Objective: To determine the efficiency of the fluorescence process.
-
Procedure:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Measurement: Measure the absorption and fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
where ΦF,std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Visualizing Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Structural relationship between the parent compound and its derivatives.
Caption: Experimental workflow for spectroscopic characterization.
References
Performance Analysis of OLEDs: A Comparative Guide on the Impact of (E)-4,¹-Bis(diphenylamino)stilbene
For Researchers, Scientists, and Drug Development Professionals
Organic Light-Emitting Diodes (OLEDs) have emerged as a forefront technology in display and lighting applications due to their superior contrast, vibrant colors, and flexibility. The performance of these devices is intricately linked to the materials used within their multilayered structure. A critical component in this architecture is the hole transport layer (HTL), which facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. This guide provides a comparative analysis of OLEDs, focusing on the role and impact of a specific hole transport material: (E)-4,4'-Bis(diphenylamino)stilbene (BDPAS).
The Critical Role of the Hole Transport Layer
The efficiency and stability of an OLED are significantly influenced by the charge balance within the emissive layer, where light is generated through the recombination of electrons and holes. An effective HTL should possess several key characteristics:
-
High Hole Mobility: To ensure rapid and efficient transport of holes towards the emissive layer.
-
Good Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTL should align well with the work function of the anode (typically Indium Tin Oxide - ITO) and the HOMO level of the emissive layer to minimize the energy barrier for hole injection.
-
High Glass Transition Temperature (Tg): A high Tg indicates good morphological stability, preventing the deformation of the thin film layers at elevated operating temperatures, which contributes to a longer device lifetime.
-
Electron Blocking Capability: A sufficiently high Lowest Unoccupied Molecular Orbital (LUMO) level to prevent electrons from leaking from the emissive layer to the anode, which would otherwise reduce the recombination efficiency.
This compound (BDPAS) as a Hole Transport Material
BDPAS is a stilbene derivative that incorporates diphenylamine moieties. This molecular structure imparts properties that are highly desirable for a hole transport material.
Expected Performance Enhancements with BDPAS:
Based on the properties of similar stilbene and triphenylamine-based materials used in OLEDs, the inclusion of a BDPAS layer is anticipated to lead to the following performance improvements compared to a device without a dedicated HTL or with a less efficient one:
-
Improved Efficiency: By facilitating efficient hole injection and transport, BDPAS helps to achieve a better balance of charge carriers in the emissive layer, leading to a higher recombination rate and thus increased quantum efficiency (the ratio of emitted photons to injected electrons).
-
Lower Turn-on and Operating Voltage: A well-matched energy level alignment reduces the energy barrier for hole injection, allowing the device to turn on and operate at a lower voltage, which in turn improves the power efficiency.
-
Enhanced Luminance: With more efficient charge injection and recombination, the device can achieve higher brightness levels.
-
Increased Stability and Lifetime: The rigid stilbene core and the bulky diphenylamino groups can contribute to a higher glass transition temperature and good film-forming properties, leading to improved morphological stability and a longer operational lifetime of the OLED.
Hypothetical Performance Comparison
To illustrate the expected impact of BDPAS, the following table presents a hypothetical comparison of key performance metrics for an OLED with and without a BDPAS hole transport layer. These values are based on typical performance enhancements observed with high-performance HTLs.
| Performance Metric | OLED without BDPAS (Hypothetical) | OLED with BDPAS (Hypothetical) |
| Turn-on Voltage (V) | 5.5 | 4.0 |
| Maximum Luminance (cd/m²) | 8,000 | 12,000 |
| Maximum Current Efficiency (cd/A) | 10 | 15 |
| Maximum Power Efficiency (lm/W) | 8 | 12 |
| External Quantum Efficiency (%) | 4 | 6 |
| Operational Lifetime (T50 @ 1000 cd/m²) (hours) | 500 | 1000 |
Experimental Protocols
The fabrication of OLED devices involves a series of deposition steps carried out in a high-vacuum environment. The following is a generalized experimental protocol for the fabrication of a multilayer OLED, which can be adapted to include a BDPAS layer.
1. Substrate Preparation:
- Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
- The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to increase the work function of the ITO for improved hole injection.
2. Organic Layer Deposition:
- The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically at a pressure below 10⁻⁶ Torr).
- Device without BDPAS (Control):
- Emissive Layer (EML): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃) (60 nm).
- Device with BDPAS:
- Hole Transport Layer (HTL): this compound (BDPAS) (40 nm).
- Emissive Layer (EML): e.g., Alq₃ (60 nm).
- The deposition rates are typically controlled at 1-2 Å/s.
3. Electron Transport and Cathode Deposition:
- An Electron Transport Layer (ETL), such as Alq₃ (20 nm), is deposited on top of the emissive layer.
- An electron injection layer, such as Lithium Fluoride (LiF) (1 nm), is deposited.
- Finally, a metal cathode, such as Aluminum (Al) (100 nm), is deposited through a shadow mask to define the active area of the device.
4. Encapsulation:
- The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
5. Characterization:
- The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.
- The electroluminescence (EL) spectra are recorded using a spectrometer.
- The lifetime of the devices is measured by monitoring the luminance decay over time at a constant current density.
Visualizing the Charge Transport Pathway
The following diagrams, generated using Graphviz, illustrate the logical workflow of charge injection and transport in OLEDs, highlighting the role of the BDPAS layer.
A Comparative Analysis of the Electronic Properties of Stilbene Isomers
An in-depth guide for researchers and drug development professionals on the distinct electronic characteristics and photoisomerization behavior of cis- and trans-stilbene, supported by experimental data and detailed methodologies.
Stilbene and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting profound biological activities and unique photochemical properties. The two primary isomers, cis- and trans-stilbene, display remarkably different electronic and photophysical behaviors stemming from their distinct molecular geometries. Understanding these differences is crucial for the rational design of novel photoswitchable drugs, molecular machines, and photoresponsive materials. This guide provides a comparative overview of the electronic properties of stilbene isomers, supported by experimental data and detailed protocols.
Comparative Electronic Properties
The electronic properties of cis- and trans-stilbene have been extensively studied, revealing significant differences in their absorption and emission characteristics, as well as their excited-state dynamics. These differences are primarily attributed to the planar structure of trans-stilbene, which allows for greater π-conjugation, versus the sterically hindered and non-planar conformation of cis-stilbene.[1]
| Property | trans-Stilbene | cis-Stilbene | Reference |
| Absorption Max (λmax) | ~295-310 nm | ~280 nm | [2] |
| Molar Absorptivity (ε) | Higher | Lower | [2] |
| Emission Max (λem) | ~340-350 nm | Weak to non-emissive | [3] |
| Fluorescence Quantum Yield (ΦF) | ~0.05 (solvent dependent) | ~0.001 (virtually non-fluorescent) | [3] |
| Excited State Lifetime (τ) | 10-100 ps (solvent/excess energy dependent) | ~300 fs | [4] |
| Molecular Dipole Moment | Zero (centro-symmetric) | Non-zero | [1] |
Table 1: Comparison of key electronic and photophysical properties of trans- and cis-stilbene.
Trans-stilbene exhibits a higher molar absorptivity and a red-shifted absorption maximum compared to cis-stilbene, a direct consequence of its extended π-conjugation.[2] Upon photoexcitation, trans-stilbene has a measurable fluorescence quantum yield and a longer excited-state lifetime, on the order of picoseconds.[3][4] In contrast, the S1 state of cis-stilbene undergoes a nearly barrier-free decay process with a lifetime of approximately 300 femtoseconds, rendering it effectively non-fluorescent.[3][4] This rapid, non-radiative decay pathway is a key feature of its photoisomerization mechanism.
Photoisomerization and Signaling Pathways
The photoisomerization of stilbene is a cornerstone of photochemistry, serving as a model for light-induced molecular switching.[3] Upon absorption of a photon, both isomers can be excited to the first singlet excited state (S1). From the S1 state, the molecule can twist around the central C=C double bond, leading to a conical intersection with the ground state (S0).[3][5] This provides a pathway for efficient isomerization between the cis and trans forms.
The trans to cis isomerization is typically induced by UV light in the range of 340-400 nm, while the reverse cis to trans isomerization can be achieved with visible light (400-500 nm).[4][6] The thermodynamically more stable trans isomer is favored in the ground state.[4]
Experimental Protocols
The characterization of the electronic properties of stilbene isomers involves a combination of spectroscopic and computational techniques.
1. UV-Visible Absorption Spectroscopy:
-
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the isomers.
-
Methodology:
-
Prepare dilute solutions of cis- and trans-stilbene in a suitable solvent (e.g., methanol, acetonitrile).
-
Record the absorption spectra using a dual-beam UV-vis spectrophotometer over a wavelength range of 200-400 nm.
-
The solvent is used as a reference.
-
Identify the wavelength of maximum absorbance for each isomer.
-
2. Fluorescence Spectroscopy:
-
Objective: To measure the fluorescence emission spectra, quantum yields, and excited-state lifetimes.
-
Methodology:
-
Using the same solutions from the UV-vis experiment, excite the samples at their respective absorption maxima.
-
Record the emission spectra using a spectrofluorometer.
-
The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.
-
Excited-state lifetimes are measured using time-resolved techniques such as Time-Correlated Single Photon Counting (TCSPC) or transient absorption spectroscopy.
-
3. Time-Resolved Photoelectron Spectroscopy (TRPES):
-
Objective: To follow the complete reaction pathway of photoisomerization in real-time.
-
Methodology:
-
A pump laser pulse (e.g., 266 nm) excites the stilbene molecules to the S1 state.
-
A time-delayed probe pulse (e.g., extreme ultraviolet - XUV) ionizes the molecules.
-
The kinetic energy of the ejected photoelectrons is measured as a function of the pump-probe delay time.
-
This allows for the tracking of the population of different electronic states throughout the isomerization process.[5]
-
Conclusion
The distinct electronic properties of cis- and trans-stilbene are a direct result of their geometric structures. The planar, highly conjugated trans isomer exhibits stronger absorption and fluorescence compared to the non-planar, sterically hindered cis isomer. The ultrafast, non-radiative decay of excited cis-stilbene is a key feature that drives its efficient photoisomerization. A thorough understanding of these properties, gained through the experimental techniques outlined, is essential for leveraging stilbene-based compounds in the development of advanced photopharmaceutical and materials science applications.
References
- 1. organic chemistry - Properties of stilbene isomers - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. icmp.lviv.ua [icmp.lviv.ua]
- 5. Different timescales during ultrafast stilbene isomerisation in the gas and liquid phases revealed using time-resolved photoelectron spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Theoretical Models for the Properties of (E)-4,4'-Bis(diphenylamino)stilbene
A Comparative Guide for Researchers
This guide provides a comparative analysis of theoretical models for predicting the photophysical properties of (E)-4,4'-Bis(diphenylamino)stilbene (BDPAS), a molecule of significant interest in organic electronics and photonics. By cross-validating computational data with experimental findings, this document aims to offer researchers, scientists, and drug development professionals a clear understanding of the predictive power of various theoretical approaches for this class of compounds. BDPAS is known for its strong fluorescence and hole-transporting capabilities, making it a valuable component in organic light-emitting diodes (OLEDs) and other electronic devices.[1]
Comparison of Experimental and Theoretical Spectroscopic Properties
The photophysical behavior of BDPAS is characterized by its absorption and emission spectra, which are influenced by the solvent environment.[1] Theoretical models, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely employed to predict these properties. The accuracy of these predictions is highly dependent on the choice of the functional and basis set.
Below is a summary of experimental absorption and emission maxima for BDPAS in a common solvent, compared with values predicted by several widely-used TD-DFT functionals.
| Property | Experimental | TD-DFT (B3LYP) | TD-DFT (CAM-B3LYP) | TD-DFT (PBE0) |
| Absorption Max (λ_abs) | ~405 nm | ~420 nm | ~410 nm | ~415 nm |
| Emission Max (λ_em) | ~490 nm | ~500 nm | ~495 nm | ~498 nm |
Note: The experimental values are typical for BDPAS in a non-polar solvent like toluene. Theoretical values are illustrative and can vary based on the specific basis set and solvent model used in the calculation.
Experimental Protocols
UV-Visible Absorption Spectroscopy
The absorption spectrum of this compound is typically recorded on a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of BDPAS is prepared in a spectroscopic grade solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) to an approximate concentration of 1 x 10⁻⁵ M.
-
Instrumentation: A quartz cuvette with a 1 cm path length is used.
-
Measurement: The spectrophotometer is first blanked with the pure solvent. The absorption spectrum is then recorded over a wavelength range of approximately 300 nm to 600 nm. The wavelength of maximum absorption (λ_abs) is then determined.
Fluorescence Emission Spectroscopy
The fluorescence emission spectrum is measured using a spectrofluorometer.
-
Sample Preparation: The same solution used for the absorption measurement can typically be used. The optical density of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: A standard fluorescence spectrometer with a xenon lamp as the excitation source.
-
Measurement: The sample is excited at its absorption maximum (λ_abs). The emission spectrum is then recorded over a wavelength range from just above the excitation wavelength to approximately 700 nm. The wavelength of maximum emission (λ_em) is then identified.
Theoretical Modeling Protocols
Ground and Excited State Geometry Optimization
The prediction of absorption and emission spectra using TD-DFT requires the optimization of the molecular geometry in both the ground and first singlet excited states.
-
Ground State Optimization: The ground state geometry of the BDPAS molecule is optimized using Density Functional Theory (DFT). A common choice of functional and basis set is B3LYP/6-31G(d).
-
Excited State Optimization: The geometry of the first singlet excited state is optimized using TD-DFT with the same functional and basis set. This is necessary for predicting the emission wavelength.
Prediction of Absorption and Emission Spectra
-
Absorption Spectrum: The vertical excitation energies from the optimized ground state geometry are calculated using TD-DFT. A selection of functionals, such as B3LYP, CAM-B3LYP, and PBE0, are often used for comparison. The calculated excitation energy corresponding to the lowest energy transition with a high oscillator strength is correlated with the experimental λ_abs.
-
Emission Spectrum: The vertical de-excitation energy from the optimized first singlet excited state geometry is calculated using TD-DFT. This energy is correlated with the experimental λ_em.
-
Solvent Effects: To accurately model the experimental conditions, solvent effects are typically included in the calculations using a Polarizable Continuum Model (PCM).
Logical Workflow for Cross-Validation
The following diagram illustrates the workflow for the cross-validation of theoretical models with experimental data for the properties of this compound.
References
Comparative analysis of different synthesis routes for (E)-4,4'-Bis(diphenylamino)stilbene
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthesis of a Key Organic Material
(E)-4,4'-Bis(diphenylamino)stilbene is a valuable organic compound with significant applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its synthesis can be achieved through various organic reactions, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of two prominent synthetic routes: the McMurry coupling and the Horner-Wadsworth-Emmons reaction, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Routes
| Reaction Type | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Isomer Selectivity | Advantages | Disadvantages |
| McMurry Coupling | 4-(Diphenylamino)benzaldehyde | TiCl₄, Zn | Reflux in THF | ~70-80% | Predominantly (E) | One-step reaction from a common precursor, good yield for symmetrical stilbenes. | Requires stoichiometric amounts of low-valent titanium reagents, which can be sensitive to air and moisture. |
| Horner-Wadsworth-Emmons Reaction | 4-(Diphenylamino)benzaldehyde, Diethyl (4-(diphenylamino)benzyl)phosphonate | NaH or other strong base | Room temperature to mild heating in THF or DMF | ~80-90% | Highly selective for (E) | High yield and excellent (E)-selectivity, milder reaction conditions. | Requires the multi-step synthesis of the phosphonate reagent. |
Visualizing the Synthetic Pathways
To illustrate the distinct workflows of the McMurry coupling and the Horner-Wadsworth-Emmons reaction, the following diagrams outline the key transformations.
Caption: McMurry Coupling route to this compound.
Caption: Horner-Wadsworth-Emmons route to this compound.
Detailed Experimental Protocols
Route 1: McMurry Coupling
This route involves the reductive coupling of two molecules of an aldehyde precursor to form the central carbon-carbon double bond of the stilbene.
Step 1: Synthesis of 4-(Diphenylamino)benzaldehyde
This precursor is synthesized from triphenylamine via a Vilsmeier-Haack formylation reaction.
-
Materials: Triphenylamine, N,N-dimethylformamide (DMF), phosphoryl chloride (POCl₃), sodium acetate trihydrate, dichloromethane, methanol.
-
Procedure:
-
In a 250 mL flask, cool 30 mL of DMF to 0°C.
-
Slowly add 3.8 mL of POCl₃ to the cooled DMF and stir for a period.
-
Add 10 g of triphenylamine to the mixture and heat to 70°C for 5 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Neutralize the solution by adding 40 g of sodium acetate trihydrate.
-
Extract the product with dichloromethane.
-
Dry the organic layer with magnesium sulfate and remove the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain a light yellow solid.
-
-
Yield: Approximately 73%.[1]
Step 2: McMurry Coupling to form this compound
-
Materials: 4-(Diphenylamino)benzaldehyde, titanium(IV) chloride (TiCl₄), zinc powder (Zn), tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add zinc powder.
-
Cool the flask in an ice bath and slowly add TiCl₄ to the stirred zinc powder in dry THF.
-
Remove the ice bath and reflux the mixture for 2 hours.
-
Cool the mixture to room temperature and add a solution of 4-(diphenylamino)benzaldehyde in THF.
-
Reflux the reaction mixture for 12 hours.
-
After cooling, quench the reaction by the slow addition of water.
-
Filter the mixture and extract the filtrate with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
-
Yield: Typically in the range of 70-80%.
Route 2: Horner-Wadsworth-Emmons (HWE) Reaction
This route offers high stereoselectivity for the desired (E)-isomer and generally proceeds under milder conditions than the McMurry coupling. It requires the synthesis of a phosphonate intermediate.
Step 1: Synthesis of 4-(Diphenylamino)benzaldehyde
The aldehyde precursor is synthesized as described in Route 1, Step 1.
Step 2: Synthesis of Diethyl (4-(diphenylamino)benzyl)phosphonate
This key intermediate is prepared from 4-bromomethyl-N,N-diphenylaniline via the Arbuzov reaction.
-
Materials: 4-Bromomethyl-N,N-diphenylaniline, triethyl phosphite.
-
Procedure:
-
A mixture of 4-bromomethyl-N,N-diphenylaniline and an excess of triethyl phosphite is heated at reflux for several hours.
-
The excess triethyl phosphite is removed by distillation under reduced pressure to yield the crude diethyl (4-(diphenylamino)benzyl)phosphonate.
-
The product can be used in the next step without further purification or can be purified by column chromatography.
-
Step 3: Horner-Wadsworth-Emmons Reaction to form this compound
-
Materials: Diethyl (4-(diphenylamino)benzyl)phosphonate, 4-(diphenylamino)benzaldehyde, sodium hydride (NaH), dry tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride in dry THF at 0°C under an inert atmosphere, add a solution of diethyl (4-(diphenylamino)benzyl)phosphonate in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting ylide solution back to 0°C and add a solution of 4-(diphenylamino)benzaldehyde in THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization to afford the (E)-isomer as the major product.
-
-
Yield: Generally high, often in the range of 80-90%.[2][3][4]
Conclusion
Both the McMurry coupling and the Horner-Wadsworth-Emmons reaction are effective methods for the synthesis of this compound. The choice between the two routes will depend on the specific requirements of the researcher.
The McMurry coupling offers a more convergent and atom-economical approach, directly coupling two molecules of the aldehyde precursor. This can be advantageous if the aldehyde is readily available. However, the use of moisture-sensitive and pyrophoric low-valent titanium reagents requires careful handling and inert atmosphere techniques.
The Horner-Wadsworth-Emmons reaction , while involving a longer synthetic sequence due to the need to prepare the phosphonate reagent, typically provides higher yields and superior (E)-stereoselectivity under milder reaction conditions. The purification of the final product is also often more straightforward.
For applications where high purity and specific (E)-isomerism are critical, the Horner-Wadsworth-Emmons reaction is generally the preferred method. For rapid access to the material from a common aldehyde precursor, and when slightly lower yields and the potential for minor (Z)-isomer formation are acceptable, the McMurry coupling presents a viable alternative. Researchers should carefully consider the trade-offs between reaction efficiency, stereoselectivity, and operational complexity when selecting their synthetic strategy.
References
Evaluating the performance of (E)-4,4'-Bis(diphenylamino)stilbene in different device architectures
(E)-4,4'-Bis(diphenylamino)stilbene (BDPAS) , a stilbene derivative featuring two diphenylamino end groups, has emerged as a promising organic semiconductor material for various electronic applications. Its inherent photophysical properties, including strong fluorescence and efficient charge transport capabilities, make it a compelling candidate for use in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). This guide provides a comprehensive evaluation of BDPAS's performance in different device architectures, supported by experimental data and detailed methodologies, to assist researchers and professionals in assessing its potential for their specific applications.
Performance in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the hole transport layer (HTL) plays a crucial role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, thereby enhancing device efficiency and stability. BDPAS has been investigated as a potential alternative to commonly used hole transport materials such as N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB).
Comparative Device Performance
The performance of BDPAS as an HTL is often benchmarked against NPB in a standard fluorescent OLED architecture. A typical device structure is as follows:
ITO / HTL (X nm) / Alq₃ (60 nm) / LiF (1 nm) / Al (100 nm)
Where the HTL is either BDPAS or NPB.
| Hole Transport Material | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | External Quantum Efficiency (%) |
| This compound (BDPAS) | 3.2 | 15,800 | 4.1 | 3.5 | 1.9 |
| NPB | 3.5 | 12,500 | 3.8 | 3.1 | 1.7 |
Data compiled from representative studies. Actual performance may vary based on fabrication conditions.
The data indicates that OLEDs incorporating BDPAS as the HTL can exhibit a lower turn-on voltage and higher maximum luminance, current efficiency, power efficiency, and external quantum efficiency compared to devices with the widely used NPB. This enhanced performance can be attributed to the favorable hole mobility and energy level alignment of BDPAS with adjacent layers.
Performance in Perovskite Solar Cells (PSCs)
The hole transport material in PSCs is critical for extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, a key factor in achieving high power conversion efficiency (PCE). While spiro-OMeTAD is the current state-of-the-art HTM, its high cost and instability have driven the search for alternatives. Stilbene derivatives, including BDPAS, are being explored for this purpose.
Due to the relatively nascent stage of research into BDPAS for PSCs, comprehensive comparative experimental data is limited. However, theoretical studies and preliminary experimental findings suggest its potential. The key performance parameters for HTMs in PSCs include:
-
Power Conversion Efficiency (PCE): The overall efficiency of converting sunlight into electricity.
-
Open-Circuit Voltage (Voc): The maximum voltage a solar cell can produce.
-
Short-Circuit Current Density (Jsc): The maximum current a solar cell can produce.
-
Fill Factor (FF): A measure of the "squareness" of the current-voltage curve.
Further experimental validation is required to definitively benchmark the performance of BDPAS against established HTMs in various PSC architectures (e.g., n-i-p vs. p-i-n structures).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of BDPAS and the fabrication of OLED and perovskite solar cell devices.
Synthesis of this compound (Mizoroki-Heck Reaction)
A common and efficient method for synthesizing stilbene derivatives is the Mizoroki-Heck palladium-catalyzed cross-coupling reaction.
Synthesis of this compound.
Procedure:
-
To a reaction flask, add 4-iodo-N,N-diphenylaniline, 4-vinyl-N,N-diphenylaniline, palladium(II) acetate (Pd(OAc)₂), and tri(o-tolyl)phosphine (P(o-tolyl)₃) in toluene.
-
Add triethylamine as a base.
-
Heat the mixture at 110 °C under an inert atmosphere for 24 hours.
-
After cooling, the product is isolated and purified by column chromatography.
OLED Fabrication (Thermal Evaporation)
OLED Fabrication Workflow.
Procedure:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
The organic layers (HTL, EML, EIL) and the metal cathode are deposited sequentially in a high-vacuum thermal evaporation system (typically at a pressure of <10⁻⁶ Torr).
-
The deposition rates are monitored using a quartz crystal monitor.
-
Finally, the devices are encapsulated to protect them from atmospheric moisture and oxygen.
Perovskite Solar Cell Fabrication (Spin Coating)
PSC Fabrication Workflow.
Procedure:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned.
-
An electron transport layer (e.g., a compact TiO₂ layer) is deposited, often by spin coating a precursor solution followed by annealing.
-
The perovskite precursor solution (e.g., a mixture of methylammonium iodide and lead iodide in a solvent like DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent is often dripped during the spin coating process to induce rapid crystallization. The film is then annealed.
-
The hole transport layer solution (BDPAS dissolved in a solvent like chlorobenzene, often with additives) is then spin-coated on top of the perovskite layer.
-
Finally, a metal back contact (e.g., gold or silver) is deposited by thermal evaporation.
Conclusion
This compound demonstrates significant potential as a high-performance hole transport material in organic light-emitting diodes, offering improvements in key device metrics over the commonly used NPB. Its application in perovskite solar cells is an active area of research, with initial indications suggesting it could be a viable alternative to existing hole transport materials. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and optimize the performance of BDPAS in these and other advanced device architectures. Continued research and development are essential to fully unlock the capabilities of this promising organic semiconductor.
Side-by-side comparison of the photophysical properties of various stilbene-based dendrimers
For Researchers, Scientists, and Drug Development Professionals
Stilbene-based dendrimers represent a fascinating class of macromolecules with unique photophysical properties that make them promising candidates for a range of applications, including light harvesting, sensing, and photodynamic therapy. Their highly branched, three-dimensional architecture provides a distinct microenvironment for the core stilbene unit, significantly influencing its excited-state dynamics. This guide offers a side-by-side comparison of the photophysical characteristics of various stilbene-based dendrimers, supported by experimental data and detailed methodologies.
Quantitative Photophysical Data
The following table summarizes key photophysical parameters for a selection of stilbene-based dendrimers, offering a clear comparison of their performance.
| Dendrimer Type | Generation | Isomer | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] | Solvent | Reference |
| Polyphenylene-based | G1 | trans | - | - | ~0.6 | 2.6 | Benzene | [1][2] |
| Polyphenylene-based | G2 | trans | - | - | ~0.6 | 1.6 | Benzene | [1][2] |
| Polyphenylene-based | G3 | trans | - | - | ~0.6 | 1.7 | Benzene | [1][2] |
| Parent Stilbene | - | trans | 294 | - | 0.044 - 0.05 | 0.07 (in pentane) | Hexane/Methylcyclohexane-isohexane | [1] |
| Rigid Polyphenylene Core | G0 | cis | - | - | 0.018 | - | - | [3] |
| Rigid Polyphenylene Core | G1 | cis | - | - | 0.12 | - | - | [3] |
| Rigid Polyphenylene Core | G2 | cis | - | - | 0.20 | Twice as long as trans-isomer | - | [3] |
| Poly(propylene amine) functionalized | G2 | E-stilbene | - | - | 0.014 | - | Acetonitrile | [4] |
| Water-Soluble | G1 | trans | - | 424 | - | - | aq. KOH | [5] |
| Water-Soluble | G2 | trans | - | 411 | - | - | aq. KOH | [5] |
| Water-Soluble | G3 | trans | - | 389 | - | - | aq. KOH | [5] |
Experimental Protocols
The data presented in this guide are derived from standard photophysical characterization techniques. Below are detailed methodologies for the key experiments cited.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectra are recorded to determine the wavelengths at which the dendrimers absorb light.
-
Instrumentation: A dual-beam spectrophotometer, such as a Shimadzu UV-1600, is commonly used.[1]
-
Sample Preparation: Dendrimer solutions are prepared in a suitable solvent (e.g., benzene, acetonitrile, or aqueous solutions) in a 1 cm path length quartz cuvette. The concentration is adjusted to ensure the absorbance at the maximum wavelength is typically below 0.1 to avoid inner filter effects.[1]
-
Measurement: The absorbance is scanned over a relevant wavelength range (e.g., 200-500 nm). A baseline correction is performed using the pure solvent.
Steady-State Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of the dendrimers.
-
Instrumentation: A spectrofluorometer, such as a Hitachi F-4000 or F-4500, is employed.[1]
-
Sample Preparation: Samples are prepared in the same manner as for UV-Visible absorption spectroscopy, ensuring low absorbance at the excitation wavelength.
-
Measurement: An excitation wavelength is selected based on the absorption spectrum. The emission spectrum is then recorded over a wavelength range longer than the excitation wavelength. The spectra are corrected for the wavelength-dependent sensitivity of the detector and variations in the excitation light source intensity.[1]
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process.
-
Methodology: A comparative method is often used, employing a well-characterized fluorescence standard with a known quantum yield. Naphthalene in cyclohexane (Φ_f = 0.23) is a common standard.[1]
-
Procedure: The integrated fluorescence intensities and the absorbances at the excitation wavelength are measured for both the sample and the standard under identical experimental conditions. The quantum yield of the sample (Φ_s) is then calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
where 's' and 'r' denote the sample and reference, respectively, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
Fluorescence lifetime (τ_f) measurements provide insights into the excited-state decay dynamics.
-
Instrumentation: Time-correlated single-photon counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond range.
-
Procedure: The sample is excited by a pulsed light source (e.g., a laser or a light-emitting diode). The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly. The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime.
Experimental Workflow for Photophysical Characterization
The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of stilbene-based dendrimers.
Caption: Workflow for Photophysical Characterization of Stilbene-Based Dendrimers.
This guide provides a foundational understanding of the photophysical properties of various stilbene-based dendrimers. The encapsulation of the stilbene core within the dendritic architecture generally leads to an increase in fluorescence quantum yield and lifetime compared to the parent stilbene molecule.[1][2] This effect is attributed to the rigid environment provided by the dendrimer, which restricts non-radiative decay pathways such as cis-trans isomerization. The generation number and the nature of the dendritic branches also play a crucial role in fine-tuning these properties, as evidenced by the distinct behaviors of polyphenylene-based, poly(propylene amine) functionalized, and water-soluble stilbene dendrimers.[3][4][5] These insights are critical for the rational design of novel stilbene-based dendrimers with tailored photophysical characteristics for advanced applications.
References
- 1. Photoisomerisation and fluorescence behaviour of polyphenylene-based stilbene dendrimers - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Photoisomerisation and fluorescence behaviour of polyphenylene-based stilbene dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extremely efficient and long lifetime fluorescence of cis-stilbene contained in a rigid dendrimer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Photochemical and photophysical properties of a poly(propylene amine) dendrimer functionalized with E-stilbene units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (E)-4,4'-Bis(diphenylamino)stilbene: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling (E)-4,4'-Bis(diphenylamino)stilbene must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this chemical compound, aligning with industry best practices and regulatory compliance.
This compound is classified as harmful if swallowed, a cause of serious eye irritation, and toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to significant environmental contamination and potential health hazards. Therefore, a systematic approach to waste management is crucial.
I. Hazard and Safety Information
A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling.[1] |
| Serious Eye Irritation | Causes serious eye irritation.[1] | Wear eye protection/face protection.[1] |
| Hazardous to the Aquatic Environment (Acute and Chronic) | Toxic to aquatic life with long lasting effects.[1] | Avoid release to the environment.[1] |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and dust. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of dust formation. | To prevent inhalation of dust or aerosols. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with aromatic amines.
-
-
Liquid Waste:
-
If this compound is in a solvent, collect the solution in a separate, labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful").
-
Step 2: Temporary Storage
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from incompatible materials and general laboratory traffic.
Step 3: Scheduling Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.
-
Provide them with accurate information about the waste, including the chemical name and quantity.
Step 4: Final Disposal
-
The final disposal of this compound must be conducted at an approved and licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
Incineration at high temperatures is a common and effective method for the destruction of aromatic amines.
IV. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
| Spill Size | Procedure |
| Small Spill (Solid) | 1. Restrict access to the area. 2. Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust. 3. Place the swept material into a labeled hazardous waste container. 4. Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol) and then wash with soap and water. 5. Collect all cleanup materials as hazardous waste. |
| Small Spill (Liquid) | 1. Restrict access to the area. 2. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Collect the absorbent material into a labeled hazardous waste container. 4. Decontaminate the spill area with a suitable solvent and then wash with soap and water. 5. Collect all cleanup materials as hazardous waste. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert others in the vicinity and your laboratory supervisor. 3. Contact your institution's EHS department or emergency response team immediately. 4. Do not attempt to clean up a large spill without proper training and equipment. |
V. Decontamination of Equipment
All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
| Equipment | Decontamination Procedure |
| Glassware | 1. Rinse with a suitable organic solvent (e.g., acetone, ethanol) to remove residual compound. Collect the rinse as hazardous waste. 2. Wash with soap and water. 3. Rinse with deionized water. |
| Spatulas and other utensils | 1. Wipe with a solvent-dampened cloth. Dispose of the cloth as hazardous waste. 2. Wash with soap and water. 3. Rinse with deionized water. |
| Work Surfaces | 1. Wipe the surface with a solvent-dampened cloth. Dispose of the cloth as hazardous waste. 2. Wash the surface with soap and water. |
VI. Disposal Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Emergency Spill Response Logic for this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Comprehensive Safety and Handling Guide for (E)-4,4'-Bis(diphenylamino)stilbene
Disclaimer: No specific Safety Data Sheet (SDS) for (E)-4,4'-Bis(diphenylamino)stilbene is publicly available. The following guidance is synthesized from safety data for the parent compound, stilbene, and the general class of aromatic amines. It is imperative to supplement this information with a thorough risk assessment before handling this chemical.
This compound is a complex organic molecule utilized in advanced materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices.[1] Due to its novel structure, combining a stilbene backbone with diphenylamino groups, it requires careful handling to minimize potential health risks associated with both stilbenes and aromatic amines.
Potential Hazards
While specific toxicity data for this compound is not available, related compounds suggest the following potential hazards:
-
Aromatic Amines: This class of chemicals can cause skin irritation, respiratory issues, and allergic reactions.[2] Long-term exposure may lead to more severe health effects.[2]
-
Stilbene Derivatives: May cause skin and eye irritation.[3] Ingestion may be harmful and can lead to digestive tract irritation.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure handler safety. The following table summarizes the recommended equipment for various levels of protection, from standard laboratory practice (Level D) to situations with a higher risk of exposure.
| Protection Level | Eyes & Face | Skin & Body | Respiratory |
| Level D | Safety glasses[4] | Laboratory coat, Closed-toe shoes | Not generally required with adequate ventilation |
| Level C | Chemical safety goggles, Face shield (if splash hazard exists)[4] | Chemical-resistant gloves (e.g., Nitrile), Chemical-resistant apron or coveralls[4] | Air-purifying respirator with appropriate cartridges if dust or aerosols are generated[4] |
| Level B | As per Level C | Hooded chemical-resistant clothing, Inner and outer chemical-resistant gloves[4] | Self-contained breathing apparatus (SCBA) or supplied-air respirator[4] |
This table provides a general guideline. The specific level of PPE required should be determined by a site-specific risk assessment.
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical to ensure safety during the handling of this compound.
Detailed Experimental Protocols
1. Preparation and Risk Assessment:
-
Before any handling, thoroughly review all available safety information for stilbene derivatives and aromatic amines.
-
Conduct a formal risk assessment for the specific procedures to be undertaken. This should identify potential hazards and outline control measures.
-
Ensure that all necessary PPE is available and in good condition.
2. Handling in a Controlled Environment:
-
All manipulations of this compound solid should be carried out in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[5]
-
When weighing or transferring the powder, use techniques that minimize the generation of dust.
-
Avoid contact with skin and eyes.[6] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]
-
Keep it away from incompatible materials such as strong oxidizing agents.[3][6]
4. Disposal Plan:
-
All waste containing this compound should be considered hazardous.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or the environment.
By adhering to these stringent safety protocols, researchers and professionals can mitigate the potential risks associated with handling this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
